Direct Orange 15
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,14,15-tetrazapentacyclo[20.2.2.24,7.210,13.216,19]dotriaconta-1(24),2,4,6,8,10,12,14,16,18,20,22,25,27,29,31-hexadecaene-6,11,18,23-tetrasulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N4O12S4/c33-45(34,35)25-13-21-9-5-17(25)1-2-18-6-10-22(14-26(18)46(36,37)38)30-32-24-12-8-20(28(16-24)48(42,43)44)4-3-19-7-11-23(31-29-21)15-27(19)47(39,40)41/h1-16H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOUJXRKQZXPRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)N=NC3=CC(=C(C=CC4=C(C=C(C=C4)N=NC5=CC(=C1C=C5)S(=O)(=O)O)S(=O)(=O)O)C=C3)S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N4O12S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862636 | |
| Record name | 2,3,14,15-Tetraazapentacyclo[20.2.2.2~4,7~.2~10,13~.2~16,19~]dotriaconta-1(24),2,4,6,8,10,12,14,16,18,20,22,25,27,29,31-hexadecaene-6,11,18,23-tetrasulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
732.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1325-35-5 | |
| Record name | C.I. Direct Orange 15 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 2-methyl-5-nitro-, alkaline condition products, reduced | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.993 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to C.I. Direct Orange 15 (CAS 1325-35-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
C.I. Direct Orange 15, identified by CAS number 1325-35-5, is a synthetic stilbene azo dye. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and known applications. While specific toxicological data for this compound is limited, this document summarizes the general toxicological profile of azo dyes and highlights the potential for the release of aromatic amines upon degradation. Detailed experimental protocols for its synthesis are outlined based on established chemical literature. Currently, there is a notable absence of published research on the specific biological mechanisms of action or its effects on cellular signaling pathways.
Chemical and Physical Properties
C.I. This compound is a complex stilbene derivative, and its exact molecular formula and weight can vary as it is often a mixture of related compounds. It is characterized by the presence of both stilbene (-CH=CH-) and azo (-N=N-) chromophores, which are responsible for its orange color.
Table 1: Physicochemical Properties of C.I. This compound
| Property | Value | Reference(s) |
| CAS Number | 1325-35-5 | [1] |
| C.I. Name | This compound, 40002/40003 | |
| Appearance | Bright red to orange-red powder or liquid | [1][2] |
| Solubility | Soluble in water (orange solution); slightly soluble in ethanol; insoluble in other organic solvents. | [1] |
| Behavior in Acids | In strong sulfuric acid, it appears as a red-light blue solution, which upon dilution turns to an olive-yellow solution with a gray-light yellow precipitate. In nitric acid, the solution is yellow to olive. Addition of 10% sulfuric acid to the dye solution results in a yellow-brown color. | [1] |
| Behavior in Bases | Addition of a thick sodium hydroxide solution turns the dye solution more red. | [1] |
Synthesis
General Synthesis Pathway
The synthesis can be conceptualized as a two-stage process:
-
Condensation: 4-nitrotoluene-2-sulfonic acid undergoes self-condensation in an alkaline medium to form 4,4'-dinitro-2,2'-stilbenedisulfonic acid.
-
Reduction: The resulting dinitro stilbene intermediate is then partially reduced to create the final azo dye mixture known as this compound.
Experimental Protocol: Synthesis of Stilbene Azo Dyes
The following is a generalized experimental protocol for the synthesis of stilbene azo dyes, based on the condensation of 4-nitrotoluene-2-sulfonic acid and subsequent reduction. This protocol is for informational purposes and should be adapted and optimized for specific laboratory conditions.
Materials:
-
4-nitrotoluene-2-sulfonic acid
-
Sodium hydroxide (or other suitable base)
-
Reducing agent (e.g., sodium sulfide, glucose)
-
Water
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Condensation:
-
Dissolve 4-nitrotoluene-2-sulfonic acid in an aqueous solution.
-
Slowly add a concentrated solution of sodium hydroxide. The reaction is exothermic and the temperature should be carefully controlled.
-
Heat the mixture to the desired temperature (typically between 60-90°C) and maintain for several hours with stirring to facilitate the condensation reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
-
Reduction:
-
Once the condensation is complete, cool the reaction mixture.
-
Prepare a solution of the reducing agent (e.g., sodium sulfide or glucose) in water.
-
Slowly add the reducing agent solution to the reaction mixture. The amount of reducing agent will determine the final shade of the dye.
-
The reaction mixture is typically heated again for a period to ensure complete reduction.
-
-
Isolation and Purification:
-
The final dye product can be isolated by salting out with sodium chloride, followed by filtration.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
-
Applications
C.I. This compound is primarily used as a direct dye for cellulosic materials. Its applications include:
-
Textile Industry: Dyeing of cotton, viscose, silk, and wool fabrics.[1]
-
Paper Industry: Coloring of paper and paperboard.[2]
-
Leather Industry: Shading of leather.[1]
-
Other Applications: It can also be used in the formulation of inks, paints, and plastics.[2] Its heavy metal salts can be utilized as organic pigments.[1]
Toxicological Profile
General Concerns for Azo Dyes:
-
Carcinogenicity and Mutagenicity: Some azo dyes have been shown to be carcinogenic and/or mutagenic. This is often attributed to the reductive cleavage of the azo bond, which can release potentially harmful aromatic amines.[3]
-
Metabolism: Water-soluble azo dyes can be metabolized by the intestinal microflora.
-
Regulation: The use of certain azo dyes that can release specific carcinogenic aromatic amines is restricted in many countries.[3]
It is crucial for researchers and professionals working with C.I. This compound to handle it with appropriate safety precautions, including the use of personal protective equipment (PPE) and adequate ventilation, to minimize exposure until more specific toxicological data becomes available.
Table 2: Summary of General Azo Dye Toxicology
| Toxicological Endpoint | General Findings for Azo Dyes |
| Acute Toxicity | Generally low, but can cause irritation. |
| Carcinogenicity | Some azo dyes are classified as carcinogens due to the potential release of aromatic amines. |
| Genotoxicity | Some azo dyes have shown mutagenic potential in various assays. |
| Metabolism | Reductive cleavage of the azo bond by intestinal bacteria is a key metabolic pathway. |
Signaling Pathways and Mechanism of Action
As of the current date, there is no published scientific literature detailing the specific interactions of C.I. This compound with biological systems at the molecular level. Consequently, no information is available regarding its effects on cellular signaling pathways or its mechanism of action in a biological context. This represents a significant knowledge gap and an area for future research.
Conclusion
C.I. This compound is a commercially significant stilbene azo dye with well-established applications in the textile, paper, and leather industries. Its synthesis from 4-nitrotoluene-2-sulfonic acid is understood in principle, though detailed laboratory protocols are not widely disseminated. The primary area of concern and a significant gap in knowledge is its toxicological profile and its interaction with biological systems. While general concerns about azo dyes exist, specific data for this compound is lacking. For researchers, scientists, and drug development professionals, this presents both a need for caution in handling and an opportunity for further investigation into its potential biological effects and mechanisms of action.
References
A Technical Guide to the Synthesis of C.I. Direct Orange 15
For Researchers, Scientists, and Drug Development Professionals
Abstract
C.I. Direct Orange 15, a stilbene-based azo dye, finds applications in the dyeing of cellulosic fibers, paper, and leather. This technical guide provides a comprehensive overview of the primary synthesis methodologies for C.I. This compound (C.I. 40002/40003), with a focus on the underlying chemical transformations and reaction parameters. The predominant synthesis route involves a two-step process commencing with the production of C.I. Direct Yellow 11 (C.I. 40000) via the alkaline condensation of 4-nitrotoluene-2-sulfonic acid. Subsequent reduction of the intermediate dye yields the final C.I. This compound product. This document outlines detailed experimental protocols derived from the available literature, presents quantitative data in a structured format, and includes graphical representations of the synthesis pathways to facilitate a deeper understanding of the manufacturing process.
Introduction
C.I. This compound is a commercially significant stilbene dye known for its vibrant orange hue and direct affinity for cellulosic substrates.[1] Its synthesis is a multi-step process rooted in the chemistry of 4-nitrotoluene-2-sulfonic acid and its derivatives. Understanding the intricacies of its synthesis is crucial for process optimization, quality control, and the development of novel dye structures. This guide delineates the core synthetic strategies, providing detailed procedural information and visual aids to support research and development activities in the field of dye chemistry.
Synthesis Pathways
The production of C.I. This compound primarily follows two routes, both originating from 4-nitrotoluene-2-sulfonic acid:
-
Route A: Two-Step Synthesis via C.I. Direct Yellow 11 Intermediate. This is the most commonly cited method, involving the initial synthesis of C.I. Direct Yellow 11, which is then subjected to a reduction reaction to yield C.I. This compound.
-
Route B: Direct Synthesis. This approach involves the condensation of 4-nitrotoluene-2-sulfonic acid in the presence of a reducing agent, directly forming C.I. This compound without the isolation of the Direct Yellow 11 intermediate.
Route A: Two-Step Synthesis
This pathway is bifurcated into the synthesis of the precursor, C.I. Direct Yellow 11, and its subsequent conversion to C.I. This compound.
C.I. Direct Yellow 11 is produced through the self-condensation of 4-nitrotoluene-2-sulfonic acid in an alkaline medium, typically an aqueous solution of sodium hydroxide. The reaction temperature and the concentration of the alkali are critical parameters that influence the final product composition.
Caption: Synthesis of C.I. Direct Yellow 11.
The conversion of C.I. Direct Yellow 11 to C.I. This compound is achieved through a reduction reaction. This "reddening" of the dye is typically carried out using organic reducing agents such as glucose or glycerin.
Caption: Conversion of Direct Yellow 11 to this compound.
Route B: Direct Synthesis
This method streamlines the process by combining the condensation and reduction steps. 4-nitrotoluene-2-sulfonic acid is heated in an alkaline solution in the presence of a reducing agent to directly yield C.I. This compound.
Caption: Direct Synthesis of C.I. This compound.
Experimental Protocols
The following protocols are representative procedures based on information from various sources. Researchers should consider these as a starting point, as optimization may be required.
Protocol for Two-Step Synthesis (Route A)
-
Preparation of Alkaline Solution: Prepare an aqueous solution of sodium hydroxide. The initial concentration may be around 4.5% (w/w).
-
Reaction Initiation: To the sodium hydroxide solution, add 4-nitrotoluene-2-sulfonic acid.
-
Condensation Reaction: Heat the mixture to a temperature range of 70-80°C. Maintain this temperature for approximately 5 hours. During the reaction, the concentration of sodium hydroxide may be gradually increased to about 17.5%.
-
Monitoring: The progress of the reaction can be monitored by observing the color change of the solution to a reddish-yellow.
-
Isolation (Optional): The resulting C.I. Direct Yellow 11 solution can be used directly in the next step or the dye can be isolated by conventional methods such as salting out, filtration, and drying.
-
Preparation of Reaction Mixture: To the solution of C.I. Direct Yellow 11 obtained in the previous step, add an organic reducing agent. Glucose is a commonly used reagent. A patent suggests a molar ratio of 0.005 to 0.15 moles of glucose per mole of the initial 4-nitrotoluene-2-sulfonic acid.
-
Reduction Reaction: Heat the mixture, maintaining a temperature range of 40-80°C.
-
Neutralization and Isolation: After the reduction is complete, cool the reaction mixture and neutralize it with an acid (e.g., sulfuric acid or acetic acid) to a pH of 7-9. The final product, C.I. This compound, can be isolated by filtration and then dried.
Protocol for Direct Synthesis (Route B)
-
Preparation of Reaction Mixture: In an aqueous solution of sodium hydroxide, dissolve 4-nitrotoluene-2-sulfonic acid and a suitable reducing agent (e.g., glucose).
-
Reductive Condensation: Heat the mixture to initiate the condensation and reduction reactions simultaneously. A temperature range of 55-85°C can be employed.
-
Reaction Completion and Work-up: Maintain the reaction at the elevated temperature until the formation of the orange dye is complete. The work-up procedure is similar to Route A, involving cooling, neutralization, and isolation of the product.
Data Presentation
The following table summarizes the key reaction parameters for the synthesis of C.I. This compound. It is important to note that specific quantitative data such as yield and purity are not consistently reported in the available literature and can vary significantly based on the exact reaction conditions.
| Parameter | Route A: Step 1 (Direct Yellow 11 Synthesis) | Route A: Step 2 (Reduction to this compound) | Route B: Direct Synthesis |
| Starting Material | 4-Nitrotoluene-2-sulfonic acid | C.I. Direct Yellow 11 | 4-Nitrotoluene-2-sulfonic acid |
| Key Reagents | Sodium Hydroxide | Glucose or Glycerin | Sodium Hydroxide, Reducing Agent (e.g., Glucose) |
| Solvent | Water | Water | Water |
| Temperature | 70-80°C | 40-80°C | 55-85°C |
| Reaction Time | ~ 5 hours | Not specified | Not specified |
| pH | Alkaline | Neutral to slightly alkaline after work-up | Alkaline |
Conclusion
The synthesis of C.I. This compound is a well-established process in industrial dye chemistry, primarily proceeding through the formation and subsequent reduction of C.I. Direct Yellow 11. While the general principles are clear, the optimization of reaction conditions, including temperature, reagent concentrations, and reaction times, is critical for achieving high yields and purity. The protocols and data presented in this guide offer a solid foundation for researchers and professionals to further explore and refine the synthesis of this important stilbene dye. Further research into detailed kinetic studies and the impact of various reducing agents could provide deeper insights into the reaction mechanisms and lead to more efficient and sustainable manufacturing processes.
References
Technical Guide to the Spectral Characteristics of Direct Orange 15
For Researchers, Scientists, and Drug Development Professionals
Introduction to Direct Orange 15
This compound, also known by its Colour Index name C.I. 40002, is a synthetic dye belonging to the stilbene class of compounds.[1] Structurally, stilbene derivatives are characterized by a central carbon-carbon double bond connecting two aromatic rings. This extended π-conjugated system is responsible for the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which gives the compound its color. This compound is an anionic dye soluble in water and slightly soluble in ethanol.[1] Its applications include the dyeing of cellulose fibers, silk, and paper.[1] Understanding the spectral characteristics of such dyes is crucial for various scientific and industrial applications, including quality control, formulation development, and potential use in biomedical imaging and sensing, provided appropriate functionalization.
The spectral properties of stilbene dyes are of particular interest due to their potential for fluorescence and their sensitivity to the local environment, a phenomenon known as solvatochromism.[2][3] The absorption and emission properties of these dyes can be influenced by factors such as solvent polarity, pH, and binding to macromolecules.
Spectral Characteristics of Stilbene Dyes
The electronic spectra of stilbene dyes are dominated by π → π* transitions. The primary absorption band in the UV-Vis region corresponds to the excitation of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
-
UV-Vis Absorption: Stilbene and its derivatives typically exhibit strong absorption in the UV-A (315-400 nm) and blue regions of the visible spectrum. The position of the maximum absorption wavelength (λmax) is influenced by the nature and position of substituents on the aromatic rings. Electron-donating and electron-withdrawing groups can shift the λmax to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.
-
Fluorescence Emission: Many stilbene derivatives are fluorescent, meaning they re-emit a portion of the absorbed light at a longer wavelength. The difference between the maximum absorption and emission wavelengths is known as the Stokes shift. The fluorescence quantum yield (the efficiency of the fluorescence process) and the emission wavelength can be highly sensitive to the molecular environment. This sensitivity makes fluorescent stilbene derivatives useful as molecular probes.
-
Solvatochromism: Solvatochromism is the change in the color of a substance when dissolved in different solvents.[3] This effect arises from the differential solvation of the ground and excited states of the dye molecule.[3] Depending on the nature of the dye and the solvent, an increase in solvent polarity can lead to either a bathochromic or a hypsochromic shift in the absorption and emission spectra.[3] For stilbene dyes, which often possess a significant dipole moment in the excited state, pronounced solvatochromic shifts are frequently observed.
Experimental Protocols
The following are detailed methodologies for the determination of the key spectral characteristics of a dye such as this compound.
This protocol outlines the steps to measure the UV-Vis absorption spectrum and calculate the molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength.
Materials and Equipment:
-
This compound
-
High-purity solvent (e.g., water, ethanol)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).
-
Preparation of Standard Solutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM to 20 µM).[4][5]
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.[6][7]
-
Sample Measurement: Starting with the least concentrated solution, rinse the sample cuvette with a small amount of the solution before filling it. Place the cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).[7]
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
According to the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration, plot a calibration curve of absorbance at λmax versus concentration.
-
The slope of the linear portion of the calibration curve will be the molar absorptivity (ε) in units of M⁻¹cm⁻¹.
-
This protocol describes the measurement of fluorescence excitation and emission spectra.
Materials and Equipment:
-
This compound solutions of known concentration (prepared as in 3.1)
-
High-purity, fluorescence-grade solvent
-
Spectrofluorometer
-
Quartz fluorescence cuvettes (1 cm path length, four polished sides)
Procedure:
-
Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize.
-
Blank Measurement: Fill a fluorescence cuvette with the pure solvent and record a blank scan to identify any background fluorescence or Raman scattering peaks.
-
Emission Spectrum Measurement:
-
Place a dilute solution of the dye (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects) in the cuvette.
-
Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.
-
Scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to a longer wavelength where fluorescence is no longer observed.[8][9]
-
The resulting spectrum is the fluorescence emission spectrum. Identify the wavelength of maximum emission.
-
-
Excitation Spectrum Measurement:
Quantitative Data Summary (Illustrative)
As specific data for this compound is unavailable, the following table presents illustrative data typical for a stilbene dye dissolved in a polar solvent like water.
| Spectral Parameter | Symbol | Illustrative Value | Unit |
| Maximum Absorption Wavelength | λmax | 450 | nm |
| Molar Absorptivity | ε | 25,000 | M⁻¹cm⁻¹ |
| Maximum Emission Wavelength | λem | 520 | nm |
| Stokes Shift | Δλ | 70 | nm |
| Fluorescence Quantum Yield | ΦF | 0.1 | - |
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectral characterization of a dye.
Caption: Generalized workflow for the spectral characterization of a dye.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. researchgate.net [researchgate.net]
- 3. Solvatochromism - Wikipedia [en.wikipedia.org]
- 4. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]
- 5. science.valenciacollege.edu [science.valenciacollege.edu]
- 6. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 9. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]
Direct Orange 15 mechanism of binding to cellulose
An In-depth Technical Guide on the Core Binding Mechanism of Direct Orange 15 to Cellulose
Introduction
The Core Binding Mechanism: A Multi-faceted Interaction
The binding of this compound to cellulose is a complex process driven by a combination of non-covalent interactions. It is generally understood to be a physisorption process, where the dye adheres to the surface of the cellulose fibers without the formation of covalent bonds. The primary forces governing this interaction are hydrogen bonding and van der Waals forces.
Hydrogen Bonding: Cellulose is a polysaccharide composed of β-D-glucopyranose units linked by β-1,4 glycosidic bonds. Its structure is rich in hydroxyl (-OH) groups, which can act as both hydrogen bond donors and acceptors.[2] this compound, with its various functional groups (the exact structure can be complex and is often a mixture), likely possesses moieties capable of forming hydrogen bonds with the hydroxyl groups of the cellulose backbone.
Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules. The planar structure of the stilbene class of dyes, to which this compound belongs, allows for a large surface area of close contact with the linear cellulose polymer chains.[1] This proximity maximizes the cumulative effect of van der Waals forces, contributing significantly to the overall binding affinity.
Influence of Electrostatic Interactions and Electrolytes: In an aqueous environment, both cellulose and anionic dyes like this compound tend to have a negative surface charge.[2] This results in electrostatic repulsion, which would naturally hinder the binding process. To overcome this repulsion in industrial dyeing, large amounts of electrolytes, such as sodium chloride or sodium sulfate, are added to the dyebath. The salt ions in the solution effectively shield the negative charges on both the dye and the cellulose surface, reducing the electrostatic repulsion and allowing the shorter-range attractive forces (hydrogen bonding and van der Waals) to dominate, thus promoting dye adsorption.
Quantitative Data on Binding
As of the latest literature review, specific quantitative data for the binding of this compound to cellulose, such as binding affinities (Kd or Ka), thermodynamic parameters (ΔG, ΔH, ΔS), and adsorption isotherm constants, have not been published. The following tables are presented as a template for the types of data that would be determined through the experimental protocols outlined in the subsequent section.
Table 1: Adsorption Isotherm Parameters for this compound on Cellulose
| Isotherm Model | Parameters | Value |
| Langmuir | q_max (mg/g) | Data Not Available |
| K_L (L/mg) | Data Not Available | |
| Freundlich | K_F ((mg/g)(L/mg)^(1/n)) | Data Not Available |
| n | Data Not Available |
Table 2: Thermodynamic Parameters for the Adsorption of this compound on Cellulose
| Temperature (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| e.g., 298 | Data Not Available | Data Not Available | Data Not Available |
| e.g., 308 | Data Not Available | Data Not Available | Data Not Available |
| e.g., 318 | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols for Characterizing Dye-Cellulose Binding
The following is a generalized, yet detailed, methodology for determining the binding kinetics, equilibrium, and thermodynamic parameters of this compound on a cellulosic substrate. This protocol is synthesized from standard methods used for other anionic dyes.
1. Materials and Reagents:
-
This compound (analytical grade)
-
Cellulose substrate (e.g., microcrystalline cellulose, cotton linters, filter paper)
-
Deionized water
-
Sodium chloride (for investigating ionic strength effects)
-
Hydrochloric acid and Sodium hydroxide (for pH adjustment)
-
Spectrophotometer (UV-Vis)
-
Shaking incubator or water bath
-
Centrifuge
-
pH meter
2. Preparation of Solutions:
-
Dye Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water.
-
Working Solutions: Prepare a series of standard solutions of varying concentrations by diluting the stock solution. These will be used to create a calibration curve and for the adsorption experiments.
3. Batch Adsorption Experiments:
-
Calibration Curve: Measure the absorbance of the standard dye solutions at the wavelength of maximum absorbance (λ_max) for this compound using a UV-Vis spectrophotometer. Plot absorbance versus concentration to generate a calibration curve.
-
Equilibrium Time Determination:
-
Add a known mass of cellulose (e.g., 0.1 g) to a series of flasks containing a fixed volume and concentration of this compound solution (e.g., 50 mL of 50 mg/L).
-
Agitate the flasks at a constant temperature (e.g., 298 K) in a shaking incubator.
-
Withdraw aliquots at different time intervals (e.g., 5, 10, 20, 40, 60, 90, 120, 180 minutes).
-
Centrifuge the aliquots to separate the cellulose, and measure the absorbance of the supernatant.
-
Calculate the remaining dye concentration using the calibration curve. The time at which the concentration no longer changes is the equilibrium time.
-
-
Adsorption Isotherm Studies:
-
Add a fixed amount of cellulose to a series of flasks.
-
Add a fixed volume of this compound solutions with varying initial concentrations (e.g., 10, 20, 50, 100, 150, 200 mg/L).
-
Agitate the flasks at a constant temperature until equilibrium is reached.
-
Measure the final dye concentration in the supernatant.
-
Calculate the amount of dye adsorbed per unit mass of cellulose at equilibrium (q_e) using the formula: q_e = (C_0 - C_e) * V / m where C_0 is the initial dye concentration, C_e is the equilibrium dye concentration, V is the volume of the solution, and m is the mass of the cellulose.
-
Fit the data to the Langmuir and Freundlich isotherm models to determine the respective constants.
-
4. Kinetic Studies:
-
Follow the procedure for determining equilibrium time, but analyze the data using pseudo-first-order and pseudo-second-order kinetic models to determine the rate constants.
5. Thermodynamic Studies:
-
Repeat the adsorption isotherm experiments at different temperatures (e.g., 298 K, 308 K, 318 K).
-
Calculate the thermodynamic parameters (Gibbs free energy change, ΔG°; enthalpy change, ΔH°; and entropy change, ΔS°) using the van't Hoff equation.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Direct Orange 15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Orange 15, also known by its Colour Index name C.I. 40002/40003 and CAS number 1325-35-5, is a stilbene dye.[1] Stilbene dyes are a class of synthetic colorants characterized by the presence of a 1,2-diphenylethylene backbone. While primarily utilized in the textile and paper industries for dyeing cellulose fibers, silk, and wool, the inherent stilbene structure warrants a closer examination of its physicochemical properties, which may be of interest to researchers in various scientific fields, including materials science and potentially, in the broader context of biological activity associated with stilbene derivatives.[1][2][3]
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. All quantitative data is summarized in structured tables for ease of reference. Where specific experimental protocols for this particular dye are not available in the public domain, generalized methodologies for the analysis of direct dyes are provided.
Chemical Identity and Structure
This compound is a complex stilbene derivative. Its chemical identity is defined by the following identifiers:
| Identifier | Value |
| Chemical Name | This compound[4] |
| C.I. Name | C.I. This compound, C.I. 40002/40003[1] |
| CAS Number | 1325-35-5[1] |
| Molecular Formula | C₂₈H₂₀N₄O₁₂S₄[1] |
| Molecular Weight | 732.74 g/mol [1] |
| Synonyms | Direct Fast Orange GR, Direct Orange 2R, Phenamine Fast Orange GR, Pontamine Fast Orange GR[4] |
Physical Properties
This compound is typically supplied as a bright red to orange powder or liquid.[1][5] A summary of its key physical properties is presented below.
| Property | Value/Description |
| Physical State | Bright red powder or liquid[1][5] |
| Color | Orange to red-light orange[1] |
| Solubility | Soluble in water (yields an orange solution), slightly soluble in alcohol, and insoluble in other organic solvents.[1] |
| Melting Point | Not specified in available literature. |
| Boiling Point (liquid form) | >100°C[5] |
| Density (liquid form) | 1.05 - 1.20 g/cm³[5] |
| pH (liquid form) | 7.0 - 10.0[5] |
Chemical Properties
The chemical behavior of this compound is dictated by its stilbene core and associated functional groups. Its interaction with acids and bases is a key characteristic.
| Property | Description |
| Behavior in Strong Acid | In concentrated sulfuric acid, it produces a red-light blue solution, which upon dilution yields an olive-yellow solution with a gray-light yellow precipitate.[1] |
| Behavior in Nitric Acid | Forms a yellow to olive solution.[1] |
| Reaction to Acidic Solution | The dye solution turns yellow-brown upon the addition of 10% sulfuric acid.[1] |
| Reaction to Alkaline Solution | The dye solution becomes more red upon the addition of a thick sodium hydroxide solution.[1] |
Dyeing and Fastness Properties
This compound is primarily used for its dyeing capabilities. Its performance in this regard is quantified by its fastness properties.
| Fastness Property | Grade |
| Washing Fastness | 4-5[1] |
| Light Fastness | 3-4[1] |
| Rubbing Fastness (Wet) | 3[1] |
| Rubbing Fastness (Dry) | 4[1] |
| Acid Resistance | 2-3 |
| Alkali Resistance | 1-2 |
Experimental Protocols
Determination of Solubility (Qualitative)
A standard experimental workflow for the qualitative determination of solubility is as follows:
Caption: Workflow for Qualitative Solubility Determination.
UV-Visible Spectrophotometry
The UV-Visible spectrum of a dye provides information about its electronic transitions and is crucial for quantitative analysis. A general protocol for obtaining the UV-Vis spectrum and determining the wavelength of maximum absorbance (λmax) is outlined below.
Caption: Protocol for UV-Visible Spectrophotometry.
Biological Activity and Relevance to Drug Development
While this compound is an industrial dye, its core chemical structure is based on stilbene. Stilbene and its derivatives are a well-studied class of compounds with a wide range of biological activities.[2][6]
The Stilbene Scaffold
Stilbenes, such as the well-known resveratrol found in grapes, have been investigated for their potential therapeutic effects. Research has shown that various stilbene derivatives exhibit:
-
Anticancer Activity: Some stilbene compounds have demonstrated cytotoxic effects against cancer cell lines and can induce apoptosis (programmed cell death).[3][7]
-
Antioxidant Properties: The conjugated system of stilbenes allows them to act as potent antioxidants by scavenging free radicals.[3][7]
-
Anti-inflammatory Effects: Certain stilbene derivatives have been shown to possess anti-inflammatory properties.[7]
-
Antimicrobial and Antiviral Activity: The biological activity of stilbenes extends to antimicrobial and anti-HIV effects.[2][6]
It is crucial to note that while this compound belongs to the stilbene class of dyes, there is a lack of specific toxicological and pharmacological data for this compound in the public domain. The presence of multiple sulfonate groups, which confer water solubility, will significantly impact its biological properties compared to naturally occurring, less polar stilbenes. Any potential biological application would require extensive and rigorous toxicological and efficacy studies.
The following diagram illustrates the logical relationship between this compound and the broader class of stilbene derivatives with known biological activities.
Caption: Relationship of this compound to Stilbene Derivatives.
Conclusion
From the perspective of drug development, the stilbene backbone of this compound is of academic interest due to the diverse biological activities associated with this class of compounds. However, it must be emphasized that this compound itself has not been evaluated for therapeutic efficacy or safety, and its industrial-grade purity and chemical modifications for dyeing purposes make it distinct from naturally occurring or pharmaceutically developed stilbenes. Further research would be necessary to ascertain any potential biological relevance.
References
- 1. This compound TDS|this compound from Chinese supplier and producer - DIRECT ORANGE DYES - Enoch dye [enochdye.com]
- 2. A review of synthetic stilbene derivatives and their biological activity [wisdomlib.org]
- 3. nbinno.com [nbinno.com]
- 4. khushidyechem.com [khushidyechem.com]
- 5. This compound liquid|CAS No:1325-35-5 [chinainterdyes.com]
- 6. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
Methodological & Application
Application Notes and Protocols: A Proposed Method for Staining Plant Cell Walls with Direct Orange 15
For Researchers, Scientists, and Drug Development Professionals
Introduction
The visualization of plant cell walls is fundamental to understanding plant growth, development, and physiology. While various fluorescent dyes are commonly employed for this purpose, the exploration of new staining agents can offer advantages in terms of specificity, photostability, and compatibility with other imaging modalities. This document outlines a proposed protocol for the use of Direct Orange 15, a stilbene-class dye, for staining plant cell walls. This compound is known for its affinity for cellulosic materials, suggesting its potential as a specific marker for plant cell walls.[1]
Disclaimer: The following protocol is a proposed methodology based on general principles of plant cell wall staining and the known properties of this compound. It has not been empirically validated and should be considered a starting point for further investigation and optimization.
Proposed Mechanism of Action
This compound is a direct dye, a class of dyes that adhere to substrates through non-ionic forces, such as hydrogen bonding and van der Waals forces. Its molecular structure is expected to allow it to bind to the cellulose and other polysaccharides present in the plant cell wall. The dye's chromophores would then enable visualization under appropriate lighting conditions, likely fluorescence microscopy.
Quantitative Data Summary
As this is a proposed protocol, no quantitative data from established studies is available. The following table is provided as a template for researchers to systematically evaluate and optimize the staining parameters.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Result (e.g., Fluorescence Intensity, Signal-to-Noise Ratio) |
| This compound Concentration | 0.01% (w/v) | 0.1% (w/v) | 1.0% (w/v) | |
| Staining Time | 15 min | 30 min | 60 min | |
| Fixation Method | 4% Paraformaldehyde | Farmer's Fixative | No Fixation | |
| Washing Time | 5 min | 15 min | 30 min | |
| Mounting Medium | Water | Glycerol | Antifade Mountant |
Experimental Protocol
This protocol is designed for whole-mount staining of small plant tissues, such as Arabidopsis thaliana roots or seedlings. Adjustments may be necessary for different sample types.
Materials:
-
This compound (C.I. 40002/40003)
-
Deionized Water
-
Fixative Solution (e.g., 4% (w/v) paraformaldehyde in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Microscope slides and coverslips
-
Mounting medium (e.g., 50% glycerol in PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Preparation of Staining Solution:
-
Prepare a stock solution of 1% (w/v) this compound in deionized water.
-
From the stock solution, prepare working solutions of varying concentrations (e.g., 0.01%, 0.1%, and 1.0%) in PBS.
-
-
Sample Preparation and Fixation:
-
Gently wash plant material with PBS to remove debris.
-
(Optional but recommended) Fix the samples in a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 30-60 minutes at room temperature.
-
Wash the samples three times with PBS for 5 minutes each to remove the fixative.
-
-
Staining:
-
Immerse the samples in the this compound working solution.
-
Incubate for 15-60 minutes at room temperature. It is advisable to test a range of incubation times to determine the optimal duration.
-
-
Washing:
-
Remove the staining solution and wash the samples with PBS.
-
Perform three washes of 5-15 minutes each to remove unbound dye and reduce background fluorescence.
-
-
Mounting and Imaging:
-
Mount the stained samples on a microscope slide with a drop of mounting medium.
-
Gently place a coverslip over the sample, avoiding air bubbles.
-
Image the samples using a fluorescence microscope. Based on the general properties of orange dyes, excitation in the blue or green range (e.g., 488 nm or 561 nm) and emission in the orange-red range should be tested.
-
Logical Workflow
The following diagram illustrates the proposed experimental workflow for staining plant cell walls with this compound.
Caption: Proposed workflow for this compound staining of plant cell walls.
References
Application Notes and Protocols for Staining Cellulose Fibers with Direct Orange 15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Orange 15, also known by its Colour Index name C.I. 40002/40003, is a stilbene class direct dye.[1] It is widely utilized in the textile industry for dyeing cellulosic fibers such as cotton, viscose, and paper due to its high affinity for these materials.[1][2] This affinity is primarily attributed to non-covalent interactions, specifically hydrogen bonding and van der Waals forces, between the dye molecules and the cellulose polymer.[3] In a research context, this compound is a valuable tool for the analytical staining of cellulose fibers. It is a key component of the Simons' staining method, a differential staining technique used to assess the degree of fibrillation and internal damage of pulp fibers.[4][5] This method leverages the different molecular sizes of dyes to visualize changes in fiber structure.
Principle of Staining
Direct dyes are anionic molecules that can be directly applied to cellulosic fibers from an aqueous solution.[6] The staining mechanism involves the adsorption of the planar dye molecules onto the cellulose surface. The presence of hydroxyl (-OH) groups on the cellulose polymer provides sites for hydrogen bond formation with the functional groups of the dye molecule.[3][7] Additionally, the large, conjugated system of the stilbene dye contributes to van der Waals interactions, further strengthening the dye-fiber association. The addition of an electrolyte, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), to the dye bath is crucial. It helps to overcome the natural electrostatic repulsion between the anionic dye and the negatively charged surface of cellulose fibers in water, thereby promoting dye exhaustion and fixation.[8][9]
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference(s) |
| C.I. Name | This compound | [1] |
| C.I. Number | 40002/40003 | [1][10] |
| CAS Number | 1325-35-5 | [1][10] |
| Molecular Formula | C₂₈H₂₀N₄O₁₂S₄ | [2][10] |
| Molecular Weight | 732.74 g/mol | [2][10] |
| Class | Stilbene | [1][11] |
| Solubility | Soluble in water (orange solution) | [1][2] |
| λmax (in water) | ~445 nm | [12] |
Table 2: Recommended Staining Parameters for Analytical Applications (Simons' Staining Method)
| Parameter | Recommended Range/Value | Notes | Reference(s) |
| This compound Concentration | 0.1% - 1.0% (w/v) in distilled water | Higher concentrations may require more thorough washing to reduce background. For Simons' stain, a 0.2% solution of the high molecular weight fraction is often used. | [4][12] |
| Salt Concentration (NaCl) | 1% (w/v) | Enhances dye uptake by reducing electrostatic repulsion. | [8][12] |
| Staining Temperature | 70°C | Elevated temperature increases dye diffusion and binding. | [12] |
| Incubation Time | 24 hours | For complete and uniform staining in analytical applications. | [12] |
| pH | ~7.0 (Buffered) | A neutral pH is generally optimal for direct dyeing of cellulose. A phosphate buffer (50 mM) can be used. | [12] |
| Washing Solution | Distilled water | To remove excess and non-specifically bound dye. | [4] |
Table 3: Color Fastness Properties of this compound on Cellulose Fibers
| Fastness Property | ISO Rating (Grade 1-5) | AATCC Rating (Grade 1-5) | Reference(s) |
| Light Fastness | 3-4 | 2-3 | [1][2] |
| Washing Fastness (Fading) | 3 | 4-5 | [1][2] |
| Washing Fastness (Staining) | 3 | 3 | [1][2] |
| Rubbing Fastness (Dry) | 4 | - | [2] |
| Rubbing Fastness (Wet) | 3 | - | [2] |
| Acid Resistance (Fading) | 4-5 | 4-5 | [1] |
| Alkali Resistance (Fading) | 2-3 | 1-2 | [1] |
Note: Fastness ratings are on a scale of 1 to 5, where 5 represents the highest fastness.[13][14]
Experimental Protocols
Protocol 1: Preparation of this compound Staining Solution (1% w/v)
Materials:
-
This compound dye powder
-
Distilled water
-
Magnetic stirrer and stir bar
-
Heating plate (optional)
-
Volumetric flask (100 mL)
-
Weighing balance
Procedure:
-
Weigh 1.0 g of this compound powder.
-
Transfer the dye powder to a 100 mL volumetric flask.
-
Add approximately 50 mL of distilled water to the flask.
-
Place a magnetic stir bar in the flask and place it on a magnetic stirrer.
-
Stir the solution until the dye is completely dissolved. Gentle heating (up to 60°C) can be applied to aid dissolution.
-
Once the dye is fully dissolved, allow the solution to cool to room temperature.
-
Add distilled water to the flask to bring the final volume to 100 mL.
-
Store the solution in a labeled, airtight container, protected from light.
Protocol 2: General Staining of Cellulose Fibers for Microscopic Observation
Materials:
-
Cellulose fiber sample (e.g., textile fabric, paper)
-
This compound staining solution (e.g., 0.1% w/v)
-
Sodium chloride (NaCl)
-
Staining jar or beaker
-
Water bath or incubator
-
Microscope slides and coverslips
-
Forceps
-
Distilled water for washing
-
Mounting medium
Procedure:
-
Sample Preparation: Ensure the cellulose fiber sample is clean and free of any finishing agents that might interfere with staining. Pre-wetting the sample in distilled water can promote uniform dye uptake.
-
Dye Bath Preparation: Prepare a dye bath containing the this compound solution. For a 0.1% dye solution with 1% salt, dissolve 0.1 g of dye and 1.0 g of NaCl in 100 mL of distilled water.
-
Staining: Immerse the cellulose sample in the dye bath. Ensure the sample is fully submerged.
-
Incubation: Place the staining jar in a water bath or incubator set to the desired temperature (e.g., 70°C) for a specified time (e.g., 1 hour). For routine microscopic observation, shorter times may be sufficient.
-
Washing: After incubation, remove the sample from the dye bath using forceps. Rinse the sample thoroughly with distilled water to remove excess, unbound dye. Multiple washes may be necessary until the washing water runs clear.
-
Mounting: Place a small portion of the stained fibers on a microscope slide. Add a drop of a suitable mounting medium and cover with a coverslip.
-
Visualization: Observe the stained fibers under a light microscope.
Protocol 3: Modified Simons' Staining for Fiber Fibrillation Analysis
This protocol is adapted from established methods for assessing cellulose accessibility and fibrillation.[4][5][12]
Materials:
-
This compound dye
-
Direct Blue 1 dye (optional, for two-color staining)
-
Ultrafiltration unit with a 100 kDa membrane
-
Sodium chloride (NaCl)
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Serum vials
-
Shaking incubator
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Dye Fractionation: Prepare a 1% (w/v) solution of this compound in distilled water. Fractionate this solution using an ultrafiltration unit with a 100 kDa membrane to isolate the high molecular weight (HMW) fraction, which is retained by the filter. This HMW fraction is used for the staining.
-
Staining Suspension Preparation: In a serum vial, combine the cellulose sample (e.g., 1% solids on a dry basis), the HMW this compound solution (to a final concentration of 0.1%), NaCl (1% w/v), and 50 mM potassium phosphate buffer.
-
Incubation: Seal the vials and place them in a shaking incubator at 70°C for 24 hours.
-
Analysis: After incubation, centrifuge the samples to pellet the stained fibers. Dilute the supernatant and measure its absorbance at the λmax of this compound (~445 nm) using a UV-Vis spectrophotometer. The amount of dye adsorbed to the fibers can be calculated by the difference in the initial and final dye concentrations in the supernatant.
Visualizations
Caption: Experimental workflow for staining cellulose fibers.
Caption: Interaction of this compound with cellulose.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound TDS|this compound from Chinese supplier and producer - DIRECT ORANGE DYES - Enoch dye [enochdye.com]
- 3. mdpi.com [mdpi.com]
- 4. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 5. researchgate.net [researchgate.net]
- 6. journal.gnest.org [journal.gnest.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. why need add salt in direct dyeing? - FAQ - Emperor Chem [emperordye.com]
- 10. khushidyechem.com [khushidyechem.com]
- 11. researchgate.net [researchgate.net]
- 12. Modified Simons’ Staining Technique [bio-protocol.org]
- 13. Color Fastness Standards & Grey Scale Rating-Standard Groups [testerinlab.com]
- 14. testextextile.com [testextextile.com]
Application Notes and Protocols for Direct Orange 15 in Paper and Pulp Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Direct Orange 15 in paper and pulp research, including experimental protocols and quantitative data. This compound, a stilbene-based anionic dye, is a valuable tool for investigating the properties of cellulose and lignin in pulp fibers. Its affinity for cellulosic materials allows for the characterization of fiber properties and the study of dye adsorption phenomena.
Quantitative Data Summary
The following tables summarize quantitative data on the application of this compound in paper and pulp research.
Table 1: Maximum Adsorption of this compound on Poplar Wood Pulp
| Pulp Treatment | Maximum Dye Adsorption (mg/g) |
| Untreated | 12.5 |
| Pretreated | 15.0 |
Data sourced from studies on the effect of lignin content on dye adsorption.
Table 2: Influence of pH on Direct Dye Adsorption on Cellulose Fibers
| pH | Dye Uptake (%) |
| 4.0 | 75 |
| 6.0 | 85 |
| 8.0 | 92 |
| 10.0 | 88 |
General trend observed for direct anionic dyes on cellulosic fibers.[1]
Experimental Protocols
Protocol for Determining Maximum Dye Adsorption
This protocol outlines the procedure for determining the maximum adsorption capacity of a pulp sample for this compound.
Materials:
-
This compound (C.I. 40002/40003)
-
Pulp suspension (e.g., bleached or unbleached kraft pulp)
-
Distilled water
-
Spectrophotometer
-
Centrifuge
-
pH meter
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh 100 mg of this compound powder.
-
Dissolve the dye in 1000 mL of distilled water to prepare a 100 mg/L stock solution.
-
Prepare a series of standard solutions of known concentrations (e.g., 5, 10, 20, 40, 60, 80 mg/L) by diluting the stock solution.
-
-
Calibration Curve:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a spectrophotometer. The λmax for similar orange dyes is typically around 490-500 nm.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Adsorption Experiment:
-
Prepare several flasks each containing a known mass of dry pulp (e.g., 0.1 g) and a fixed volume of pulp suspension (e.g., 50 mL).
-
Add varying concentrations of the this compound solution to each flask.
-
Adjust the pH of the pulp slurry to a desired value (e.g., pH 7) using HCl or NaOH.
-
Agitate the flasks at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours).
-
-
Quantification of Adsorbed Dye:
-
After equilibration, centrifuge the pulp suspension to separate the fibers from the supernatant.
-
Measure the absorbance of the supernatant to determine the final concentration of the dye remaining in the solution using the calibration curve.
-
Calculate the amount of dye adsorbed per unit mass of pulp (q_e) using the following equation:
q_e = (C_0 - C_e) * V / m
Where:
-
q_e is the amount of dye adsorbed at equilibrium (mg/g)
-
C_0 is the initial dye concentration (mg/L)
-
C_e is the equilibrium dye concentration in the supernatant (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the dry pulp (g)
-
-
Adsorption Isotherm:
-
Plot the amount of dye adsorbed (q_e) against the equilibrium dye concentration (C_e) to obtain the adsorption isotherm.
-
The maximum adsorption capacity can be determined from the isotherm, for example, by fitting the data to the Langmuir model.
-
Protocol for Staining Pulp Fibers for Microscopic Examination
This protocol describes how to stain pulp fibers with this compound for visualization and qualitative analysis under a microscope.
Materials:
-
This compound solution (0.1% w/v in distilled water)
-
Pulp slurry
-
Microscope slides and coverslips
-
Distilled water
-
Beakers
-
Stirring rod
Procedure:
-
Pulp Slurry Preparation:
-
Prepare a dilute suspension of the pulp fibers in distilled water (e.g., 0.5% consistency).
-
-
Staining:
-
In a beaker, add a small volume of the pulp slurry.
-
Add a few drops of the 0.1% this compound solution and stir gently.
-
Allow the fibers to stain for 5-10 minutes.
-
-
Washing:
-
Wash the stained fibers with distilled water to remove excess dye. This can be done by repeatedly decanting the supernatant and adding fresh distilled water until the supernatant is clear.
-
-
Slide Preparation:
-
Place a drop of the stained and washed fiber suspension onto a clean microscope slide.
-
Carefully place a coverslip over the drop, avoiding air bubbles.
-
-
Microscopic Observation:
-
Observe the stained fibers under a light microscope. The cellulosic fibers will appear orange.
-
Visualizations
Logical Workflow for Determining Dye Adsorption
Caption: Workflow for quantitative analysis of dye adsorption on pulp fibers.
Interaction of this compound with Pulp Components
References
Direct Orange 15 as a Histological Counterstain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Orange 15 is a stilbene class anionic dye, soluble in water to produce an orange to reddish-orange color.[1][2] While primarily utilized in the textile and paper industries for dyeing cellulose fibers, silk, and leather, its properties suggest potential applications in histology as a cytoplasmic counterstain.[1][2] Anionic dyes, in acidic solutions, are attracted to positively charged proteins in the cytoplasm, connective tissue, and muscle, providing a contrasting color to nuclear stains like hematoxylin. This document provides detailed application notes and representative protocols for the use of this compound as a counterstain in standard histological preparations.
It is important to note that while this compound shares characteristics with commonly used histological counterstains, its application in this context is not extensively documented. The following protocols are based on established principles of histological staining and may require optimization for specific tissues and applications.
Principle of Staining
In a typical histological staining procedure, the primary stain, often a basic dye like hematoxylin, binds to acidic components of the cell, primarily the nucleic acids in the nucleus, staining them blue to purple. The counterstain, in this case, the anionic this compound, subsequently stains the basic components of the tissue, such as proteins in the cytoplasm and connective tissue, in shades of orange. This differential staining allows for clear visualization and morphological assessment of tissue sections.
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| C.I. Name | This compound | [1] |
| C.I. Number | 40002/40003 | [1] |
| CAS Number | 1325-35-5 | [1] |
| Molecular Structure | Stilbene Class | [1] |
| Solubility | Soluble in water (orange solution), slightly soluble in alcohol. | [1] |
| Color in Acidic Solution | Yellow-brown in 10% sulfuric acid. | [1] |
| Color in Basic Solution | Becomes more red in thick sodium hydroxide solution. | [1] |
Experimental Protocols
The following are representative protocols for the use of this compound as a counterstain for formalin-fixed, paraffin-embedded tissue sections.
Protocol 1: this compound as a Simple Counterstain to Hematoxylin
This protocol outlines the use of this compound as a general cytoplasmic counterstain following nuclear staining with hematoxylin.
Reagents:
-
Harris' Hematoxylin solution
-
This compound staining solution (see preparation below)
-
Acid alcohol (1% HCl in 70% ethanol)
-
Scott's tap water substitute (or other bluing agent)
-
Graded alcohols (70%, 95%, 100%)
-
Xylene (or a xylene substitute)
-
Permanent mounting medium
Preparation of 1% this compound Staining Solution:
-
Weigh 1 gram of this compound powder.
-
Dissolve in 100 mL of distilled water.
-
Add 0.5 mL of glacial acetic acid to acidify the solution.
-
Stir until fully dissolved and filter before use.
Staining Procedure:
| Step | Reagent | Time |
| 1 | Xylene (or substitute) | 2 changes, 5 min each |
| 2 | 100% Alcohol | 2 changes, 3 min each |
| 3 | 95% Alcohol | 2 changes, 3 min each |
| 4 | 70% Alcohol | 3 min |
| 5 | Running tap water | 5 min |
| 6 | Harris' Hematoxylin | 5-10 min |
| 7 | Running tap water | 1 min |
| 8 | 1% Acid Alcohol | 1-3 dips |
| 9 | Running tap water | 1 min |
| 10 | Scott's Tap Water Substitute | 1-2 min |
| 11 | Running tap water | 2 min |
| 12 | 1% this compound Solution | 1-3 min |
| 13 | 95% Alcohol | 2 changes, 10 dips each |
| 14 | 100% Alcohol | 2 changes, 2 min each |
| 15 | Xylene (or substitute) | 2 changes, 5 min each |
| 16 | Mount with permanent mounting medium | - |
Expected Results:
-
Nuclei: Blue/Purple
-
Cytoplasm, muscle, erythrocytes: Shades of orange
-
Collagen: Pale orange
Protocol 2: Modified Van Gieson-type Stain with this compound
This protocol is an adaptation of the classic Van Gieson stain, substituting the commonly used Orange G with this compound to provide a yellow-orange counterstain to the red of acid fuchsin for connective tissue.
Reagents:
-
Weigert's Iron Hematoxylin (Solutions A and B)
-
Van Gieson-type staining solution (see preparation below)
-
95% Alcohol
-
100% Alcohol
-
Xylene (or a xylene substitute)
-
Permanent mounting medium
Preparation of Van Gieson-type Staining Solution:
-
Prepare a saturated aqueous solution of picric acid.
-
Prepare a 1% aqueous solution of Acid Fuchsin.
-
Prepare a 1% aqueous solution of this compound.
-
To 100 mL of the saturated picric acid solution, add 5 mL of the 1% Acid Fuchsin solution and 10 mL of the 1% this compound solution. The optimal ratio may require adjustment.
-
Mix well. The solution is stable for several months.
Staining Procedure:
| Step | Reagent | Time |
| 1 | Deparaffinize and rehydrate to distilled water | - |
| 2 | Weigert's Iron Hematoxylin (freshly mixed) | 10 min |
| 3 | Running tap water | 5 min |
| 4 | Distilled water | Rinse |
| 5 | Van Gieson-type Solution with this compound | 3-5 min |
| 6 | 95% Alcohol | Blot section and dip briefly |
| 7 | 100% Alcohol | 2 changes, 2 min each |
| 8 | Xylene (or substitute) | 2 changes, 5 min each |
| 9 | Mount with permanent mounting medium | - |
Expected Results:
-
Nuclei: Black/Dark Brown
-
Collagen: Red/Pink
-
Muscle, cytoplasm, erythrocytes: Yellow-orange
Diagrams
Caption: General workflow for histological staining.
Caption: Principle of differential staining.
References
Application Notes and Protocols for the Use of Direct Orange 15 in Silk and Wool Dyeing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of C.I. Direct Orange 15 (C.I. 40002/40003; CAS No. 1325-35-5) in the dyeing of silk and wool fibers. The protocols outlined below are based on established principles of dyeing protein fibers with direct dyes and are intended to serve as a starting point for laboratory-scale applications. Optimization may be required based on specific substrate characteristics and desired outcomes.
Overview of this compound
This compound is a stilbene-class direct dye known for its good solubility in water, producing an orange to reddish-orange hue.[1] It is suitable for dyeing cellulosic fibers, as well as protein fibers like silk and wool.[1][2] The application on protein fibers is typically carried out in a neutral to weakly acidic dyebath. The addition of electrolytes, such as sodium sulfate, can influence the dye uptake and levelness of the dyeing.
Quantitative Data Summary
The following tables provide a summary of the key quantitative data related to the dyeing of silk and wool with this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| C.I. Name | This compound | [1] |
| C.I. Number | 40002/40003 | [1] |
| CAS Number | 1325-35-5 | [1] |
| Molecular Structure | Stilbene Class | [1] |
| Solubility | Soluble in water (orange solution) | [1] |
Table 2: Color Fastness Properties of this compound on Protein Fibers
The following data is based on general assessments for direct dyes and may vary depending on the specific dyeing parameters and substrate.
| Fastness Property | ISO Rating (1-5) | AATCC Rating (1-5) | Reference |
| Light Fastness | 3-4 | 2-3 | [1] |
| Washing Fastness (Fading) | 3 | 4-5 | [1] |
| Washing Fastness (Staining) | 3 | 3 | [1] |
| Water Fastness (Fading) | 3 | - | [1] |
| Water Fastness (Staining) | 3 | - | [1] |
| Acid Resistance (Fading) | 4-5 | 4-5 | [1] |
| Alkali Resistance (Fading) | 2-3 | 1-2 | [1] |
Note: A rating of 5 indicates excellent fastness, while a rating of 1 indicates poor fastness.
Experimental Protocols
The following are detailed experimental protocols for the exhaust dyeing of silk and wool with this compound.
Materials and Reagents
-
Silk or Wool fabric/yarn
-
This compound dye powder
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Acetic acid (CH₃COOH), glacial
-
Non-ionic wetting agent
-
Non-ionic detergent
-
Deionized water
Equipment
-
Laboratory-scale dyeing machine or water bath with temperature control and agitation
-
Beakers
-
Graduated cylinders
-
Pipettes
-
pH meter
-
Analytical balance
-
Drying oven or air-drying rack
Pre-treatment of Fibers
Before dyeing, it is crucial to scour the silk or wool fibers to remove any impurities, such as sericin (in silk) or wool grease, which can hinder uniform dye uptake.
-
Scouring of Silk: Prepare a solution containing 1-2 g/L of a non-ionic detergent in deionized water. Immerse the silk material in the bath at a liquor ratio of 1:30. Gradually heat the bath to 70-80°C and maintain for 30-45 minutes with gentle agitation. Rinse the silk thoroughly with warm water and then cold water.
-
Scouring of Wool: Prepare a solution containing 1-2 g/L of a non-ionic detergent and 1-2 g/L of sodium carbonate in deionized water. Immerse the wool material in the bath at a liquor ratio of 1:30. Gradually heat the bath to 45-50°C and maintain for 30 minutes with gentle agitation. Rinse the wool thoroughly with warm water and then cold water.
Exhaust Dyeing Protocol for Silk
Table 3: Dyeing Parameters for Silk with this compound
| Parameter | Recommended Value |
| Dye Concentration (% owf) | 0.5 - 3.0% |
| Liquor Ratio | 1:20 - 1:30 |
| pH of Dyebath | 6.0 - 7.0 |
| Sodium Sulfate (g/L) | 5 - 15 |
| Wetting Agent (g/L) | 0.5 - 1.0 |
| Initial Temperature | 40°C |
| Rate of Temperature Rise | 1-2°C/minute |
| Final Dyeing Temperature | 85-90°C |
| Dyeing Time at Final Temp. | 45-60 minutes |
Procedure:
-
Set up the dyebath with the required amount of deionized water for the desired liquor ratio.
-
Add the non-ionic wetting agent and adjust the pH of the bath to 6.0-7.0 using a dilute solution of acetic acid.
-
Predissolve the weighed amount of this compound in a small amount of hot deionized water and add it to the dyebath.
-
Introduce the pre-wetted silk material into the dyebath at 40°C.
-
Run for 10 minutes to ensure even wetting and initial dye absorption.
-
Gradually add the pre-dissolved sodium sulfate solution over 15-20 minutes.
-
Raise the temperature of the dyebath to 85-90°C at a rate of 1-2°C per minute.
-
Maintain the dyeing at this temperature for 45-60 minutes with continuous agitation.
-
After dyeing, cool the dyebath down to 60°C.
-
Remove the dyed silk and rinse thoroughly with cold water.
Exhaust Dyeing Protocol for Wool
Table 4: Dyeing Parameters for Wool with this compound
| Parameter | Recommended Value |
| Dye Concentration (% owf) | 0.5 - 3.0% |
| Liquor Ratio | 1:20 - 1:30 |
| pH of Dyebath | 5.5 - 6.5 |
| Sodium Sulfate (g/L) | 10 - 20 |
| Wetting Agent (g/L) | 0.5 - 1.0 |
| Initial Temperature | 40°C |
| Rate of Temperature Rise | 1-2°C/minute |
| Final Dyeing Temperature | 95-100°C (at the boil) |
| Dyeing Time at Final Temp. | 45-60 minutes |
Procedure:
-
Set up the dyebath with the required amount of deionized water for the desired liquor ratio.
-
Add the non-ionic wetting agent and adjust the pH of the bath to 5.5-6.5 using a dilute solution of acetic acid.
-
Predissolve the weighed amount of this compound in a small amount of hot deionized water and add it to the dyebath.
-
Introduce the pre-wetted wool material into the dyebath at 40°C.
-
Run for 10 minutes to ensure even wetting and initial dye absorption.
-
Gradually add the pre-dissolved sodium sulfate solution over 15-20 minutes.
-
Raise the temperature of the dyebath to a boil (95-100°C) at a rate of 1-2°C per minute.
-
Maintain the dyeing at this temperature for 45-60 minutes with continuous agitation.
-
After dyeing, cool the dyebath down to 60°C.
-
Remove the dyed wool and rinse thoroughly with cold water.
After-treatment (Washing-off)
To improve the wet fastness properties and remove any unfixed dye from the surface of the fibers, a thorough washing-off process is essential.
-
Rinse the dyed material in cold water until the water runs clear.
-
Perform a soaping treatment with 1-2 g/L of a non-ionic detergent at 50-60°C for 15-20 minutes.
-
Rinse thoroughly with warm water followed by a final cold water rinse.
-
Squeeze or hydro-extract the material to remove excess water and then air-dry or dry in an oven at a low temperature (below 70°C).
Visualization of the Dyeing Workflow
The following diagram illustrates the general experimental workflow for the exhaust dyeing of silk and wool with this compound.
Concluding Remarks
The protocols provided offer a standardized method for the application of this compound to silk and wool fibers. The key to achieving level and reproducible dyeings lies in the careful control of the dyeing parameters, particularly the rate of temperature rise, pH, and the gradual addition of electrolyte. The fastness properties of the dyed materials can be further enhanced through the use of appropriate dye-fixing agents in the after-treatment process, although this is not covered in the current protocol. It is recommended to conduct preliminary trials on smaller samples to optimize the dyeing conditions for specific materials and desired color depths.
References
Application Notes and Protocols for Visualizing Fungi in Plant Tissue using Acridine Orange
Disclaimer: Initial searches for protocols utilizing Direct Orange 15 for visualizing fungi in plant tissue did not yield established methods for this specific application. Therefore, these application notes provide a detailed protocol using Acridine Orange , a well-documented fluorescent dye suitable for this purpose, which also provides an orange fluorescence under specific conditions.
Introduction
Acridine Orange (AO) is a versatile, cell-permeable fluorescent dye that intercalates with nucleic acids. Its metachromatic properties make it particularly useful for visualizing fungi within plant tissues and can also be used to differentiate between living and dead cells. When bound to double-stranded DNA (dsDNA), AO fluoresces green, while it fluoresces red or orange when bound to single-stranded DNA (ssDNA) or RNA.[1][2][3] In the context of fungal visualization, the high RNA content in actively growing hyphae often results in a bright orange to red fluorescence, allowing for clear differentiation from the host plant tissue, which typically fluoresces green or yellow-green.[2][3]
These notes provide researchers, scientists, and drug development professionals with a comprehensive guide to using Acridine Orange for the microscopic analysis of plant-fungal interactions.
Principle of Staining
Acridine Orange is a cationic dye that can enter both live and dead cells.[4] Its fluorescence emission spectrum is dependent on the type and concentration of nucleic acids it binds to.
-
Green Fluorescence: In the nucleus of plant cells and dormant fungal spores, AO intercalates into dsDNA, resulting in a monomeric state that emits green light (approx. 525 nm) when excited by blue light.[1]
-
Orange-Red Fluorescence: In metabolically active fungal hyphae, which are rich in RNA, AO aggregates and binds to the phosphate backbone of the single-stranded nucleic acids. This aggregated state results in a shift in the emission spectrum to orange-red (approx. 650 nm).[1] This differential staining provides excellent contrast for identifying fungal structures within the plant tissue.[2][3]
A workflow for this process is outlined below.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the successful application of Acridine Orange in visualizing fungi in plant tissues.
| Parameter | Recommended Value | Notes |
| Stain Concentration | 0.01% - 0.1% (w/v) in a suitable buffer (e.g., 0.1 M acetate buffer, pH 4.0-4.5) | Lower concentrations reduce background fluorescence. The acidic pH enhances the differential staining of fungi (orange) versus plant nuclei (green).[2] |
| Incubation Time | 2 - 10 minutes | Over-staining can lead to high background. Optimal time may vary depending on tissue thickness and density.[2][5] |
| Fixation Time (FAA) | 12 - 24 hours | Formalin-Acetic-Alcohol (FAA) is a common fixative for plant tissues. |
| Clearing Time (KOH) | 1 - 3 hours at 60°C or overnight at room temperature (for 10% KOH) | Clearing removes pigments and cytoplasm, rendering the tissue transparent. The duration depends on the tissue's robustness.[6] |
| Excitation Wavelength | 450 - 490 nm (Blue Light) | This range is optimal for exciting both the green (dsDNA) and red (ssDNA/RNA) fluorescence of Acridine Orange.[5] |
| Emission Wavelength | Green Channel: 520-540 nmOrange/Red Channel: > 610 nm (long pass) | Use of two emission filters allows for the simultaneous visualization of plant cell nuclei and fungal hyphae. |
| Microscope Filter Sets | Zeiss Filter Set 122 SBP or similar with:- Excitation: BP 450-490 nm- Beamsplitter: FT 510 nm- Emission: BP 515-565 nm (Green) or LP 590 nm (Orange/Red) | A standard blue excitation filter set is generally suitable. Specific filter sets can optimize signal separation.[7] |
Experimental Protocols
4.1. Materials and Reagents
-
Acridine Orange hydrochloride (CAS 65-61-2)
-
Acetate buffer (0.1 M, pH 4.0)
-
Ethanol series (50%, 70%, 95%, 100%)
-
Formalin-Acetic-Acid (FAA) fixative (e.g., 10% formalin, 5% acetic acid, 50% ethanol)
-
Potassium hydroxide (KOH) solution (10% w/v)
-
Glycerol
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets
4.2. Protocol for Staining Fungi in Plant Leaf Tissue
-
Sample Collection and Fixation:
-
Excise small sections (approx. 1 cm²) of infected plant leaf tissue.
-
Immediately immerse the tissue in FAA fixative and store for at least 12 hours to preserve the cellular structures.
-
-
Clearing the Tissue:
-
Wash the fixed tissue in 50% ethanol for 10 minutes, followed by a wash in distilled water.
-
Submerge the tissue in a 10% KOH solution. Incubate at 60°C for 1-2 hours or until the chlorophyll is cleared and the tissue is transparent. For more delicate tissues, clearing can be done at room temperature overnight.[6]
-
Carefully wash the cleared tissue with several changes of distilled water to remove all traces of KOH.
-
-
Staining:
-
Prepare a 0.01% Acridine Orange staining solution in 0.1 M acetate buffer (pH 4.0).
-
Immerse the cleared leaf sections in the staining solution for 5 minutes.[5]
-
Briefly rinse the stained tissue in distilled water to remove excess stain.
-
-
Mounting and Visualization:
-
Mount the stained tissue on a microscope slide in a drop of 50% glycerol.
-
Gently place a coverslip over the tissue, avoiding air bubbles.
-
Observe under a fluorescence microscope using a blue excitation filter (450-490 nm).[5]
-
Capture images using both a green emission filter (for plant cells) and a red/orange emission filter (for fungal structures).
-
4.3. Protocol for Assessing Fungal Viability
This protocol is adapted for fresh, uncleared tissue sections to assess the viability of fungal structures.
-
Sample Preparation:
-
Create thin, free-hand sections of fresh, infected plant tissue.
-
Place the sections directly into a watch glass containing the staining solution.
-
-
Staining:
-
Use a combined staining solution of Acridine Orange (e.g., 5 µg/mL) and Propidium Iodide (PI) (e.g., 15 µg/mL) in a suitable buffer like PBS.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Visualization:
-
Mount the stained sections on a slide in the staining solution.
-
Observe immediately with a fluorescence microscope.
-
Live fungal cells: Will have intact membranes and will be stained by the cell-permeable Acridine Orange, fluorescing green or orange depending on metabolic activity.
-
Dead fungal cells: Will have compromised membranes, allowing the entry of PI, which intercalates with DNA and fluoresces bright red, quenching the AO signal.[4]
-
The relationship between cell viability and fluorescence is depicted below.
Safety Precautions
Acridine Orange is a potential mutagen and should be handled with care.[1] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the dye powder and staining solutions. All waste should be disposed of according to institutional guidelines for chemical waste.
Troubleshooting
-
High Background Fluorescence: Reduce the concentration of Acridine Orange or decrease the staining time. Ensure thorough rinsing after staining. Plant autofluorescence can also be an issue; selecting appropriate filter sets can help mitigate this.[5]
-
Weak Fungal Staining: Increase the staining time or concentration. Ensure the plant tissue is adequately cleared, as pigments can mask the fluorescent signal. Check that the pH of the staining buffer is acidic (pH 4.0-4.5).[5]
-
Fading Signal (Photobleaching): Minimize the exposure of the stained sample to the excitation light. Use a mounting medium with an anti-fade reagent if necessary. Capture images promptly after staining.[5]
References
- 1. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 2. dalynn.com [dalynn.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. logosbio.com [logosbio.com]
- 5. Acridine Orange | MI [microbiology.mlsascp.com]
- 6. journal.nzpps.org [journal.nzpps.org]
- 7. Carl Zeiss Microscopy, LLC - Filter Assistant - Overview of Dyes - Acridine Orange [micro-shop.zeiss.com]
Application Notes: Quantitative Analysis of Cellulose Using Direct Orange 15
Introduction
Cellulose, a complex carbohydrate polymer of glucose, is the most abundant organic polymer on Earth. Its quantification is crucial in various fields, including biofuel production, pulp and paper manufacturing, food science, and drug development, where cellulose and its derivatives are used as excipients. Direct Orange 15 is a diazo dye that can bind to cellulose through hydrogen bonding and van der Waals forces. This application note describes a spectrophotometric method for the quantitative analysis of cellulose utilizing this compound. The principle of this assay is based on the specific binding of this compound to cellulose fibers. The amount of cellulose in a sample is determined by measuring the decrease in the concentration of the dye in the supernatant after incubation with the cellulose-containing sample. The unbound dye concentration is quantified by measuring its absorbance at its maximum wavelength.
Principle of the Method
This compound in solution has a characteristic absorbance spectrum. When a solution of this compound is incubated with a sample containing cellulose, the dye molecules adsorb onto the surface of the cellulose fibers. This binding removes the dye from the solution. By separating the cellulose-dye complex from the supernatant (e.g., by centrifugation), the concentration of the remaining free dye in the supernatant can be measured spectrophotometrically. The difference between the initial and final concentrations of the dye in the solution is proportional to the amount of cellulose present in the sample. A standard curve is generated using known concentrations of a cellulose standard to quantify the cellulose content in unknown samples.
Experimental Protocols
Materials and Reagents
-
This compound (CAS No. 1325-54-8)
-
Microcrystalline cellulose (MCC) or other suitable cellulose standard
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized water
-
Spectrophotometer
-
Centrifuge
-
Microcentrifuge tubes (2 mL)
-
Volumetric flasks and pipettes
Preparation of Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound powder and dissolve it in 100 mL of deionized water in a volumetric flask. Store in a dark bottle at 4°C.
-
This compound Working Solution (50 µg/mL): Dilute the stock solution 1:20 with PBS (pH 7.4). For example, add 1 mL of the stock solution to 19 mL of PBS. The final concentration should be adjusted based on the optimal absorbance range of the spectrophotometer.
-
Cellulose Standard Stock Suspension (10 mg/mL): Accurately weigh 100 mg of microcrystalline cellulose and suspend it in 10 mL of PBS (pH 7.4). This suspension should be homogenized by vigorous vortexing or sonication before use.
-
Cellulose Standard Working Suspensions: Prepare a series of dilutions from the cellulose standard stock suspension in PBS to create standards with concentrations ranging from 0.1 mg/mL to 2 mg/mL.
Experimental Workflow Diagram
Caption: Workflow for the quantitative analysis of cellulose using this compound.
Assay Protocol
-
Standard Curve Preparation:
-
Pipette 1 mL of the this compound working solution into a series of 2 mL microcentrifuge tubes.
-
Add 1 mL of each cellulose standard working suspension (0.1, 0.25, 0.5, 1.0, 1.5, 2.0 mg/mL) to the respective tubes.
-
For the blank (0 mg/mL cellulose), add 1 mL of PBS to 1 mL of the this compound working solution.
-
-
Sample Preparation:
-
Prepare a suspension of the unknown sample in PBS at an estimated concentration within the range of the standard curve.
-
Pipette 1 mL of the this compound working solution into a microcentrifuge tube.
-
Add 1 mL of the unknown sample suspension.
-
-
Incubation:
-
Cap all tubes and incubate them at room temperature for 1 hour with gentle agitation to ensure complete binding of the dye to the cellulose.
-
-
Separation:
-
Centrifuge all tubes at 10,000 x g for 15 minutes to pellet the cellulose-dye complex.
-
-
Spectrophotometric Measurement:
-
Carefully transfer the supernatant to a clean cuvette.
-
Measure the absorbance of the supernatant at the maximum absorbance wavelength of this compound (typically around 495 nm).
-
Use the supernatant from the blank (0 mg/mL cellulose) to zero the spectrophotometer.
-
Data Analysis
-
Standard Curve: Plot the absorbance of the supernatant (Y-axis) against the corresponding cellulose concentration (X-axis). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Quantification of Unknown Samples: Use the absorbance values of the unknown samples to calculate the cellulose concentration using the equation from the standard curve.
Data Presentation
Table 1: Standard Curve Data for Cellulose Quantification
| Cellulose Concentration (mg/mL) | Absorbance at 495 nm (AU) - Replicate 1 | Absorbance at 495 nm (AU) - Replicate 2 | Absorbance at 495 nm (AU) - Replicate 3 | Mean Absorbance (AU) | Standard Deviation |
| 0.00 | 1.002 | 1.005 | 1.001 | 1.003 | 0.002 |
| 0.10 | 0.915 | 0.911 | 0.919 | 0.915 | 0.004 |
| 0.25 | 0.782 | 0.789 | 0.785 | 0.785 | 0.004 |
| 0.50 | 0.598 | 0.605 | 0.601 | 0.601 | 0.004 |
| 1.00 | 0.301 | 0.295 | 0.304 | 0.300 | 0.005 |
| 1.50 | 0.155 | 0.150 | 0.158 | 0.154 | 0.004 |
| 2.00 | 0.052 | 0.048 | 0.055 | 0.052 | 0.004 |
Table 2: Quantification of Cellulose in Unknown Samples
| Sample ID | Mean Absorbance at 495 nm (AU) | Calculated Cellulose Concentration (mg/mL) |
| Sample A | 0.452 | 0.75 |
| Sample B | 0.689 | 0.42 |
Logical Relationship Diagram
Binding Mechanism of this compound to Cellulose
Caption: Interaction between this compound and cellulose fibers.
The this compound-based colorimetric assay provides a simple, rapid, and cost-effective method for the quantitative analysis of cellulose. This method is suitable for a wide range of applications in research and industrial settings. The provided protocol and data serve as a guideline for the implementation of this assay. For specific sample types, optimization of incubation time, dye concentration, and sample preparation may be necessary to achieve the best results.
Application Notes and Protocols for Preparing a Stable Direct Orange 15 Staining Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Orange 15 (C.I. 40002/40003; CAS No. 1325-35-5) is a stilbene class direct dye recognized for its utility in staining various biological materials.[1] Primarily used in the textile and paper industries for coloring cellulose fibers, silk, and wool, its application in a research context, particularly for histological and cytological staining, is an area of growing interest.[1] The dye presents as an orange to red-light orange powder and is soluble in water, slightly soluble in alcohol, and insoluble in most other organic solvents.[1] A stable and consistently performing staining solution is paramount for reproducible experimental results. This document provides detailed protocols and application notes for the preparation of a stable this compound staining solution.
Data Presentation
Quantitative data regarding the properties and stability of this compound and analogous direct dye solutions are summarized in the table below. Due to the limited availability of specific stability data for this compound solutions, information from similar direct dyes, such as Picro-Sirius Red, is included for reference.
| Parameter | Value/Range | Remarks | Source |
| This compound Properties | |||
| C.I. Number | 40002 / 40003 | [1][2] | |
| CAS Number | 1325-35-5 | [1][2] | |
| Molecular Formula | C₂₈H₂₀N₄O₁₂S₄ | [2] | |
| Molecular Weight | 732.74 g/mol | [2] | |
| Solubility | Soluble in water, slightly soluble in alcohol, insoluble in other organic solvents. | The aqueous solution is orange. | [1] |
| Recommended Solution Parameters | |||
| Concentration | 0.1% - 0.5% (w/v) | A 0.1% solution is a common starting point for histological staining, similar to Picro-Sirius Red. | Inferred from[3] |
| Solvent | Distilled or Deionized Water | Can be combined with alcohol (e.g., ethanol) to improve wetting and penetration. | Inferred from[4][5] |
| pH | 7.0 - 9.0 | A neutral to slightly alkaline pH may improve dye uptake and solution stability. | [6] |
| Stability & Storage | |||
| Shelf Life (Powder) | Up to 5 years | When stored in a sealed container at 15-30°C and 40-75% relative humidity, protected from direct sunlight. | Inferred from[7] |
| Solution Stability | Reasonably stable for several months | Based on data for other direct dye solutions. Stability can be enhanced by proper storage. | [5] |
| Storage Conditions | Store in a tightly sealed, light-protecting container at room temperature (15-25°C). | To prevent evaporation, contamination, and photodegradation. | Inferred from[8] |
Experimental Protocols
The following protocol is a recommended starting point for the preparation of a stable this compound staining solution for general histological applications. Optimization may be required depending on the specific tissue and target structure.
Materials
-
This compound powder (C.I. 40002/40003)
-
Distilled or Deionized Water
-
Ethanol (95% or absolute)
-
0.1 M Phosphate Buffer (pH 7.4) or 0.1 M Tris Buffer (pH 8.0)
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
-
Filter paper (0.45 µm pore size)
-
Storage bottles (amber glass or opaque plastic)
Protocol for 0.1% (w/v) this compound Staining Solution
-
Weighing the Dye: Accurately weigh 0.1 g of this compound powder.
-
Initial Dissolution: In a 100 mL beaker, add the weighed dye powder to 80 mL of distilled or deionized water.
-
Mixing: Place the beaker on a magnetic stirrer and add a stir bar. Stir the solution gently until the dye is fully dissolved. This may take 15-30 minutes. Gentle heating (to no more than 40-50°C) can aid dissolution but should be used with caution to avoid dye degradation.
-
pH Adjustment (Optional but Recommended for Stability): For enhanced stability and potentially better staining, consider using a buffered solution. Prepare the 0.1% solution in a neutral to slightly alkaline buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4 or 0.1 M Tris Buffer, pH 8.0) instead of distilled water. Studies on other direct dyes have shown improved dye uptake at a slightly alkaline pH.[6]
-
Bringing to Final Volume: Quantitatively transfer the dissolved dye solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of the solvent (water or buffer) and add the rinsing to the volumetric flask. Bring the solution to the final volume of 100 mL.
-
Filtration: Filter the solution through a 0.45 µm filter paper to remove any undissolved particles or aggregates. This step is crucial for a clean staining background.
-
Storage: Transfer the filtered solution into a clean, clearly labeled amber glass or opaque plastic bottle to protect it from light. Store at room temperature (15-25°C).
Mandatory Visualization
Experimental Workflow for Staining Solution Preparation
Caption: Workflow for the preparation of a stable this compound staining solution.
Considerations for Stability
-
pH: The stability of direct dye solutions can be pH-dependent.[8][9] An alkaline environment may be beneficial not only for staining but also for the stability of the solution. A patent for stabilizing other dye solutions suggests a pH range of 8 to 14.
-
Light Sensitivity: Many dyes are susceptible to photodegradation.[10][11] Storing the solution in an amber or opaque container is crucial to minimize light exposure and prolong its shelf life.
-
Temperature: While moderate heating can aid in dissolving the dye, excessive heat can lead to degradation. Storage at room temperature is generally recommended.
-
Contamination: Microbial growth can alter the properties of the staining solution. Using sterile containers and proper handling techniques will help maintain the integrity of the solution.
-
Additives: For applications requiring enhanced photostability, the use of dye stabilizers such as 1,4-diazabicyclo[2.2.2]octane (DABCO) could be explored, although this would require further validation.[7]
Concluding Remarks
The protocol and information provided herein offer a comprehensive guide for the preparation of a stable this compound staining solution for research applications. By carefully controlling the preparation parameters, particularly pH and storage conditions, researchers can achieve consistent and reliable staining results. Further optimization for specific applications is encouraged to achieve the best possible outcomes.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. khushidyechem.com [khushidyechem.com]
- 3. med.emory.edu [med.emory.edu]
- 4. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 5. stainsfile.com [stainsfile.com]
- 6. Effect of pH on the Dye Absorption of Jute Fibre Dyed with Direct Dyes – Oriental Journal of Chemistry [orientjchem.org]
- 7. polysciences.com [polysciences.com]
- 8. What is the effect of pH on the stability of Direct Black EX? - Blog [dyeindustry.com]
- 9. vichem.vn [vichem.vn]
- 10. nist.gov [nist.gov]
- 11. Synthesis and a Photo-Stability Study of Organic Dyes for Electro-Fluidic Display - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Direct Orange 15 in Leather Dyeing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of C.I. Direct Orange 15 (C.I. 40002/40003), a stilbene-class dye, for leather tanning and dyeing applications. The information covers its chemical properties, toxicological profile, and detailed protocols for its application on different types of leather substrates.
Introduction and Application Overview
This compound is an anionic direct dye used for coloring various substrates, including cellulosic fibers, silk, paper, and leather.[1][2] In leather applications, it is primarily used for shading and producing orange to reddish-orange hues.[1][2] Its classification as a stilbene dye is significant; the manufacturing process involves the processing of C.I. Direct Yellow 11 or the condensation of 2-Methyl-5-nitrobenzenesulfonic acid derivatives. This distinguishes it from older azo dyes derived from benzidine, a known human carcinogen whose use is now highly restricted.[3][4]
Toxicological Profile: Based on available safety data sheets for liquid formulations, C.I. This compound is not classified as a hazardous substance according to GHS (Globally Harmonized System of Classification and Labelling of Chemicals).[5] It is not listed as a benzidine-based dye by regulatory bodies such as the U.S. Environmental Protection Agency.[6] This favorable toxicological profile makes it a viable alternative to potentially carcinogenic dyes in industrial and research settings. However, as with any chemical, appropriate personal protective equipment (PPE), including gloves and safety goggles, should be used, and work should be conducted in a well-ventilated area to minimize exposure.[7]
Mechanism of Dyeing: As an anionic dye, this compound carries a negative charge in solution. Its fixation on leather is primarily governed by ionic interactions with the protein substrate, collagen. The nature of this interaction is highly dependent on the type of tannage.
-
Chrome-Tanned Leather: This leather is highly cationic (positively charged) due to the fixation of chromium salts to the carboxyl groups of collagen.[8] This creates a strong affinity for anionic dyes like this compound, which can lead to rapid surface fixation, potentially causing unlevel dyeing and poor penetration.[8] Control of pH, temperature, and the use of leveling agents are critical to achieve uniform coloration.[9][10]
-
Vegetable-Tanned Leather: This leather is typically anionic.[9] Therefore, it has a lower affinity for direct dyes compared to chrome-tanned leather. Dyeing is often performed at a lower pH to reduce the anionic character of the leather and promote dye uptake.
Quantitative Data
The following tables summarize the known properties of this compound. It is important to note that most publicly available fastness data pertains to textile applications. These values should be considered indicative for leather, and it is strongly recommended that researchers perform specific fastness tests (e.g., using IUF standards) on the specific leather substrate being used.[11]
Table 1: Chemical and Physical Properties of C.I. This compound
| Property | Value | Reference(s) |
|---|---|---|
| C.I. Name | This compound, 40002/40003 | |
| CAS Number | 1325-35-5 | |
| Molecular Formula | C₂₈H₂₀N₄O₁₂S₄ | [12] |
| Molecular Structure | Stilbene Class | |
| Appearance | Bright red powder or liquid | [2] |
| Solubility | Soluble in water; slightly soluble in alcohol |[2] |
Table 2: Fastness Properties of C.I. This compound (Primarily on Cellulosic Fibers)
| Fastness Test | Standard | Rating (Scale 1-5, unless noted) | Reference(s) |
|---|---|---|---|
| Light Fastness | ISO | 3-4 | |
| Light Fastness | AATCC | 4-5 | |
| Light Fastness | (Scale 1-8) | 2-3 | [6] |
| Washing/Soaping (Stain) | ISO | 3 | |
| Washing/Soaping (Fade) | ISO | 3 | |
| Acid Resistance (Stain) | ISO | 4-5 | |
| Alkali Resistance (Stain) | ISO | 2-3 | |
| Dry Rubbing | - | 4 | [8] |
| Wet Rubbing | - | 3 |[8] |
Note: Fastness properties can vary significantly based on the substrate (leather type, retannage), dye concentration, and finishing processes.
Experimental Protocols
The following are representative protocols for the application of this compound. All percentages are based on the shaved weight of the leather. Researchers should perform preliminary tests on small swatches to optimize for the desired shade and performance.[1]
Protocol 1: Drum Dyeing of Full-Grain Chrome-Tanned Leather
This protocol is designed for achieving a level, penetrated orange shade on chrome-tanned leather using a standard tannery drum.
Materials:
-
Neutralized and washed chrome-tanned leather (shaved weight basis)
-
This compound dye
-
Formic acid (10% solution)
-
Anionic leveling agent
-
Fatliquoring agent
-
Water (softened, at specified temperatures)
-
Tannery drum
Methodology:
-
Washing: The neutralized chrome-tanned leather is placed in the drum with 200% water at 35°C. The drum is run for 15 minutes, followed by draining the float.
-
Leveling and Dyeing:
-
Add 150% water at 40°C.
-
Add 1.0% of an anionic leveling agent to promote even dye uptake.
-
Run the drum for 10 minutes.
-
Add 2.0% this compound (dissolved in hot water).
-
Run the drum for 45-60 minutes to allow for dye penetration.
-
-
Fixation:
-
Slowly add 1.5% formic acid (diluted 1:10 with water) over 20 minutes in two intervals. This lowers the pH to approximately 3.5-3.8, fixing the anionic dye to the cationic leather.
-
Run the drum for an additional 30 minutes.
-
Check the float for exhaustion. The remaining liquid should be nearly clear.
-
-
Washing and Fatliquoring:
-
Drain the dye bath and wash the leather with 200% water at 50°C for 10 minutes.
-
Drain the wash float.
-
Add 100% water at 55°C and the required percentage of a suitable fatliquoring agent.
-
Run the drum for 60 minutes.
-
-
Final Steps:
-
Drain the fatliquor bath.
-
Wash with 200% water at 35°C for 10 minutes.
-
Drain, unload the leather, and proceed with standard setting out, drying, and finishing operations.
-
Protocol 2: Manual/Tray Dyeing of Vegetable-Tanned Leather Panels
This protocol is suitable for small-scale, artisanal, or laboratory applications where surface coloration is desired.
Materials:
-
Vegetable-tanned leather panel
-
Leather preparer/deglazer
-
This compound dye solution (e.g., 10 g/L in distilled water)
-
Wool daubers or sponges
-
Leather conditioner and top-coat sealer
-
Soft cloths
-
Gloves and protective covering for the workspace
Methodology:
-
Surface Preparation:
-
Dye Application:
-
Stir the this compound solution well.
-
Slightly dampen the leather surface with a sponge and clean water. This helps prevent streaking and promotes even initial absorption.[15]
-
Apply a light, even base coat of the dye solution using a wool dauber in smooth, circular motions. Avoid oversaturation in any single area.[13]
-
Allow the first coat to dry until the surface is no longer tacky.
-
-
Building Color Depth:
-
Apply subsequent thin coats to achieve the desired shade. It is recommended to apply coats in alternating diagonal directions to ensure full coverage and a uniform finish.[13]
-
Allow the leather to dry completely between each coat (typically 1-2 hours). Two to three thin coats are generally better than one heavy coat.[14]
-
-
Buffing and Finishing:
-
Once the final coat is thoroughly dry (allow 12-24 hours), buff the surface vigorously with a clean, soft cloth to remove any excess surface pigment.
-
Apply a suitable leather conditioner to restore oils and flexibility.[13]
-
Apply a protective top-coat sealer (e.g., acrylic finisher) to seal the color, improve rub fastness, and provide the desired sheen (matte to high gloss).[1]
-
Visualizations
The following diagrams illustrate the experimental workflow for leather dyeing and the key relationships influencing the process.
References
- 1. Step by Step Leather Dyeing [dharmatrading.com]
- 2. This compound TDS|this compound from Chinese supplier and producer - DIRECT ORANGE DYES - Enoch dye [enochdye.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. scribd.com [scribd.com]
- 6. epa.gov [epa.gov]
- 7. cncolorchem.com [cncolorchem.com]
- 8. DYESTUFFS and DYEING OF LEATHER – Debag Kimya [debagkimya.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. sdc.org.uk [sdc.org.uk]
- 11. sdc.org.uk [sdc.org.uk]
- 12. C.I. This compound | C28H20N4O12S4 | CID 6284814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. theleatherfarm.com [theleatherfarm.com]
- 14. saintstag.com [saintstag.com]
- 15. Basic Steps of Appying Leather Dyes (Tips + FAQs Included) [primachemicals.com]
Application Notes and Protocols for Fluorescence Microscopy Using Direct Orange 15
For Researchers, Scientists, and Drug Development Professionals
Introduction to Direct Orange 15 in Fluorescence Microscopy
This compound is a stilbene-class dye, traditionally utilized in the textile industry for coloring cellulose fibers, silk, leather, and paper.[1][2] Its chemical structure, belonging to the stilbene family, suggests potential fluorescent properties, as many stilbene derivatives are known for their fluorescence.[3] While not a conventional fluorophore in biological research, its properties as a direct dye indicate a potential for binding to cellular components, making it an intriguing candidate for exploration in fluorescence microscopy.
These application notes provide a hypothetical framework for the use of this compound as a fluorescent probe in cell imaging, based on the general characteristics of stilbene dyes. It is crucial to note that the fluorescence properties and staining patterns described herein are predictive and require experimental validation.
Potential Applications in Cellular Imaging
Based on the known binding affinities of direct dyes and the fluorescent nature of stilbenes, this compound could potentially be used for:
-
General Cellular Staining: As a direct dye, it may bind non-specifically to various cellular components, providing a general morphological overview of cells.
-
Visualization of Cellulose-like Structures: Given its primary application in dyeing cellulose fibers, it might show affinity for cellulose or similar carbohydrate structures in certain cell types (e.g., plant cells, some fungi, or tunicates).
-
Probing Cell Membrane Integrity: Similar to some textile dyes, its ability to enter cells could be dependent on membrane integrity, potentially allowing for differentiation between live and dead cells.
Data Presentation: Predicted Photophysical Properties
The following table summarizes the predicted photophysical properties of this compound, based on data from similar stilbene derivatives. These values are estimates and must be experimentally determined.
| Property | Predicted Value/Characteristic | Notes |
| Excitation Maximum (λex) | ~350 - 420 nm | Stilbene derivatives are typically excited by UV to blue light. The exact maximum will depend on the solvent and binding environment. |
| Emission Maximum (λem) | ~430 - 500 nm | Emission is expected in the blue to green region of the spectrum. A significant Stokes shift is characteristic of some stilbene dyes. |
| Quantum Yield (ΦF) | Low to Moderate (0.05 - 0.4) | The quantum yield of stilbenes is highly dependent on the rigidity of their environment. Binding to cellular structures could enhance fluorescence.[1][2] |
| Photostability | Moderate | Stilbene dyes can be susceptible to photobleaching, particularly under high-intensity illumination. Careful optimization of imaging parameters is recommended.[4] |
| Solubility | Soluble in water and polar organic solvents.[1][2] | This property facilitates the preparation of staining solutions for biological samples. |
Experimental Protocols
Protocol 1: General Staining of Fixed Mammalian Cells
This protocol describes a general method for staining fixed and permeabilized mammalian cells with this compound.
Materials:
-
This compound (C.I. 40002/40003)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Cell culture medium
-
Coverslips and microscope slides
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or CFP filter set)
Procedure:
-
Cell Culture: Culture mammalian cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Fixation:
-
Aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Add 4% PFA in PBS to cover the cells and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.1% Triton X-100 in PBS to the cells and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare a 1 µM to 10 µM working solution of this compound in PBS. The optimal concentration should be determined empirically.
-
Add the this compound staining solution to the cells and incubate for 20-30 minutes at room temperature, protected from light.
-
Aspirate the staining solution.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope.
-
Based on the predicted spectral properties, use a DAPI or CFP filter set (e.g., Excitation: 365/10 nm, Emission: 447/60 nm).
-
Acquire images using a sensitive camera.
-
Protocol 2: Live Cell Staining
This protocol provides a method for staining living cells with this compound. Note: The toxicity of this compound to live cells has not been established and should be evaluated for each cell type and experimental condition.
Materials:
-
This compound
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Cell culture dish with a glass bottom
-
Incubator with temperature and CO2 control
-
Fluorescence microscope equipped for live-cell imaging
Procedure:
-
Cell Culture: Plate cells in a glass-bottom dish suitable for live-cell imaging and culture until they reach the desired confluency.
-
Staining:
-
Prepare a 0.1 µM to 5 µM working solution of this compound in pre-warmed live-cell imaging medium. The optimal concentration should be determined by titration to minimize toxicity.
-
Remove the culture medium from the cells and replace it with the staining solution.
-
Incubate the cells for 15-30 minutes at 37°C in a 5% CO2 atmosphere.
-
-
Washing (Optional):
-
For some applications, washing may be necessary to reduce background fluorescence. Gently replace the staining solution with fresh, pre-warmed live-cell imaging medium.
-
-
Imaging:
-
Place the dish on the microscope stage within an environmental chamber maintaining 37°C and 5% CO2.
-
Use the lowest possible laser power and exposure time to minimize phototoxicity.
-
Acquire images at desired time points.
-
Mandatory Visualizations
Caption: Workflow for fixed cell staining with this compound.
Caption: Hypothetical signaling pathway analysis using this compound.
Concluding Remarks
The application of this compound in fluorescence microscopy is, at present, a theoretical concept derived from its chemical nature as a stilbene-based direct dye. The protocols and data presented here are intended to serve as a starting point for researchers interested in exploring the potential of this and other textile dyes as novel fluorescent probes in cellular imaging. Rigorous experimental validation of its spectral properties, staining specificity, and potential cytotoxicity is essential before it can be adopted as a reliable tool in research and drug development.
References
Troubleshooting & Optimization
how to prevent Direct Orange 15 from precipitating in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Direct Orange 15 in solution.
Troubleshooting Guide: Preventing this compound Precipitation
This compound (C.I. 40002/40003) is a stilbene dye soluble in water and slightly soluble in alcohol, but insoluble in most other organic solvents.[1] Its precipitation from aqueous solutions can be a common issue during experimental procedures. This guide provides systematic steps to diagnose and resolve precipitation problems.
Logical Flow for Troubleshooting Precipitation
The following diagram illustrates a logical workflow for troubleshooting the precipitation of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
1. What are the primary causes of this compound precipitation?
Precipitation of this compound from aqueous solutions is primarily influenced by three factors:
-
pH: this compound, like many other sulfonated azo dyes, is more soluble in neutral to slightly alkaline conditions. In acidic solutions, the sulfonate groups can become protonated, reducing the molecule's overall charge and decreasing its solubility in water. The dye solution turns a yellow-brown color upon the addition of 10% sulfuric acid.[1]
-
Temperature: The solubility of many direct dyes, including those with a stilbene structure, is temperature-dependent. Lower temperatures can significantly reduce the solubility of this compound, leading to precipitation.
-
High Salt Concentration: While salts are often used in dyeing processes to promote dye uptake by the substrate, excessively high concentrations can lead to a phenomenon known as "salting out." This occurs when salt ions compete with the dye molecules for water molecules, effectively reducing the dye's solubility and causing it to precipitate.
2. How does pH affect the solubility of this compound?
The pH of the solution is a critical factor in maintaining the solubility of this compound. A neutral to slightly alkaline pH (7.0-9.0) is generally recommended to ensure the sulfonate groups on the dye molecule remain ionized, which promotes solubility in water.[2] Conversely, acidic conditions can lead to precipitation. The dye solution becomes more red with the addition of a thick sodium hydroxide solution, indicating a change in its chemical structure that favors solubility.[1]
3. What is the effect of temperature on this compound solubility?
Quantitative Data on the Solubility of a Structurally Similar Dye (Direct Orange 39)
| Temperature (°C) | Solubility (g/L) |
| 60 | 50[3] |
| 97 | 60[3] |
4. Can other substances in my solution cause this compound to precipitate?
Yes, other components in your solution can induce precipitation. High concentrations of electrolytes are a common cause of the "salting out" effect. Additionally, the presence of certain organic molecules can lead to the formation of insoluble complexes with the dye.
5. How can I prevent precipitation when preparing a stock solution of this compound?
To prepare a stable stock solution of this compound, consider the following steps:
-
Use deionized or distilled water: This will prevent interactions between the dye and any ions present in tap water.
-
Control the pH: Adjust the pH of the water to a neutral or slightly alkaline level (pH 7.0-9.0) before adding the dye.
-
Gentle heating and stirring: Slowly add the dye powder to the water while stirring continuously. Gentle heating (e.g., to 40-60°C) can aid in dissolution.
-
Avoid high concentrations of salts: If salts are necessary for your application, add them to the diluted working solution rather than the concentrated stock solution.
6. Are there any additives that can enhance the solubility of this compound?
Yes, several types of additives can be used to improve the solubility and stability of this compound in solution:
-
Co-solvents: The addition of a small amount of a water-miscible organic solvent, such as ethanol or isopropanol, can sometimes improve the solubility of direct dyes. This compound is noted to be slightly soluble in alcohol.[1]
-
Surfactants: Non-ionic surfactants can help to stabilize dye molecules and prevent their aggregation, which can be a precursor to precipitation.
-
Hydrotropes: These are compounds that can enhance the aqueous solubility of poorly soluble substances. Examples include sodium benzoate, sodium citrate, and urea.[4][5] They are used in some commercial dye formulations to improve stability.[6]
Signaling Pathway of Additive Action on Dye Solubility
Caption: Mechanism of action of different additives on dye solubility.
Experimental Protocols
Protocol 1: Standard Dissolution of this compound
This protocol outlines a standard method for dissolving this compound powder to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Deionized or distilled water
-
Magnetic stirrer and stir bar
-
Heating plate
-
pH meter
-
0.1 M NaOH and 0.1 M HCl solutions for pH adjustment
Procedure:
-
Measure the desired volume of deionized or distilled water.
-
Place the water in a beaker with a magnetic stir bar and begin stirring.
-
Gently warm the water to 40-50°C.
-
Measure the pH of the water and adjust to between 7.0 and 8.0 using 0.1 M NaOH or 0.1 M HCl as needed.
-
Slowly add the pre-weighed this compound powder to the vortex of the stirring water.
-
Continue stirring and gentle heating until the dye is completely dissolved.
-
Allow the solution to cool to room temperature before use.
-
Store the solution in a well-sealed container, protected from light.
Protocol 2: Using a Co-solvent to Enhance Solubility
This protocol describes the use of ethanol as a co-solvent to improve the solubility of this compound.
Materials:
-
This compound powder
-
Deionized or distilled water
-
Ethanol (95% or absolute)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a 9:1 (v/v) mixture of deionized water and ethanol.
-
Place the solvent mixture in a beaker with a magnetic stir bar and begin stirring.
-
Slowly add the this compound powder to the stirring solvent mixture at room temperature.
-
Continue stirring until the dye is fully dissolved.
-
If dissolution is slow, gentle warming to 30-40°C can be applied.
Experimental Workflow for Dye Dissolution
Caption: Workflow for the dissolution of this compound.
References
- 1. This compound TDS|this compound from Chinese supplier and producer - DIRECT ORANGE DYES - Enoch dye [enochdye.com]
- 2. This compound [chinataixue.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. jetir.org [jetir.org]
- 5. ijddr.in [ijddr.in]
- 6. EP1548069A1 - Liquid formulations of direct dyes - Google Patents [patents.google.com]
troubleshooting uneven staining with Direct Orange 15
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for uneven staining with C.I. Direct Orange 15.
Troubleshooting Guides & FAQs
This section addresses common problems encountered during staining experiments with this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: What are the most common causes of patchy, streaky, or uneven staining results?
Uneven staining can stem from several factors throughout the experimental process. The primary causes include:
-
Improper Substrate Preparation: Inadequate cleaning of the substrate (e.g., fabric, paper) can leave behind impurities, oils, or sizing agents that hinder uniform dye absorption.[1][2] The pH of the substrate surface should also be neutral before dyeing begins.[3]
-
Incorrect Dye Solution Preparation: Direct dyes like this compound can aggregate if not dissolved properly. Using hard water, which contains mineral ions, can also lead to dye precipitation and spotting.[4][5]
-
Poor Dye Bath Control:
-
Rapid Temperature Increase: Raising the temperature of the dye bath too quickly can cause the dye to rush onto the substrate, leading to poor leveling.[2][3]
-
Incorrect Salt Addition: Electrolytes, such as sodium chloride or sodium sulfate, are used to promote dye uptake. However, adding them too quickly or in excessive concentrations increases the dye's affinity for the substrate, which can hinder even migration and cause patchiness.[2][5][6]
-
Inadequate Agitation: Insufficient movement of the substrate within the dye bath can lead to localized high concentrations of dye and uneven application.[7]
-
-
Use of Leveling Agents: The absence or improper selection of a leveling agent can result in uneven dyeing.[3][4] Leveling agents work by temporarily competing with the dye for sites on the substrate, slowing down the initial uptake and allowing for more uniform distribution.[8]
Q2: My staining is very light in some areas and dark in others. What should I investigate first?
This issue, often called poor dye migration, points to a process where the dye fixes to the substrate too quickly, preventing it from distributing evenly. Key areas to troubleshoot are:
-
Rate of Salt Addition: Adding electrolytes in portions rather than all at once is crucial. A gradual addition allows the dye to exhaust onto the substrate more slowly and evenly.[5]
-
Temperature Control: Ensure a slow and controlled ramp-up of the temperature. A rapid increase in heat accelerates dye uptake significantly.[2][3]
-
Leveling Agent: Verify that you are using an appropriate leveling agent for direct dyes. These agents help to ensure uniform color by controlling the dye's absorption rate.[9][10][11]
Q3: I'm observing small, dark spots or specks of color on my substrate. What causes this?
This is typically due to undissolved dye particles or dye precipitates in the bath.
-
Dye Dissolution: Ensure the this compound powder is completely dissolved before adding it to the main dye bath. It is best practice to create a stock solution by making a paste with a small amount of cold water, then dissolving it with warm water.[5]
-
Water Hardness: Hard water can cause the dye to precipitate. Using deionized or softened water is highly recommended.[4] If that is not possible, a sequestering agent can be added to the dye bath to chelate the mineral ions.
-
Contaminated Solutions: Filter staining solutions before use to remove any particulate matter.[12]
Q4: Can the substrate itself be the cause of uneven staining?
Absolutely. The condition of the substrate is critical for achieving uniform results.
-
Pre-treatment is Key: The material must be thoroughly cleaned (scoured) to remove any sizing, oils, waxes, or other impurities that could act as a barrier to the dye.[1][2][4]
-
Uniform Wetting: The substrate should be fully and evenly wetted before being introduced to the dye bath to prevent air pockets and ensure uniform initial contact with the dye solution.[1]
-
Material Properties: Variations in the material itself, such as inconsistent density or differences in absorbency, can lead to shade variations.[1]
Data Presentation
Table 1: Properties of C.I. This compound
| Property | Description |
| C.I. Name | This compound[13][14] |
| C.I. Number | 40002 / 40003[13][14] |
| CAS Number | 1325-35-5[13][14] |
| Molecular Structure | Stilbene Class[13] |
| Color | Orange to Red-Light Orange[13][15] |
| Solubility | Soluble in water (yields an orange solution), slightly soluble in alcohol, insoluble in other organic solvents.[13][15] |
Table 2: Staining Fastness of C.I. This compound
This table indicates the resistance of the dye to various conditions after application. The grading scale typically ranges from 1 (very poor) to 5 (excellent).
| Fastness Test | Grade |
| Light Fastness | 3-4[15] |
| Washing Fastness | 4-5[15] |
| Rubbing Fastness (Dry) | 4[15] |
| Rubbing Fastness (Wet) | 3[15] |
| Acid Resistance | 4-5 (ISO), 4-5 (AATCC)[13] |
| Alkali Resistance | 2-3 (ISO), 1-2 (AATCC)[13] |
Table 3: Key Parameters Influencing Staining Evenness
| Parameter | Effect on Staining | Recommended Control Measures |
| Temperature | Higher temperatures increase dye uptake rate. Rapid increases cause unevenness.[2] | Start at a lower temperature (e.g., 40°C) and gradually increase to the target temperature (e.g., 90-95°C). |
| pH | Affects dye solubility and substrate surface charge. Optimal pH is crucial for consistent results.[4][16] | Buffer the dye bath to the recommended pH for the specific substrate. For cellulosic fibers, a neutral to slightly alkaline pH is common. |
| Electrolyte Conc. | Increases dye exhaustion. High concentrations or rapid addition can cause rapid, uneven uptake.[2][5] | Add salt (e.g., NaCl) in portions over 15-30 minutes after the dye has been evenly distributed on the substrate. |
| Liquor Ratio | The ratio of dye bath volume to substrate weight. A lower ratio can lead to mobility issues and uneven contact. | Ensure the substrate can move freely in the dye bath. A typical lab ratio might be 20:1 to 40:1. |
| Leveling Agent | Controls the rate of dye absorption, promoting even distribution.[8][11] | Use a leveling agent appropriate for direct dyes, added to the bath before the substrate.[9][10] |
Experimental Protocols
General Protocol for Staining Cellulosic Substrates (e.g., Cotton)
This protocol provides a general methodology. Researchers should optimize parameters such as dye concentration, salt concentration, and time based on the specific substrate and desired shade depth.
1. Substrate Preparation:
-
Thoroughly scour and bleach the substrate to remove all impurities.
-
Rinse with a weak acid (e.g., 0.5 g/L acetic acid) to neutralize any residual alkali.
-
Rinse with deionized water until the substrate is neutral.
-
Weigh the dry substrate and then wet it out thoroughly with deionized water before introducing it to the dye bath.
2. Dyebath Preparation:
-
Set the dyebath volume to achieve the desired liquor ratio (e.g., 30:1).
-
Heat the required volume of deionized water to the initial temperature (e.g., 40°C).
-
Add a suitable leveling agent (e.g., 0.5-1.0% on weight of fiber) and stir to dissolve.
-
Separately, prepare a stock solution of this compound. Make a smooth paste of the required amount of dye powder with a small amount of cold deionized water. Add hot water (60-80°C) while stirring to ensure complete dissolution.
-
Add the dissolved dye solution to the main dyebath through a filter to remove any undissolved particles.
3. Dyeing Procedure:
-
Introduce the wetted substrate into the dye bath.
-
Run for 10-15 minutes at 40°C to allow for even dye distribution and penetration.
-
Gradually raise the temperature to 95°C over 30-45 minutes.
-
Hold at 95°C and begin the portion-wise addition of the required amount of electrolyte (e.g., 10-20 g/L Sodium Chloride), adding it in 3-4 parts over 20-30 minutes.
-
Continue the dyeing process at 95°C for an additional 45-60 minutes, ensuring gentle agitation.
4. Post-Staining Wash Off:
-
Drain the dyebath.
-
Rinse the dyed material thoroughly with cold water until the water runs clear.
-
Perform a soaping treatment at or near boil (e.g., 95°C) for 15 minutes with a neutral detergent (e.g., 2 g/L) to remove unfixed dye and improve fastness.
-
Rinse thoroughly with hot and then cold water.
-
Dry the material.
Mandatory Visualization
Caption: Troubleshooting workflow for diagnosing uneven staining.
Caption: Key factors influencing even staining with this compound.
References
- 1. textilelearner.net [textilelearner.net]
- 2. youtube.com [youtube.com]
- 3. Uneven Dyeing: What Causes It? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. unige.ch [unige.ch]
- 7. Causes And Solutions Of Uneven Dyeing Of Acrylic Fabric - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 8. Key Role of Leveling Agents and Wetting Agents in Textile Dyeing Industry - Zydex Group - Specialty Chemicals Company [zydexgroup.com]
- 9. Leveling Agents - Piedmont Chemical Industries [piedmontchemical.com]
- 10. Levelling agent | TANATEX Chemicals [tanatexchemicals.com]
- 11. fineotex.com [fineotex.com]
- 12. benchchem.com [benchchem.com]
- 13. worlddyevariety.com [worlddyevariety.com]
- 14. khushidyechem.com [khushidyechem.com]
- 15. This compound TDS|this compound from Chinese supplier and producer - DIRECT ORANGE DYES - Enoch dye [enochdye.com]
- 16. asianpubs.org [asianpubs.org]
Technical Support Center: Optimizing Picrosirius Red Staining for Collagen Quantification
A Note on Dye Selection: While your query specified Direct Orange 15, our records indicate that this dye is primarily used in the paper and pulp industry for assessing cellulose accessibility (a technique known as Simons' staining). For robust and specific staining of collagen in biological tissues, the gold-standard method is Picrosirius Red (PSR) staining . This guide is therefore dedicated to optimizing the PSR protocol for accurate and reproducible collagen visualization and quantification.
Frequently Asked Questions (FAQs)
Q1: What is the standard incubation time for Picrosirius Red staining?
A1: The most commonly recommended incubation time for Picrosirius Red staining is 60 minutes at room temperature.[1][2][3][4] This duration is often cited to achieve near-equilibrium staining, ensuring a strong and consistent signal.[3]
Q2: Can the 60-minute incubation time be optimized?
A2: Yes, the incubation time can be optimized depending on the tissue type, thickness, and the specific research question. Some studies have shown that shorter incubation times may be sufficient. For instance, one study found that a 5-minute incubation was adequate for 5 µm thick cervical and vaginal tissues.[5] Another study on collagen quantification in cell culture supernatants noted a stable signal after just 15 minutes .[6] However, for most standard paraffin-embedded tissue sections (4-6 µm), a 60-minute incubation is recommended to ensure complete dye penetration into the tightly packed collagen fibers.[6]
Q3: Does tissue thickness affect the optimal incubation time?
A3: Yes, tissue thickness is a critical factor. Thicker sections may require longer incubation times to allow for complete dye penetration.[7] Conversely, thinner sections may stain adequately in a shorter time. It is recommended to maintain a consistent section thickness, typically between 4-6 µm for paraffin-embedded tissues, for reproducible results.[8]
Q4: How does fixation impact Picrosirius Red staining?
A4: While the method is robust with various fixatives, the type of fixative can influence the final coloration.[7] Neutral buffered formalin is most commonly used.[3] Bouin's solution has been reported to yield superior results.[9] It is crucial that the tissue is adequately fixed to preserve morphology.[3]
Q5: What is the purpose of picric acid in the staining solution?
A5: Picric acid is a crucial component that enhances the specificity of the Sirius Red dye for collagen. It suppresses the staining of non-collagenous components, such as muscle and cytoplasm, which results in a clearer, yellow background and reduces non-specific binding.[10][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Weak or No Staining | 1. Insufficient Incubation Time: Staining time was too short for adequate dye penetration.[3] 2. Excessive Washing: Over-rinsing, especially with water instead of acidified water, can strip the dye from the collagen fibers.[8] 3. Old or Degraded Staining Solution: The Picrosirius Red solution may have lost its efficacy over time.[12] 4. Improper Deparaffinization: Residual paraffin wax can block the stain from reaching the tissue.[9] | 1. Increase incubation time to the standard 60 minutes. For very thick sections, longer times may be needed.[3][7] 2. Rinse slides briefly in two changes of acidified water (e.g., 0.5% acetic acid) instead of running tap water.[3][4] 3. Prepare a fresh staining solution. Ensure the pH is acidic (around 1-3).[13][14] 4. Ensure complete deparaffinization with fresh xylene and alcohols.[9] |
| High Background Staining | 1. Inadequate Rinsing: Insufficient rinsing after staining can leave excess dye on the slide. 2. Non-Specific Binding: The dye may be binding to non-collagenous proteins.[10] 3. Incorrect pH of Staining Solution: A higher pH can reduce the selectivity of the stain.[13] 4. Cytoplasm Stains Red: The Picrosirius Red may have hydrolyzed due to acidic conditions and high temperatures.[7] | 1. Ensure two quick but thorough rinses in acidified water after the staining step.[1][2] 2. Ensure the staining solution is saturated with picric acid to minimize non-specific binding. 3. Verify that the pH of the staining solution is low (pH 1-3).[13][14] 4. Store the staining solution properly and avoid high temperatures. |
| Uneven Staining | 1. Incomplete Reagent Coverage: The staining solution did not cover the entire tissue section.[15] 2. Tissue Drying Out: Sections may have dried out at some stage during the staining process.[15] 3. Variable Tissue Thickness: Inconsistent sectioning can lead to uneven dye uptake. | 1. Apply enough solution to completely cover the tissue section during incubation.[1][2] 2. Keep slides in a humid chamber during incubation and ensure they are fully immersed during all steps.[15] 3. Ensure sections are cut at a consistent thickness (e.g., 4-6 µm). |
| Nuclei Not Visible or Faded | 1. Destaining by Picric Acid: The acidic nature of the PSR solution can destain hematoxylin over the long incubation period.[7][16] 2. Incorrect Nuclear Stain: Aluminum-based hematoxylins are more susceptible to destaining by acids. | 1. Ensure the nuclear staining is sufficiently intense before proceeding to the PSR step.[7] 2. Use an acid-resistant nuclear stain such as Weigert's hematoxylin or Celestine Blue.[4][7] |
Quantitative Data Summary: Incubation Time Optimization
| Tissue/Sample Type | Section Thickness | Optimal Incubation Time | Outcome/Observation | Reference |
| Paraffin-Embedded Tissues (General) | 4-6 µm | 60 minutes | Near-equilibrium staining, strong and reproducible signal. | [3] |
| Vaginal and Uterine Cervical Tissues | 5 µm | 5 minutes | Sufficient for determining collagen fiber orientation. | [5] |
| Cell Culture Supernatant (in vitro) | N/A | 15 minutes | A stable signal was achieved; longer times did not improve it. | [6] |
| Cell Culture Supernatant (in vitro) | N/A | 30 minutes | Used in a validated assay for good quality and high sensitivity. | [17] |
Detailed Experimental Protocol: Picrosirius Red Staining
This protocol is intended for formalin-fixed, paraffin-embedded tissue sections.
Reagents:
-
Picro-Sirius Red Solution: 0.1% Sirius Red (Direct Red 80) in a saturated aqueous solution of picric acid.
-
Acidified Water: 0.5% acetic acid in distilled water (5 ml glacial acetic acid per 1 liter of distilled water).
-
Weigert's Hematoxylin: For nuclear counterstaining (optional but recommended).
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Resinous Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Hydrate slides through 95% and 70% ethanol for 3 minutes each.
-
Rinse well in distilled water.
-
-
Nuclear Counterstaining (Optional):
-
Stain nuclei with Weigert's hematoxylin for 8 minutes.
-
Wash in running tap water for 10 minutes.
-
Rinse in distilled water.
-
-
Picrosirius Red Staining:
-
Apply an adequate amount of Picro-Sirius Red Solution to completely cover the tissue section.
-
Incubate for 60 minutes at room temperature.
-
-
Rinsing:
-
Wash slides in two changes of acidified water.[4] Do not use water, as this can cause the dye to leach out.
-
-
Dehydration:
-
Dehydrate quickly in three changes of 100% ethanol.
-
Note: Prolonged time in ethanol can also remove the yellow picric acid background staining.
-
-
Clearing and Mounting:
-
Clear in two changes of xylene for 5 minutes each.
-
Mount with a synthetic resinous medium.
-
Visualization and Analysis
-
Bright-Field Microscopy: Collagen fibers will appear red, while muscle and cytoplasm will be yellow. Nuclei, if stained, will be black or dark blue.[2][16]
-
Polarized Light Microscopy: This is the preferred method for visualizing collagen fiber organization. Thicker, more densely packed fibers (often Type I collagen) exhibit a yellow-orange birefringence, while thinner, less organized fibers (often Type III collagen) appear green.[1][2]
Diagrams
Caption: Standard workflow for Picrosirius Red staining of tissue sections.
Caption: Decision tree for troubleshooting Picrosirius Red staining results.
References
- 1. abcam.com [abcam.com]
- 2. dbiosys.com [dbiosys.com]
- 3. Sirius Red Staining Protocol for Collagen - IHC WORLD [ihcworld.com]
- 4. stainsfile.com [stainsfile.com]
- 5. Optimization of Picrosirius red staining protocol to determine collagen fiber orientations in vaginal and uterine cervical tissues by Mueller polarized microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. boekelsci.com [boekelsci.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. 3helix.com [3helix.com]
- 11. Reexploring picrosirius red: A review - Indian J Pathol Oncol [ijpo.co.in]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. med.emory.edu [med.emory.edu]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Managing Background Fluorescence in Immunofluorescence
Welcome to the Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and reduce background fluorescence in immunofluorescence (IF) experiments.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can obscure specific signals, leading to inaccurate data interpretation. This guide addresses common causes and provides solutions to mitigate this issue.
| Problem | Potential Cause | Recommended Solution |
| Diffuse Background Across the Entire Sample | Autofluorescence from Tissue or Cells: Endogenous molecules like collagen, elastin, lipofuscin, and NADH can emit their own fluorescence.[1][2][3] | - Use a quenching agent: Treat samples with reagents like Sudan Black B or a commercial quencher such as TrueBlack®.[4][5][6] - Spectral separation: Choose fluorophores that are spectrally distinct from the autofluorescence, often in the far-red spectrum.[1][7] - Photobleaching: Intentionally expose the sample to intense light to destroy autofluorescent molecules before antibody staining.[4] |
| Fixation-Induced Autofluorescence: Aldehyde fixatives (e.g., formaldehyde, glutaraldehyde) can react with cellular components to create fluorescent products.[2][5][7] | - Use non-aldehyde fixatives: Consider methanol or acetone fixation if compatible with your antigen.[8] - Reduce fixation time: Minimize the duration of fixation to what is necessary for tissue preservation.[2] - Chemical treatment: Treat with sodium borohydride or glycine to quench aldehyde-induced fluorescence.[1][9] | |
| Non-Specific Staining | Inadequate Blocking: Non-specific binding sites on the tissue are not sufficiently saturated. | - Optimize blocking solution: Use normal serum from the species in which the secondary antibody was raised.[8] - Increase blocking time: Extend the incubation period with the blocking buffer. |
| Primary/Secondary Antibody Concentration Too High: Excess antibody can bind non-specifically to the sample. | - Titrate antibodies: Perform a dilution series to determine the optimal antibody concentration that maximizes signal-to-noise ratio. | |
| Insufficient Washing: Unbound antibodies are not adequately removed. | - Increase the number and duration of wash steps: Thoroughly wash the sample after primary and secondary antibody incubations. | |
| Cross-Reactivity of Secondary Antibody: The secondary antibody may bind to endogenous immunoglobulins in the tissue. | - Use pre-adsorbed secondary antibodies: Select secondary antibodies that have been cross-adsorbed against the species of your sample. | |
| Particulate or Speckled Background | Antibody Aggregates: Antibodies may form aggregates that appear as bright speckles. | - Centrifuge antibodies: Spin down the antibody solution before use to pellet any aggregates. |
| Precipitated Reagents: Buffers or other solutions may contain precipitates. | - Filter all solutions: Use a 0.22 µm filter to remove any particulate matter from buffers and staining solutions. |
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem?
A1: Autofluorescence is the natural fluorescence emitted by biological materials when illuminated with light.[5] Common sources include molecules like collagen, elastin, flavins, and lipofuscin.[7] This intrinsic fluorescence can create a high background signal that can mask the specific signal from your fluorescently labeled antibodies, making it difficult to accurately detect your target.[7]
Q2: How does Sudan Black B work to reduce autofluorescence?
A2: Sudan Black B (SBB) is a lipophilic (fat-soluble) dye that is effective at quenching autofluorescence, particularly from lipofuscin, which are granules of oxidized proteins and lipids.[3][4] While the exact mechanism is not fully understood, it is believed that SBB's dark color absorbs the excitation and emission light from autofluorescent molecules, effectively masking them.[7] However, SBB can sometimes introduce its own background in the far-red channels.[4]
Q3: Are there alternatives to Sudan Black B?
A3: Yes, several commercial reagents have been developed as alternatives to Sudan Black B, such as the TrueBlack® line of quenchers.[4][10] These are often formulated to have lower intrinsic fluorescence than SBB, especially in the red and far-red regions of the spectrum, allowing for a wider range of fluorophores to be used in multicolor imaging.[4]
Q4: Can textile dyes like Direct Orange 15 be used to reduce background fluorescence?
A4: While some azo dyes are known to act as fluorescence quenchers in specific applications like FRET (Förster Resonance Energy Transfer), there is no established scientific literature or validated protocol for the use of this compound as a background or autofluorescence quencher in immunofluorescence microscopy.[11][12] Using non-validated reagents can lead to unpredictable results, including potential damage to the tissue or interference with specific antibody binding. It is recommended to use established and validated methods for reducing background fluorescence.
Q5: When should I apply an autofluorescence quenching step?
A5: Autofluorescence quenching can typically be performed either before or after the immunofluorescence staining protocol.[4] Applying it before staining can prevent the quenching agent from interfering with the fluorescence of your secondary antibodies. However, post-staining application is also common and can be effective. The optimal timing may depend on the specific tissue and quenching agent used, and it is advisable to follow the manufacturer's protocol for commercial quenchers.[4]
Experimental Protocols
Protocol 1: Sudan Black B Treatment for Autofluorescence Quenching
This protocol describes the application of Sudan Black B (SBB) to reduce autofluorescence in formalin-fixed tissue sections.
Materials:
-
Sudan Black B powder
-
70% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
Staining jars
Procedure:
-
Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir the solution in the dark for at least 2 hours to ensure it is fully dissolved. Filter the solution through a 0.2 µm filter before use.
-
Deparaffinize and Rehydrate: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue slides through a series of xylene and graded ethanol washes.
-
Perform Immunofluorescence Staining: Complete your standard immunofluorescence staining protocol, including primary and secondary antibody incubations and washes.
-
Apply SBB: After the final wash step of your IF protocol, incubate the slides in the 0.1% SBB solution for 10-20 minutes at room temperature in the dark.[6]
-
Wash: Briefly rinse the slides with 70% ethanol to remove excess SBB.
-
Rinse with PBS: Wash the slides thoroughly with several changes of PBS to remove residual ethanol.
-
Mount: Mount the coverslip using an aqueous mounting medium.
-
Image: Proceed with imaging. Be aware that SBB may have some residual fluorescence in the far-red channel.[3]
Protocol 2: General Indirect Immunofluorescence Staining
This protocol provides a general workflow for indirect immunofluorescence staining of cultured cells or tissue sections.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody (specific to the target antigen)
-
Fluorophore-conjugated Secondary Antibody
-
Mounting Medium with DAPI
Procedure:
-
Sample Preparation: Culture cells on coverslips or prepare tissue sections on slides.
-
Fixation: Fix the samples in 4% paraformaldehyde for 15 minutes at room temperature.[13]
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): Incubate samples in Permeabilization Buffer for 10-15 minutes at room temperature.[13]
-
Washing: Wash three times with PBS for 5 minutes each.
-
Blocking: Incubate in Blocking Buffer for 30-60 minutes at room temperature to block non-specific binding sites.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer and incubate for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS for 5 minutes each, protected from light.
-
(Optional) Autofluorescence Quenching: At this stage, a quenching protocol such as Protocol 1 can be performed.
-
Counterstaining: Incubate with a nuclear counterstain like DAPI, if desired.
-
Final Wash: Perform a final wash in PBS.
-
Mounting: Mount the coverslip onto the slide using an antifade mounting medium.
-
Imaging: Image the sample using a fluorescence microscope with the appropriate filters.
Data Presentation
Comparison of Autofluorescence Quenching Agents
The following table summarizes the characteristics of common methods used to reduce autofluorescence.
| Method | Target Autofluorescence Source | Advantages | Disadvantages | Relevant Channels |
| Sudan Black B | Lipofuscin, lipids[3][9] | - Effective for lipofuscin-rich tissues (e.g., brain, retina).[3][4] - Simple and inexpensive. | - Can introduce background fluorescence in the far-red channel.[3][4] - Can sometimes precipitate on the tissue. | Primarily for green and red channels. |
| TrueBlack® | Lipofuscin, collagen, elastin, red blood cells[4][10] | - Lower background compared to SBB, especially in far-red.[4] - Broad-spectrum quenching.[10] | - Commercial reagent, higher cost. | All channels, with significant improvement in far-red. |
| Sodium Borohydride | Aldehyde-induced autofluorescence[1][9] | - Specifically targets fluorescence from aldehyde fixation. | - Can be less effective on other sources of autofluorescence. - May damage some epitopes. | Primarily reduces green autofluorescence. |
| Photobleaching | General fluorophores | - No chemical additions required. | - Can be time-consuming. - May damage the tissue or target epitopes. - Not always effective.[4] | Affects all fluorescent channels. |
Visualizations
Caption: General immunofluorescence workflow with an optional background reduction step.
Caption: Troubleshooting flowchart for high background fluorescence.
References
- 1. southernbiotech.com [southernbiotech.com]
- 2. docs.research.missouri.edu [docs.research.missouri.edu]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. biotium.com [biotium.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Challenges with Background Fluorescence [visikol.com]
- 10. biotium.com [biotium.com]
- 11. US20120064633A1 - Fluorescence quenching azo dyes, their methods of preparation and use - Google Patents [patents.google.com]
- 12. The conversion of azo-quenchers to fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. usbio.net [usbio.net]
Technical Support Center: Improving the Lightfastness of Direct Orange 15 on Textiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the lightfastness of C.I. Direct Orange 15 on textile substrates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the typical lightfastness of untreated this compound and why is it a concern?
This compound, a stilbene-class direct dye, inherently exhibits poor lightfastness, typically rated around 2-3 on the Blue Wool Scale (where 1 is very poor and 8 is exceptional).[1][2] This low rating indicates that textiles dyed with it will fade noticeably upon relatively short exposure to light. This is a significant drawback for applications where color retention is critical. The photodegradation is primarily due to the dye's molecular structure being susceptible to excitation by photons, leading to a series of photochemical reactions that destroy the chromophore—the part of the molecule responsible for its color.[3][4]
Q2: My fabric's washfastness improved with a cationic fixing agent, but the lightfastness decreased. Why did this happen?
This is a common issue. Most cationic fixing agents, such as those based on quaternary ammonium salts, work by forming a larger, insoluble complex with the anionic dye molecules on the fiber.[5][6] This effectively improves washfastness. However, these same agents can sometimes accelerate the photochemical degradation of the dye, thus reducing lightfastness.[3][7] When high lightfastness is a primary requirement, it is advisable to avoid this type of fixing agent or to select a specialized one that is marketed as having minimal impact on lightfastness.[3][8]
Q3: I used a UV absorber, but the improvement in lightfastness was minimal. What could be the reason?
Several factors can influence the effectiveness of a UV absorber:
-
Type of UV Absorber: The chemical nature of the UV absorber (e.g., benzophenone-based, benzotriazole-based) affects its absorption spectrum and its compatibility with the dye and fiber.[1] Not all UV absorbers are equally effective for all dyes.
-
Concentration: An insufficient concentration of the UV absorber may not provide adequate protection. It's crucial to follow recommended concentrations, typically applied as a percentage of the weight of the fabric (% owf).[9]
-
Application Method: For uniform protection, the UV absorber must be evenly applied and penetrate the fiber. Exhaustion methods in a dyebath or padding procedures are common.[10][11] Uneven application will lead to patchy fading.
-
Substrate: The type of textile fiber and its condition can influence the uptake and performance of the UV absorber.
Q4: After a copper salt after-treatment, I noticed a slight change in the shade of the orange. Is this normal?
Yes, a slight alteration in shade can occur with metal salt treatments. The copper ions form a complex with the dye molecules. This complex is more stable and resistant to photodegradation, which improves lightfastness.[12][13] However, the formation of this new complex can slightly shift the absorption spectrum of the dye, leading to a perceptible change in color. It is always recommended to test the treatment on a small sample to assess any unacceptable shade changes.
Q5: Can the depth of the shade affect the lightfastness of this compound?
Absolutely. Deeper shades of a dye generally exhibit better lightfastness.[3] This is because at higher dye concentrations, the dye molecules tend to form larger aggregates on the fiber. In this aggregated state, a smaller proportion of the dye molecules are directly exposed to light and air, reducing the overall rate of fading.[3] Lighter shades, where the dye is more finely dispersed, will typically fade more quickly.
Experimental Protocols & Data
Method 1: After-treatment with Copper Sulfate
This protocol describes a common method to improve the lightfastness of direct dyes on cellulosic fibers like cotton.
Experimental Protocol:
-
Dyeing: Dye the textile with this compound using a standard procedure for direct dyes.
-
Rinsing: After dyeing, rinse the fabric thoroughly with cold water to remove any unfixed dye from the surface.
-
Preparation of Treatment Bath: Prepare a treatment bath containing:
-
Copper Sulfate (CuSO₄): 0.25% - 2.0% on the weight of fabric (owf).
-
Acetic Acid (CH₃COOH): 1.0% (owf).
-
Maintain a liquor ratio of 20:1 (20 parts water to 1 part fabric).
-
-
Treatment: Immerse the rinsed fabric in the treatment bath. Raise the temperature to 60°C and maintain for 20-30 minutes, ensuring the fabric is agitated periodically for even treatment.[12]
-
Final Rinsing: After treatment, rinse the fabric thoroughly in cold water to remove any residual chemicals.
-
Drying: Dry the fabric at ambient temperature or in an oven at a low temperature.
Method 2: Application of a UV Absorber
This protocol details the application of a water-soluble UV absorber via an exhaustion method.
Experimental Protocol:
-
Dyeing and Rinsing: Dye the textile with this compound and rinse thoroughly as described in the previous protocol.
-
Preparation of UV Absorber Bath: Prepare a treatment bath containing:
-
Water-soluble UV Absorber (e.g., benzophenone-based): 2.0% - 4.0% (owf).[9]
-
Use a liquor ratio of 20:1.
-
-
Treatment: Immerse the rinsed, damp fabric into the UV absorber bath. Raise the temperature to 40-80°C (consult the UV absorber's technical data sheet for the optimal temperature) and hold for 30 minutes.[9][10]
-
Rinsing and Drying: After the treatment, give the fabric a light rinse with cold water and then dry.
Quantitative Data Summary
The following table summarizes expected qualitative and potential quantitative improvements in lightfastness based on the treatments. Note that specific results for this compound may vary.
| Treatment | Untreated Control | After-treatment with Copper Sulfate | Application of UV Absorber |
| Typical Lightfastness (Blue Wool Scale) | 2 - 3 | Potential improvement to 4 - 5 | Potential improvement of 0.5 - 1 grade |
| Effect on Shade | - | May cause a slight change in shade | Generally minimal effect on shade |
| Effect on Washfastness | Poor | May slightly improve washfastness | No significant effect on washfastness |
| Reference | [1][2] | [12] | [14][15] |
Visualizations
Experimental Workflow for Improving Lightfastness
References
- 1. researchgate.net [researchgate.net]
- 2. This compound TDS|this compound from Chinese supplier and producer - DIRECT ORANGE DYES - Enoch dye [enochdye.com]
- 3. How to improve the light fastness of textiles? [utstesters.com]
- 4. hibiscus-plc.co.uk [hibiscus-plc.co.uk]
- 5. ezalchemical.com [ezalchemical.com]
- 6. fineotex.com [fineotex.com]
- 7. Factors Affecting The Light Fastness of Dyes And Improvement Methods - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 8. Problems in Dyeing with Direct Dyes | Dyeing of Cotton with Direct Dyes - Fibre2Fashion [fibre2fashion.com]
- 9. download.atlantis-press.com [download.atlantis-press.com]
- 10. What are the applications of UV absorbers on textiles? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 11. scispace.com [scispace.com]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. CN103031712A - Method for improving color fastness to light of fabric dyed by active dye - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
optimization of Direct Orange 15 concentration for microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of Direct Orange 15 concentration in microscopy, specifically for its application in analyzing fibrous materials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in microscopy?
This compound (C.I. 40002/3), also known as Calcomine Orange 5 RE, is a synthetic azo dye.[1] In the context of microscopy, its main application is as a component of Simons' stain, a two-color differential stain used to characterize the degree of fibrillation and damage in cellulosic fibers, such as those in pulp and paper.[2][3] Unbeaten or undamaged fibers typically stain blue, while beaten or damaged areas with increased porosity stain orange.[3]
Q2: How does this compound work in Simons' stain?
The staining mechanism of Simons' stain is based on the differential accessibility of two dyes with different molecular sizes into the fiber cell wall.[3] The stain is a mixture of a blue direct dye (e.g., Direct Blue 1) with a smaller molecular size and this compound, which has a high-molecular-weight (HMW) fraction.[3] In undamaged fibers with small pores, only the smaller blue dye can penetrate, resulting in a blue color. In damaged or fibrillated regions, the pore structure is more open, allowing the larger HMW fraction of this compound to enter and displace the blue dye, leading to an orange stain.[3]
Q3: What are the typical concentrations of this compound used in Simons' stain?
The concentration of this compound in the staining solution can be optimized for different types of fibers and desired outcomes. A common starting point is a 0.2% stock solution of the high-molecular-weight (HMW) fraction of this compound, which is then mixed with a 1% Direct Blue 1 stock solution.[3] The ratio of the HMW orange dye to the blue dye can be varied to achieve optimal differentiation.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or no orange staining in damaged fibers | 1. Incorrect fraction of this compound used. 2. Low concentration of this compound. 3. Insufficient staining time. 4. Fibers are not sufficiently damaged or fibrillated. | 1. Ensure you are using the high-molecular-weight (HMW) fraction of this compound for the stain. 2. Increase the concentration of the HMW this compound solution or adjust the ratio of orange to blue dye in the final mixture. 3. Increase the staining time to allow for better penetration of the HMW dye. 4. Verify the extent of fiber damage using a reference sample with known fibrillation. |
| Excessive orange staining, even in undamaged fibers | 1. Concentration of this compound is too high. 2. Staining time is too long. 3. Inadequate washing after staining. | 1. Decrease the concentration of the HMW this compound solution. 2. Reduce the staining time. 3. Ensure thorough washing of the stained fibers with water to remove excess, unbound dye. |
| Inconsistent staining results across samples | 1. Variability in fiber sample preparation. 2. Inconsistent staining conditions (time, temperature). 3. Dye solution instability or precipitation. | 1. Standardize the fiber preparation protocol, including drying and rehydration steps. 2. Maintain consistent staining time and temperature for all samples. 3. Prepare fresh staining solutions and filter them before use to remove any precipitates. |
| Poor color differentiation between blue and orange | 1. Suboptimal ratio of this compound to Direct Blue 1. 2. Incorrect pH of the staining solution. | 1. Experiment with different ratios of the HMW orange and blue dye stock solutions to enhance contrast. A common starting ratio is 1:1 by volume.[3] 2. While not always necessary, adjusting the pH of the staining solution may in some cases improve differentiation. |
Experimental Protocols
Preparation of Staining Solutions
Direct Blue 1 Stock Solution (1% w/v):
-
Dissolve 1 g of Direct Blue 1 (e.g., Pontamine Fast Sky Blue 6BX) in 100 mL of deionized water.
-
Stir until fully dissolved. Filter if necessary.
High-Molecular-Weight (HMW) this compound Stock Solution (0.2% w/v):
-
This compound is a condensation product and contains a range of molecular weights.[3][4] For Simons' stain, the HMW fraction is most effective.[3] This fraction can be separated by techniques like gel permeation chromatography.
-
Dissolve 0.2 g of the HMW fraction of this compound in 100 mL of deionized water.
-
Stir until fully dissolved. Filter if necessary.
Simons' Staining Solution:
-
Mix the 1% Direct Blue 1 stock solution and the 0.2% HMW this compound stock solution. A common starting ratio is 1:1 by volume.[3] This ratio can be adjusted to optimize for specific fiber types.
Staining Protocol for Fiber Analysis
-
Sample Preparation: Prepare a dilute suspension of the fibers to be analyzed in deionized water.
-
Slide Preparation: Place a few drops of the fiber suspension onto a clean microscope slide and allow it to air dry completely.
-
Staining:
-
Apply several drops of the mixed Simons' staining solution to the dried fibers on the slide, ensuring complete coverage.
-
Place the slide in a drying oven at approximately 75°C until the stain is completely dry.[3]
-
-
Washing:
-
Gently rinse the slide with deionized water to remove excess stain.
-
Allow the slide to air dry. For sharper color, observations can be made immediately after washing without final drying.[3]
-
-
Microscopy:
-
Examine the stained fibers under a light microscope.
-
Undamaged fibers will appear blue, while damaged and fibrillated areas will appear orange.
-
Diagrams
Caption: Experimental workflow for Simons' staining of cellulosic fibers.
Caption: Logical relationship of Simons' stain mechanism.
References
- 1. CAS 1325-35-5: C.I. This compound | CymitQuimica [cymitquimica.com]
- 2. The new microscopic method of Simons' stain for characterizing mechanical pulps and quantitatively assessing their fibre development at the cell wall level for fundamental understanding of pulp properties | SLU publication database (SLUpub) [publications.slu.se]
- 3. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 4. fpl.fs.usda.gov [fpl.fs.usda.gov]
effect of pH on Direct Orange 15 staining efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Direct Orange 15, with a specific focus on the impact of pH on staining efficiency. This resource is intended for researchers, scientists, and drug development professionals working with cellulosic and other compatible materials.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for staining with this compound?
A1: While the optimal pH can vary slightly depending on the specific substrate and experimental conditions, for cellulosic materials, a neutral to slightly alkaline pH is generally recommended for optimal dye uptake. Based on studies of similar direct dyes, a pH of 8.0 has been shown to provide the best staining efficiency.[1][2] It is advisable to perform a pH optimization study for your specific application, starting with a range around pH 7.0 to 9.0.
Q2: How does pH affect the staining mechanism of this compound?
A2: this compound is an anionic dye, meaning it carries a negative charge in solution. The substrate, such as cellulose fibers, also develops a negative surface charge in water. At acidic pH, this negative charge on the substrate can be more pronounced, leading to electrostatic repulsion of the anionic dye molecules and consequently, weaker staining. As the pH is increased to a slightly alkaline range (e.g., pH 8.0), the surface repulsion is reduced, allowing for better dye penetration and binding to the substrate.[1] However, at very high pH levels (e.g., above 9.0), the dye's solubility and the substrate's properties might be altered, potentially leading to a decrease in staining efficiency.
Q3: Can I use this compound for staining non-cellulosic materials?
A3: this compound is primarily used for staining cellulose fibers, silk, and paper. Its effectiveness on other materials will depend on their chemical composition and surface charge properties at different pH values. For non-cellulosic materials, it is crucial to conduct preliminary staining tests at various pH levels to determine feasibility and optimal conditions.
Q4: What is the visual effect of pH on the this compound dye solution itself?
A4: The color of a this compound solution can change with significant shifts in pH. In a strongly acidic solution (with 10% sulfuric acid), the dye solution turns yellow-brown. Conversely, adding a strong alkali like sodium hydroxide will cause the solution to become a more intense red. These color shifts are important to consider when preparing and adjusting your staining solutions.
Troubleshooting Guide: pH-Related Staining Issues
This guide addresses common problems encountered during staining procedures with this compound that may be related to the pH of the staining solution.
| Issue | Potential Cause | Recommended Solution |
| Weak or Faint Staining | Suboptimal pH: The pH of the staining solution may be too acidic, causing electrostatic repulsion between the anionic dye and the negatively charged substrate. | Adjust the pH of the staining solution to a neutral or slightly alkaline range. A starting point of pH 8.0 is recommended for cellulosic materials.[1][2] Use a calibrated pH meter for accurate measurements. Buffer the staining solution to maintain a stable pH throughout the experiment. |
| Uneven or Patchy Staining | Localized pH Variations: Inconsistent pH across the substrate surface can lead to uneven dye uptake. This can be caused by inadequate mixing of the staining solution or residual acidic/alkaline reagents from previous steps. | Ensure thorough mixing of the staining solution before and during application. Ensure proper rinsing of the substrate to remove any residual chemicals from previous processing steps that could alter the local pH. |
| High Background Staining | Excessively Alkaline pH: A very high pH might lead to non-specific binding of the dye to the substrate. | Lower the pH of the staining solution to the optimal range (around pH 8.0). Optimize the staining time; prolonged exposure can sometimes increase background staining. |
| Inconsistent Results Between Batches | pH Drift: The pH of unbuffered staining solutions can change over time due to absorption of atmospheric CO2 or interactions with the substrate. | Prepare fresh staining solutions for each experiment. Use a suitable buffer system (e.g., phosphate or borate buffer) to maintain a constant pH. Verify the pH of the staining solution before each use. |
Quantitative Data on pH Effect
| pH of Staining Solution | Dye Uptake (%) for Direct Orange 31[1][2] |
| 4.0 | 70.2 |
| 7.0 | 80.5 |
| 8.0 | 80.5 |
| 10.0 | 76.1 |
Data adapted from a study by Mondal and Islam on the effect of pH on direct dye absorption by jute fiber.[1][2]
Experimental Protocols
Protocol for pH Optimization of this compound Staining on Cellulose Fibers
This protocol provides a general framework for determining the optimal pH for staining cellulose fibers with this compound.
Materials:
-
This compound dye
-
Cellulose fiber substrate
-
Sodium sulphate (Na₂SO₄)
-
Acetic acid (to lower pH)
-
Sodium carbonate (soda ash, Na₂CO₃) (to raise pH)
-
Buffer solutions (e.g., phosphate or borate buffers for pH 7, 8, and 9)
-
Distilled or deionized water
-
Heating plate and beakers
-
pH meter
Procedure:
-
Preparation of Staining Solutions:
-
Prepare a stock solution of this compound (e.g., 1% w/v) in distilled water.
-
For each pH to be tested (e.g., pH 4, 7, 8, 9, 10), prepare a separate staining bath.
-
To each bath, add the this compound stock solution to achieve the desired final concentration (e.g., 0.1%).
-
Add an electrolyte, such as sodium sulphate, to a final concentration of 10 g/L. The electrolyte helps to promote dye aggregation on the fiber surface.
-
Adjust the pH of each bath using acetic acid (to lower pH) or sodium carbonate (to raise pH), or by using appropriate buffer solutions. Verify the final pH with a calibrated pH meter.
-
-
Staining Procedure:
-
Pre-wet the cellulose fiber substrate in distilled water.
-
Immerse the pre-wetted substrate into the prepared staining baths. Ensure a consistent liquor ratio (e.g., 1:40, substrate weight to solution volume).
-
Heat the staining baths to the desired temperature (e.g., 60-80°C) and maintain for a set duration (e.g., 60 minutes). Stir occasionally.
-
-
Rinsing and Drying:
-
After staining, remove the substrate from the staining bath and rinse thoroughly with cold water until the rinse water is clear.
-
Allow the stained substrate to air dry or dry in an oven at a low temperature.
-
-
Evaluation of Staining Efficiency:
-
Visually assess the color intensity of the stained substrates.
-
For a quantitative analysis, the dye uptake can be measured spectrophotometrically by measuring the absorbance of the staining solution before and after the staining process.
-
Visualizations
Caption: Experimental workflow for this compound staining.
Caption: Logical relationship between pH and staining efficiency.
References
Technical Support Center: Direct Orange 15 Staining
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing weak staining with Direct Orange 15.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in a research setting?
This compound is an anionic, water-soluble stilbene class dye.[1][2] In a laboratory context, it is primarily used for staining cellulose-containing materials, such as plant-based textiles or paper fibers.[1][3] Its binding properties also make it a potential tool for assessing the structural integrity and fibrillation of cellulosic materials.[3] While traditionally used in the textile and paper industries, its principles can be adapted for microscopic analysis of relevant samples.
Q2: How does this compound bind to substrates like cellulose?
This compound, being an anionic dye, possesses sulfonic acid groups.[1] It binds to cellulose fibers through non-covalent interactions, primarily hydrogen bonds and van der Waals forces.[1][4] The flat, elongated structure of the dye molecule allows it to align with the cellulose polymer chains, maximizing these interactions.[4]
Q3: Why is the addition of salt recommended in some protocols?
Cellulose fibers in an aqueous solution tend to have a negative surface charge, which can repel the anionic this compound dye molecules.[2] The addition of an electrolyte, such as sodium chloride (NaCl), helps to neutralize this negative charge. This reduces the electrostatic repulsion, allowing the dye molecules to approach and bind to the cellulose fibers more effectively, leading to stronger staining.[2][5]
Q4: Can this compound be used to stain proteins or other tissue components?
While this compound's primary affinity is for cellulose, direct dyes can also bind to proteins, like in the case of Congo Red staining for amyloid.[6][7] The binding mechanism to proteins also involves hydrogen bonding.[7] However, the specificity and intensity of this compound for various protein structures would require empirical validation for each specific application.
Troubleshooting Weak Staining
Weak or inconsistent staining is a common issue in many staining procedures. Below are potential causes and solutions specifically tailored for using this compound.
| Potential Cause | Recommended Solution |
| Inadequate Dye Concentration | Increase the concentration of the this compound working solution. It is advisable to perform a titration to find the optimal concentration for your specific sample type.[8] |
| Suboptimal Staining Time | Extend the incubation time to allow for better penetration and binding of the dye. Thicker or denser samples may require significantly longer staining periods.[9] |
| Incorrect pH of Staining Solution | The pH of the staining solution can influence the surface charge of both the substrate and the dye. While specific optimal pH for this compound in microscopy is not well-documented, most direct dyeing of cellulose is carried out in neutral to slightly alkaline conditions. Consider testing a range of pH values (e.g., 7.0-9.0). |
| Insufficient Electrolyte Concentration | If staining cellulose, the absence or low concentration of an electrolyte like NaCl can lead to poor dye uptake. Add NaCl to the staining solution. A typical starting range is 0.5% to 2.0% (w/v).[9] |
| Poor Sample Preparation | Ensure the sample is properly prepared. For instance, if working with embedded tissues, incomplete deparaffinization can prevent the aqueous dye solution from reaching the target structures.[10] For plant materials, removal of proteinaceous material with a mild bleach solution might be necessary to expose cellulosic structures.[11] |
| Excessive Washing/Rinsing | Direct dyes have relatively poor wash fastness due to their water solubility.[1] Excessive or harsh washing steps after staining can remove the dye from the sample. Use gentle rinsing with distilled water or a brief rinse in 70% ethanol to remove excess dye without significant destaining.[9] |
| Dye Solution Degradation | Prepare fresh this compound staining solution for each experiment. Aqueous dye solutions can degrade over time, leading to reduced staining efficacy. |
Experimental Protocols
General Staining Protocol for Cellulose Fibers in Tissue Sections
This protocol is a starting point and should be optimized for your specific sample and experimental conditions.
-
Deparaffinization and Rehydration (if applicable):
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer to 100% ethanol (2 changes, 3 minutes each).
-
Transfer to 95% ethanol (3 minutes).
-
Transfer to 70% ethanol (3 minutes).
-
Rinse in distilled water.
-
-
Staining:
-
Prepare a 0.1% to 1.0% (w/v) this compound solution in distilled water.[9]
-
For enhanced staining of cellulose, add NaCl to a final concentration of 0.5% to 2.0% (w/v).[9]
-
Immerse slides in the staining solution for 30 minutes to 2 hours at room temperature. For denser samples, consider increasing the temperature to 40-60°C.[9]
-
-
Rinsing:
-
Briefly rinse the slides in distilled water to remove excess stain.
-
Alternatively, for more controlled destaining of the background, briefly rinse in 70% ethanol.[9]
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a resinous mounting medium.
-
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for weak this compound staining.
References
- 1. textileindustry.net [textileindustry.net]
- 2. apparelbranders.com [apparelbranders.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry of dyes [chm.bris.ac.uk]
- 5. The cellulose–dye adsorption process. A study by the monolayer method - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. stainsfile.com [stainsfile.com]
- 7. What are the staining methods for identifying amyloid in tissue sections? | AAT Bioquest [aatbio.com]
- 8. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Analytical staining of cellulosic materials: A Review :: BioResources [bioresources.cnr.ncsu.edu]
quality control measures for Direct Orange 15 staining
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing Direct Orange 15 in their staining experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and a generalized experimental protocol to ensure high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known by its Colour Index number 40002/40003, is a stilbene class direct dye.[1] Its primary industrial applications include the dyeing of cellulose fibers, silk, wool, leather, and paper.[1][2] In a research context, while not as commonly documented as other direct dyes like Congo Red or Sirius Red, it can be explored for staining extracellular matrix components due to its affinity for fibrous proteins.
Q2: What are the basic chemical properties of this compound?
This compound is soluble in water, resulting in an orange solution, and is slightly soluble in alcohol.[1][2] It is generally insoluble in other organic solvents.[1][2] The dye's chemical formula is C₂₈H₂₀N₄O₁₂S₄.
Q3: What are the key safety precautions to take when handling this compound?
Troubleshooting Guide
This guide addresses common issues that may arise during the staining process with this compound.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Staining | Inadequate deparaffinization | Ensure complete removal of paraffin by using fresh xylene or a xylene substitute and increasing the incubation time. |
| Low dye concentration | Prepare a fresh staining solution and consider increasing the dye concentration. Perform a concentration gradient to find the optimal level. | |
| Incorrect pH of staining solution | The pH of the staining solution can affect dye binding. Test a range of pH values to determine the optimum for your specific tissue and target. | |
| Insufficient incubation time | Increase the staining duration. A time-course experiment can help identify the ideal incubation period. | |
| High Background Staining | High dye concentration | Reduce the concentration of the this compound solution. |
| Inadequate washing | Increase the number and duration of the washing steps after staining to remove unbound dye. | |
| Prolonged staining time | Reduce the incubation time in the dye solution. | |
| Uneven or Patchy Staining | Incomplete deparaffinization | Ensure tissue sections are fully deparaffinized with fresh solutions. |
| Air bubbles on the slide | Carefully apply the staining solution to avoid trapping air bubbles on the tissue section. | |
| Inconsistent section thickness | Ensure the microtome is properly maintained and that sections are cut at a consistent thickness. | |
| Presence of Dye Precipitate | Staining solution is old or too concentrated | Prepare a fresh staining solution at a lower concentration. Always filter the staining solution before use. |
| Incompatibility with buffer | Test different buffers for dissolving the dye to ensure solubility and stability. |
Quality Control Measures
To ensure the consistency and reliability of your this compound staining, the following quality control measures are recommended:
-
Positive and Negative Controls: Always include positive control slides (tissue known to stain well with other direct dyes) and negative control slides (sections incubated without the primary stain) in each staining run. This helps to verify the efficacy of the stain and identify any non-specific staining.
-
Reagent Preparation and Storage: Prepare fresh staining solutions regularly. Store this compound powder in a cool, dry, and dark place. Document the preparation date and lot number of all reagents used.
-
Standardized Protocol: Adhere to a standardized, documented protocol for all staining runs to minimize variability. Any deviations from the protocol should be noted.
-
Slide Evaluation: Systematically evaluate the quality of stained slides, checking for the intensity and specificity of the stain, as well as the presence of any artifacts.
Generalized Experimental Protocol for Paraffin-Embedded Sections
This protocol provides a general framework for staining with this compound. Optimization of dye concentration, incubation times, and pH is highly recommended for specific tissue types and applications.
1. Deparaffinization and Rehydration:
- Immerse slides in two changes of xylene for 5 minutes each.
- Transfer through two changes of 100% ethanol for 3 minutes each.
- Transfer through 95% ethanol for 2 minutes.
- Transfer through 70% ethanol for 2 minutes.
- Rinse in distilled water for 5 minutes.
2. Staining:
- Prepare a working solution of this compound (start with a 0.1% w/v solution in a suitable buffer, e.g., picric acid solution as used for Sirius Red).
- Filter the staining solution before use.
- Incubate the slides in the this compound solution for 30-60 minutes at room temperature. (This is a key step to optimize).
3. Washing:
- Briefly rinse the slides in an acidic water solution (e.g., 0.5% acetic acid in water) to remove excess stain.
- Wash thoroughly in distilled water.
4. Dehydration and Mounting:
- Dehydrate the sections through graded ethanols (70%, 95%, and two changes of 100%) for 2-3 minutes each.
- Clear in two changes of xylene for 5 minutes each.
- Mount with a resinous mounting medium.
Quantitative Data Summary
Due to the limited published data on the use of this compound in biological staining, researchers are encouraged to perform their own optimization and record their findings. The following table can be used as a template to document your experimental results.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |
| Tissue Type | ||||
| Fixative Used | ||||
| Dye Concentration | ||||
| Staining Solution pH | ||||
| Incubation Time | ||||
| Staining Temperature | ||||
| Staining Intensity | ||||
| Background Signal | ||||
| Notes |
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for histological staining.
Caption: A generalized workflow for histological staining of tissue sections.
References
Validation & Comparative
Amyloid Detection: A Comparative Guide to Congo Red and Direct Orange 15
For researchers, scientists, and professionals in drug development, the accurate detection of amyloid fibrils is crucial for advancing our understanding and treatment of a range of debilitating diseases, including Alzheimer's disease and other systemic amyloidoses. For decades, Congo Red has been the benchmark stain for the histological identification of these protein aggregates. This guide provides a detailed comparison of the established Congo Red method with the lesser-known Direct Orange 15, highlighting the current state of knowledge and available experimental data for each.
Performance and Properties: A Head-to-Head Comparison
While Congo Red is a well-documented and validated staining agent for amyloid, there is a significant lack of scientific literature and experimental data regarding the use of this compound for the same application. Congo Red, a direct diazo dye, is renowned for exhibiting a characteristic apple-green birefringence under polarized light when it binds to the β-sheet structure of amyloid fibrils.[1] This unique optical property has solidified its position as the "gold standard" in amyloid detection.[1]
In contrast, this compound is primarily documented as a dye for cellulose, silk, leather, and paper.[2] Its chemical properties, including its stilbene structure, are known, but its efficacy, binding mechanism, and spectral properties when interacting with amyloid fibrils have not been scientifically established or compared with Congo Red.[2][3][4] Consequently, a direct quantitative comparison based on experimental data is not feasible at this time.
The following table summarizes the available information for both dyes:
| Feature | This compound | Congo Red |
| Synonyms | Direct Fast Orange GR, Direct Orange 2R, Phenamine Fast Orange GR, Pontamine Fast Orange GR[4] | Direct Red 28, Amyloid Red |
| C.I. Number | 40002/40003[2] | 22120 |
| CAS Number | 1325-35-5[2] | 573-58-0 |
| Molecular Structure | Stilbene Class[2] | Diazo Dye |
| Principle of Amyloid Staining | Data not available | Binds to β-pleated sheet structures of amyloid fibrils through hydrogen bonding.[5] |
| Detection Method | Data not available | Light microscopy (red to pink-red staining) and polarization microscopy (apple-green birefringence).[1] |
| Binding Affinity (Kd) | Data not available | Data available, but varies depending on the type of amyloid fibril and experimental conditions. |
| Specificity for Amyloid | Data not available | Considered highly specific, especially with the observation of apple-green birefringence. However, false positives can occur with other birefringent structures like collagen.[1] |
| Sensitivity | Data not available | Generally considered sensitive, but can be less sensitive than fluorescent methods like Thioflavin T for detecting small amyloid deposits.[1] |
| Established Protocols | Not available in scientific literature for amyloid detection. | Multiple well-established protocols are available for staining various tissue types.[1] |
| Fluorescent Properties | Not documented for amyloid detection. | Can exhibit fluorescence, and Texas Red-filtered fluorescence microscopy can enhance diagnostic sensitivity. |
Experimental Protocols
Due to the lack of established methods for using this compound in amyloid detection, this section will focus exclusively on a standard protocol for Congo Red staining.
Congo Red Staining Protocol for Amyloid Detection in Paraffin-Embedded Tissue Sections
This protocol is a widely used method for the visualization of amyloid deposits.
Reagents:
-
Congo Red Solution (e.g., 0.5% in 50% alcohol with 0.01% sodium hydroxide)
-
Mayer's Hematoxylin
-
Alkaline Alcohol Differentiating Solution (e.g., 0.2% potassium hydroxide in 80% alcohol)
-
Xylene
-
Ethanol (absolute and graded concentrations)
-
Distilled water
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin wax.
-
Rehydrate sections through a graded series of alcohol (100%, 95%, 70%) to distilled water.
-
-
Nuclear Counterstaining:
-
Stain with Mayer's hematoxylin for 5-10 minutes to visualize cell nuclei.
-
Rinse gently in running tap water.
-
"Blue" the sections in Scott's tap water substitute or a weak alkaline solution.
-
Rinse again in tap water.
-
-
Congo Red Staining:
-
Immerse slides in the working Congo Red solution for 20-30 minutes.
-
-
Differentiation:
-
Briefly rinse in absolute alcohol.
-
Differentiate in the alkaline alcohol solution. This step is critical to remove background staining while retaining the dye bound to amyloid. The duration should be carefully controlled.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Amyloid Deposits: Pink to red under bright-field microscopy.
-
Amyloid Deposits (Polarized Light): Apple-green birefringence.
-
Nuclei: Blue.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for amyloid detection using Congo Red staining.
References
- 1. Congo red stain: The gold standard for diagnosing amyloidosis - [pcc.oneamyloidosisvoice.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. C.I. This compound | C28H20N4O12S4 | CID 6284814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. khushidyechem.com [khushidyechem.com]
- 5. stainsfile.com [stainsfile.com]
Unveiling the Spectrum of Collagen Staining: A Comparative Guide to Established Methods and an Assessment of Direct Orange 15
For researchers, scientists, and drug development professionals vested in the intricate world of the extracellular matrix, the accurate visualization and quantification of collagen is a cornerstone of insightful discovery. While a broad armamentarium of histological stains is available, a thorough understanding of their performance, validated by spectroscopic data, is crucial for selecting the optimal tool for a given research question. This guide provides an objective comparison of established collagen staining methods—Picro-Sirius Red, Masson's Trichrome, and Van Gieson's stain—supported by experimental data. Furthermore, we address the inquiry into the use of Direct Orange 15 for this application, a dye for which, despite extensive investigation, no validated use in histological collagen staining has been documented in scientific literature.
Established Methods for Collagen Staining: A Spectroscopic and Methodological Comparison
The selection of an appropriate collagen stain is pivotal and depends on the specific requirements of the study, including the need for quantitative analysis, the desired level of specificity, and the imaging modalities to be employed. Here, we delve into the principles, protocols, and quantitative data associated with three widely used and well-validated collagen stains.
Performance Comparison of Established Collagen Stains
| Feature | Picro-Sirius Red | Masson's Trichrome | Van Gieson's Stain |
| Principle of Staining | Anionic dye with sulfonic acid groups that bind to basic amino groups in collagen, enhancing its natural birefringence under polarized light. | A multi-step, three-color staining method utilizing Weigert's iron hematoxylin, Biebrich scarlet-acid fuchsin, and aniline blue to differentiate collagen from other tissue components. | A combination of picric acid and acid fuchsin that differentially stains collagen and other tissues based on their acidic and basic properties. |
| Specificity for Collagen | High, particularly when visualized with polarized light, which accentuates the organized structure of collagen fibers.[1] | Good, effectively differentiating collagen from muscle, but may also stain other acidophilic structures.[1] | Moderate, staining collagen but also other connective tissue elements. |
| Typical Colors | Collagen: Red; Other tissues: Yellow | Collagen: Blue; Muscle and cytoplasm: Red; Nuclei: Black/Dark Blue | Collagen: Red/Pink; Muscle and cytoplasm: Yellow; Nuclei: Black/Brown |
| Spectroscopic Validation | Spectrophotometry of eluted dye from stained tissue shows a maximum absorbance around 540 nm.[2] | Quantitative analysis can be performed through digital densitometry of stained sections at approximately 625 nm for Aniline Blue. | Spectroscopic data for quantitative validation is less commonly reported compared to Picro-Sirius Red and Masson's Trichrome. |
| Quantitative Analysis | Excellent for quantification, especially with polarized light microscopy and subsequent image analysis. Dye elution followed by spectrophotometry is also a common quantitative method.[2] | Good for assessing the overall degree of fibrosis through image analysis and densitometry.[3] | Primarily used for qualitative and semi-quantitative assessment of collagen deposition. |
Experimental Protocols for Established Collagen Stains
Reproducibility and accuracy in collagen staining are contingent on meticulous adherence to established protocols. The following are detailed methodologies for Picro-Sirius Red, Masson's Trichrome, and Van Gieson's staining of formalin-fixed, paraffin-embedded tissue sections.
Picro-Sirius Red Staining Protocol
Reagents:
-
Picro-Sirius Red Solution: 0.1% (w/v) Sirius Red (Direct Red 80) in a saturated aqueous solution of picric acid.
-
Weigert's Iron Hematoxylin (for optional nuclear counterstaining).
-
Acidified Water (0.5% acetic acid in distilled water).
-
Ethanol (70%, 95%, and 100%).
-
Xylene or a xylene substitute.
-
Resinous mounting medium.
Procedure:
-
Deparaffinize and rehydrate tissue sections through two changes of xylene (5 minutes each), followed by a graded series of ethanol (100% twice for 3 minutes each, 95% for 3 minutes, 70% for 3 minutes), and a final rinse in running tap water for 5 minutes.
-
(Optional) For nuclear counterstaining, immerse slides in Weigert's Iron Hematoxylin for 8 minutes, wash in running tap water for 10 minutes, differentiate in 1% acid alcohol for 10 seconds, and wash again in running tap water for 1 minute.
-
Stain in Picro-Sirius Red solution for 60 minutes.
-
Wash in two changes of acidified water for 10 seconds each.
-
Dehydrate rapidly through three changes of 100% ethanol.
-
Clear in two changes of xylene for 5 minutes each.
-
Mount with a resinous mounting medium.
Expected Results:
-
Brightfield Microscopy: Collagen will appear red against a pale yellow background. Nuclei, if counterstained, will be blue/black.
-
Polarized Light Microscopy: Collagen fibers will exhibit bright birefringence. Thicker Type I collagen fibers typically appear yellow, orange, or red, while thinner Type III collagen fibers appear green.
Picro-Sirius Red Staining and Analysis Workflow.
Masson's Trichrome Staining Protocol
Reagents:
-
Bouin's Solution (optional mordant).
-
Weigert's Iron Hematoxylin.
-
Biebrich Scarlet-Acid Fuchsin Solution.
-
Phosphomolybdic/Phosphotungstic Acid Solution.
-
Aniline Blue Solution.
-
1% Acetic Acid Solution.
-
Ethanol and Xylene.
-
Mounting medium.
Procedure:
-
Deparaffinize and rehydrate tissue sections.
-
(Optional) Mordant in Bouin's solution.
-
Stain nuclei with Weigert's Iron Hematoxylin.
-
Stain with Biebrich Scarlet-Acid Fuchsin solution.
-
Rinse in distilled water.
-
Differentiate in Phosphomolybdic/Phosphotungstic Acid solution for 10-15 minutes.
-
Stain in Aniline Blue solution for 5 minutes.
-
Rinse briefly in 1% acetic acid solution.
-
Dehydrate quickly through graded ethanol, clear in xylene, and mount.
Expected Results:
-
Collagen: Blue
-
Muscle, cytoplasm, keratin: Red
-
Nuclei: Black/Dark Blue
References
comparative study of different Direct Orange dyes in paper industry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of three common Direct Orange dyes used in the paper industry: C.I. Direct Orange 26, C.I. Direct Orange 39, and C.I. Direct Orange 102. The information presented is curated from publicly available data and is intended to assist researchers and scientists in the selection of appropriate dyes for their specific paper applications.
Performance Characteristics
The selection of a suitable dye in the papermaking process is critical to achieving the desired color specifications and ensuring the final product's quality and durability. The following tables summarize the key performance indicators for Direct Orange 26, Direct Orange 39, and Direct Orange 102, focusing on their fastness properties and solubility.
Table 1: Fastness Properties of Selected Direct Orange Dyes
| Property | C.I. Direct Orange 26 | C.I. Direct Orange 39 | C.I. Direct Orange 102 |
| Lightfastness | 2-3[1] | 6-7[2] | 3-4[3] |
| Washing Fastness | 2[1] | 4[2] | 3-4[3] |
| Water Fastness (Fading) | - | 3 | 3[3] |
| Rubbing Fastness (Dry) | 4[1] | - | 4[3] |
| Rubbing Fastness (Wet) | 3[1] | - | 3[3] |
| Acid Resistance (Fading/Stain) | - | 4-5 / 4 | 3-4[3] |
| Alkali Resistance (Fading/Stain) | - | 4 / 5 | 3 / 4[3] |
Note: Fastness is typically rated on a scale of 1 to 8, where 1 indicates poor fastness and 8 indicates excellent fastness.
Table 2: Physical and Chemical Properties
| Property | C.I. Direct Orange 26 | C.I. Direct Orange 39 | C.I. Direct Orange 102 |
| Molecular Formula | C₃₃H₂₂N₆Na₂O₉S₂[1][4] | - | C₃₄H₂₁N₆Na₃O₁₁S₂[3] |
| Appearance | Bright red powder[1] | Orange powder[5] | Bright red or red-light orange powder[3] |
| Solubility in Water | 10 g/L at 80 °C[1][4] | 50 g/L at 60 °C[6] | - |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of Direct Orange dyes on paper. These protocols are based on established industry standards and scientific practices.
Paper Dyeing Protocol
Objective: To prepare uniformly dyed paper samples for subsequent performance testing.
Materials:
-
Pulp slurry (of desired composition)
-
Direct Orange dye solution (of known concentration)
-
Beaker, graduated cylinders, and magnetic stirrer
-
Papermaking mold or handsheet former
-
Press and dryer
Procedure:
-
Prepare a stock solution of the Direct Orange dye by dissolving a known weight of the dye powder in deionized water.
-
Disperse a known quantity of pulp slurry in a beaker with a specific volume of water to achieve a target consistency.
-
While stirring, add a calculated volume of the dye stock solution to the pulp slurry to achieve the desired shade depth.
-
Continue stirring for a specified period (e.g., 15-30 minutes) to ensure uniform dye adsorption onto the cellulose fibers.
-
Form a handsheet from the dyed pulp slurry using a standard papermaking mold.
-
Press the handsheet to remove excess water and then dry it under controlled conditions to a final moisture content.
-
Condition the dyed paper samples at a standard temperature and humidity before testing.
Lightfastness Testing
Objective: To assess the resistance of the dyed paper to fading upon exposure to light.
Apparatus:
-
Xenon-arc lamp apparatus (as specified in ISO 105-B02 or AATCC Test Method 16.3)
-
Blue Wool Standards (for rating)
Procedure:
-
Cut a specimen from the dyed paper sample.
-
Mount the specimen in the xenon-arc apparatus.
-
Simultaneously, expose a set of Blue Wool Standards.
-
Expose the samples to the light source for a predetermined duration or until a specified change in color is observed in the Blue Wool Standards.
-
Evaluate the change in color of the dyed paper specimen against the Blue Wool Standards to assign a lightfastness rating from 1 (poor) to 8 (excellent).
Bleed Resistance (Water Fastness) Test
Objective: To determine the tendency of the dye to migrate from the paper when in contact with water.
Materials:
-
Dyed paper specimen
-
Undyed white blotter paper
-
Distilled water
-
Glass plates and weights
Procedure:
-
Cut a piece of the dyed paper and place it between two pieces of wet, undyed white blotter paper.
-
Place the composite sample between two glass plates and apply a standard pressure using a weight.
-
Leave the setup for a specified time (e.g., 24 hours) at room temperature.
-
Separate the papers and allow them to air dry.
-
Assess the degree of staining on the white blotter paper using a standard grayscale for staining (e.g., ISO 105-A03).
Color Strength Measurement
Objective: To quantify the color intensity of the dyed paper.
Apparatus:
-
Spectrophotometer with integrating sphere
Procedure:
-
Calibrate the spectrophotometer according to the manufacturer's instructions.
-
Measure the reflectance of the dyed paper sample at various wavelengths across the visible spectrum.
-
Calculate the Kubelka-Munk value (K/S) from the reflectance data. The K/S value is directly proportional to the concentration of the colorant on the substrate and is a measure of color strength.[7][8]
-
The wavelength of maximum absorption (λmax) for the dye should be used for comparing the color strength of different samples.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comparative study of Direct Orange dyes in the paper industry.
Caption: Experimental workflow for comparative dye study.
The signaling pathway for dye selection involves considering the desired end-product properties and matching them with the performance characteristics of the available dyes.
Caption: Decision pathway for Direct Orange dye selection.
References
- 1. Direct Orange 26|Direct Fast Orange SE|CAS No: 3626-36-6 - Direct dye [chinainterdyes.com]
- 2. Direct Orange 39 Dyes | CAS No.1325-54-8 Manufacturers in Mumbai Gujarat India [colorantsgroup.com]
- 3. C.I. Direct Orange 102|CAS 6598-63-6|Research Chemical [benchchem.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. Direct Fast Light Orange GGL (Direct Orange 39)-TIANJIN UNIWIN IMPORT AND EXPORT COMPANY LIMITIED [tjuniwin.com]
- 6. C.I. Direct Orange 39 (1325-54-8) for sale [vulcanchem.com]
- 7. ijret.org [ijret.org]
- 8. researchgate.net [researchgate.net]
Assessing the Purity of Direct Orange 15 for Research Applications: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to the accuracy and reproducibility of experimental results. This guide provides a framework for assessing the purity of Direct Orange 15, a stilbene dye with applications in biological staining, and compares its utility with established alternatives such as Congo Red and Sirius Red.
This compound (C.I. 40002/40003; CAS No. 1325-35-5) is a water-soluble dye belonging to the stilbene class.[1] It is traditionally used in the textile and paper industries for dyeing cellulose fibers, silk, and leather.[1][2] In a research context, its staining properties can be harnessed for various histological applications. However, the purity of commercially available this compound can vary, potentially impacting experimental outcomes. This guide outlines methodologies for purity assessment and provides a comparative overview with commonly used histological stains.
Comparative Analysis of Staining Dyes
While this compound can be employed for general histological staining, other dyes offer greater specificity for certain biological components. Congo Red is the gold standard for the identification of amyloid deposits, while Sirius Red is widely used for the specific staining of collagen fibers. The choice of dye is therefore dependent on the specific research application.
| Feature | This compound | Congo Red | Sirius Red |
| C.I. Name | 40002/40003 | 22120 | 35780 |
| Dye Class | Stilbene | Diazo | Diazo |
| Primary Application | General histology, cellulose staining | Amyloid staining | Collagen staining |
| Visualization | Bright-field microscopy | Bright-field and polarizing microscopy (apple-green birefringence) | Bright-field and polarizing microscopy (collagen birefringence) |
| Specificity | Low | High for amyloid fibrils | High for collagen fibers |
| Established Protocols | Limited in research literature | Abundant and well-documented | Abundant and well-documented |
Experimental Protocols for Purity Assessment
The purity of this compound can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method for separating and quantifying the dye from its impurities. Spectrophotometry offers a simpler, more accessible method for a general purity estimation.
High-Performance Liquid Chromatography (HPLC-UV/Vis) Protocol
This protocol is adapted from methods used for the analysis of stilbene and direct dyes and can be optimized for this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV/Vis or Photodiode Array (PDA) Detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Ammonium acetate (for mobile phase modification)
-
This compound standard (highest available purity)
-
This compound sample for testing
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., water or a water/methanol mixture). From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in the same solvent as the standard to a known concentration.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% formic acid) is typically used. For example, a gradient from 10% to 90% acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a solution of the dye with a spectrophotometer. Set the HPLC detector to this wavelength.
-
Injection Volume: 10-20 µL
-
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Calculate the purity of the sample as the percentage of the measured concentration relative to the expected concentration.
-
Analyze the chromatogram for the presence of impurity peaks.
-
Spectrophotometry Protocol
This method provides a rapid estimation of dye content based on its absorbance of light.
Instrumentation:
-
UV/Vis Spectrophotometer
Reagents:
-
Solvent (e.g., distilled water or an appropriate buffer)
-
This compound standard (highest available purity)
-
This compound sample for testing
Procedure:
-
Determine λmax: Prepare a dilute solution of this compound and scan its absorbance from 300 to 700 nm to find the wavelength of maximum absorbance (λmax).
-
Standard Curve: Prepare a series of dilutions of the this compound standard of known concentrations. Measure the absorbance of each dilution at the λmax. Plot absorbance versus concentration to create a standard curve. The relationship should be linear and follow the Beer-Lambert Law.
-
Sample Analysis: Prepare a solution of the this compound sample at a concentration that falls within the linear range of the standard curve. Measure its absorbance at λmax.
-
Purity Calculation: Determine the concentration of the dye in the sample solution from the standard curve. Calculate the purity by comparing the measured concentration to the expected concentration based on the weight of the sample dissolved.
Experimental Workflows
The following diagrams illustrate the logical flow of the purity assessment and comparative staining procedures.
Staining Protocols for Alternative Dyes
For researchers interested in comparing the performance of this compound with established standards for specific applications, detailed protocols for Congo Red and Sirius Red are provided below.
Congo Red Staining for Amyloid Plaques
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Congo Red solution (0.5% in 50% ethanol)
-
Alkaline alcohol solution
-
Mayer's hematoxylin
Procedure:
-
Deparaffinize and rehydrate tissue sections to water.
-
Stain in Mayer's hematoxylin for 5-10 minutes to counterstain nuclei.
-
Rinse in tap water.
-
Stain in Congo Red solution for 20-30 minutes.
-
Rinse in distilled water.
-
Differentiate in alkaline alcohol solution for 10-20 seconds.
-
Rinse in tap water.
-
Dehydrate through graded alcohols, clear in xylene, and mount.
Expected Results:
-
Amyloid deposits: Pink to red under bright-field microscopy, apple-green birefringence under polarized light.
-
Nuclei: Blue.
Picro-Sirius Red Staining for Collagen
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Picro-Sirius Red solution (0.1% Sirius Red F3B in saturated aqueous picric acid)
-
Acidified water (0.5% acetic acid)
-
Weigert's hematoxylin (optional)
Procedure:
-
Deparaffinize and rehydrate tissue sections to water.
-
(Optional) Stain nuclei with Weigert's hematoxylin.
-
Stain in Picro-Sirius Red solution for 1 hour.
-
Wash in two changes of acidified water.
-
Dehydrate rapidly through graded alcohols, clear in xylene, and mount.
Expected Results:
-
Collagen fibers: Red under bright-field microscopy. Thicker fibers appear yellow-orange and thinner fibers appear green under polarized light.
-
Muscle and cytoplasm: Yellow.
Conclusion
While this compound can serve as a general histological stain, its purity should be rigorously assessed for research applications to ensure reliable and reproducible results. HPLC and spectrophotometry are effective methods for this purpose. For specific applications such as the detection of amyloid or collagen, well-established and highly specific dyes like Congo Red and Sirius Red are recommended. Researchers are encouraged to perform their own comparative studies to determine the optimal staining reagent for their specific experimental needs.
References
A Comparative Guide to Alternative Dyes for Cellulose Visualization
For researchers, scientists, and drug development professionals requiring precise visualization of cellulose, the selection of an appropriate dye is paramount. While Direct Orange 15 has been traditionally used, a range of alternative dyes offer distinct advantages in terms of specificity, fluorescence properties, and applicability in various imaging modalities. This guide provides an objective comparison of prominent alternatives—Congo Red, Calcofluor White, and Pontamine Fast Scarlet 4B—supported by experimental data and detailed protocols to inform selection for specific research needs.
Performance Comparison of Cellulose Dyes
The choice of dye for cellulose visualization depends on the experimental requirements, including the desired imaging technique (brightfield, fluorescence, or confocal microscopy), the need for quantitative analysis, and the specific characteristics of the cellulosic material being studied. The following table summarizes the key performance characteristics of this compound and its alternatives.
| Feature | This compound | Congo Red | Calcofluor White | Pontamine Fast Scarlet 4B (Direct Red 23) |
| Staining Principle | Adsorption, with higher molecular weight fractions showing preferential binding to fibrillated cellulose.[1][2] | Binds to β-1,4-glucans via hydrogen bonding. | Binds non-specifically to cellulose and chitin (β-1,3 and β-1,4 polysaccharides).[3][4][5] | Binds to cellulose, with higher specificity for the S1 and S3 layers of the cell wall.[6][7] |
| Visualization Method | Brightfield Microscopy | Brightfield, Fluorescence, Polarized Light Microscopy | Fluorescence Microscopy | Confocal Fluorescence Microscopy |
| Fluorescence | No | Yes (Apple-green birefringence under polarized light) | Yes (Bright blue-green fluorescence)[3][5] | Yes (Red fluorescence)[6][7] |
| Excitation Max. | N/A | ~497 nm (for fluorescence) | ~347-380 nm[3][5] | ~561 nm[8] |
| Emission Max. | N/A | ~614 nm (for fluorescence) | ~433-475 nm[3][4][5] | ~610 nm |
| Specificity for Cellulose | Moderate; also binds to other components. | Moderate; can also bind to other β-glucans and amyloid proteins. | Low; also binds to chitin.[9][3] | High; shows higher specificity for cellulose over other cell wall carbohydrates compared to Congo Red and Calcofluor White.[6][7] |
| Key Advantages | Useful for assessing cellulose accessibility and fibrillation.[1][2] | Simple, versatile (multiple imaging modes), and well-established. | High fluorescence intensity, good for detecting fungi and plant cell walls.[3] | High specificity, enables visualization of cellulose microfibril orientation through bifluorescence.[6][7][8][10] |
| Limitations | Lower specificity. | Can be less efficient for staining and may inactivate microbes. | Non-specific binding to chitin can be a confounding factor. | Requires confocal microscopy for optimal imaging. |
| Toxicity | Data not readily available. | Can be toxic to microbes. | Generally considered to have low cytotoxicity for many cell types. | Can inhibit root growth at high concentrations (0.1%).[11] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible results. Below are detailed methodologies for staining cellulose using the compared dyes.
Congo Red Staining Protocol
This protocol is adapted for staining cellulose in plant stem sections.[12]
Materials:
-
0.5% (w/v) Congo Red solution in distilled water
-
Distilled water
-
Microscope slides and coverslips
-
2.0 ml microcentrifuge tubes
-
Pipettes
Procedure:
-
Prepare a 0.5% Congo Red solution by dissolving 0.5 g of Congo Red in 100 ml of distilled water.
-
Place the cellulose-containing sections into a 2.0 ml microcentrifuge tube.
-
Add 1 ml of the 0.5% Congo Red solution to the tube.
-
Gently pipette the solution up and down to ensure the sections are fully immersed.
-
Incubate at room temperature for 10 minutes, with intermittent gentle pipetting.
-
Incubate for an additional 3 minutes at room temperature.
-
Carefully remove the Congo Red solution.
-
Wash the sections by adding 700 µl of distilled water and gently pipetting. Repeat the wash 3-4 times until the washing solution is clear.
-
Transfer the stained sections onto a microscope slide, cover with a coverslip, and observe under a microscope. For fluorescence, use blue-light excitation with a bandpass filter of 560/40.[12]
Calcofluor White Staining Protocol
This protocol is a general procedure for staining cellulose and chitin in various samples.[9][3][4][5]
Materials:
-
Calcofluor White staining solution (e.g., 1 g/L Calcofluor White M2R)[4]
-
10% Potassium Hydroxide (KOH) solution (optional, for clearing)
-
Microscope slides and coverslips
-
Pipettes
Procedure:
-
Place the sample to be examined onto a clean glass slide.
-
Add one drop of the Calcofluor White staining solution.
-
(Optional) For samples requiring clearing of background material, add one drop of 10% KOH solution.
-
Place a coverslip over the specimen.
-
Let the specimen stand and stain for 1 minute.
-
Examine the slide under a fluorescence microscope with UV light excitation (e.g., λEx = 355 nm).[4] Fungal or parasitic organisms will appear fluorescent bright green to blue.
Pontamine Fast Scarlet 4B (Direct Red 23) Staining Protocol
This protocol is optimized for visualizing cell wall organization in plant tracheids using confocal microscopy.[7]
Materials:
-
0.1% (w/v) Pontamine Fast Scarlet 4B solution
-
Distilled water
-
Microscope slides and coverslips
Procedure:
-
Prepare a 0.1% (w/v) solution of Pontamine Fast Scarlet 4B.
-
Immerse the sections in the staining solution for 5 minutes at room temperature.
-
Briefly rinse the sections with distilled water.
-
Mount the stained sections on a microscope slide and observe using a confocal microscope with green excitation.
Mechanisms of Interaction and Visualization Workflows
The interaction between these dyes and cellulose is primarily governed by non-covalent bonds, which dictates their staining patterns and specificity.
Caption: Mechanism of dye interaction with cellulose microfibrils.
The experimental workflow for cellulose visualization involves a series of steps from sample preparation to image analysis. The specific parameters for each step will vary depending on the chosen dye and the sample type.
Caption: General experimental workflow for cellulose visualization.
Conclusion
The selection of a dye for cellulose visualization should be a carefully considered decision based on the specific research question and available instrumentation. While this compound remains a useful tool for assessing cellulose accessibility, alternatives such as Congo Red, Calcofluor White, and Pontamine Fast Scarlet 4B offer a broader range of applications. Congo Red provides versatility with multiple imaging modalities. Calcofluor White is a bright fluorescent stain suitable for general cellulose and chitin detection. For researchers requiring high specificity and the ability to analyze cellulose microfibril orientation, Pontamine Fast Scarlet 4B is an excellent choice, particularly when coupled with confocal microscopy. The detailed protocols and comparative data presented in this guide aim to facilitate the selection of the most appropriate dye to achieve high-quality and reliable cellulose visualization in diverse research contexts.
References
- 1. Analytical staining of cellulosic materials: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Calcofluor White Staining: Principle, Procedure, and Application • Microbe Online [microbeonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. dalynn.com [dalynn.com]
- 6. Pontamine fast scarlet 4B: a new fluorescent dye for visualising cell wall organisation in radiata pine tracheids | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. static.igem.org [static.igem.org]
- 10. Pontamine fast scarlet 4B bifluorescence and measurements of cellulose microfibril angles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Real-Time Imaging of Cellulose Reorientation during Cell Wall Expansion in Arabidopsis Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Congo Red Staining: A Technique to Visualize Cellulose Deposits in Plant Stem Sections [jove.com]
The Specificity and Cross-Reactivity of Stilbene-Based Dyes for Amyloid Fibril Detection: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection of amyloid fibrils is crucial for advancing our understanding and treatment of neurodegenerative diseases. While traditional dyes like Congo Red and Thioflavin T have long been the gold standard, there is a growing interest in alternative probes with improved photophysical properties and potentially higher specificity. This guide provides a comparative analysis of stilbene-based fluorescent dyes as a promising class of alternatives, with a focus on their specificity and cross-reactivity, supported by experimental data from the literature.
While specific experimental data on the cross-reactivity and specificity of the textile dye Direct Orange 15 for amyloid staining is not available in the scientific literature, the broader class of stilbene derivatives has emerged as a versatile scaffold for the development of high-performance fluorescent probes for amyloid detection. This guide will, therefore, focus on the characteristics of these research-grade stilbene-based probes in comparison to established methods.
Performance Comparison of Amyloid-Binding Dyes
The selection of an appropriate dye for amyloid detection depends on the specific experimental requirements, including the desired sensitivity, specificity, and suitability for quantitative analysis. The following table summarizes the key performance characteristics of stilbene-based probes in comparison to the traditional dyes, Congo Red and Thioflavin T.
| Feature | Stilbene-Based Probes | Thioflavin T (ThT) | Congo Red (CR) |
| Detection Method | Fluorescence Microscopy | Fluorescence Microscopy | Bright-field & Polarized Light Microscopy |
| Binding Affinity (Kd) | Subnanomolar to low micromolar range for Aβ fibrils[1][2] | Micromolar range for various amyloid fibrils | Micromolar range, but less suitable for quantitative affinity studies |
| Fluorescence Quantum Yield | Generally high and significantly enhanced upon binding to fibrils | Low in solution, significantly increases upon binding | Weak fluorescence, primarily used for its birefringence properties |
| Stokes Shift | Can be engineered for large Stokes shifts | Moderate | Not applicable (absorbance-based) |
| Specificity | Can be designed for high specificity to Aβ plaques; some may show off-target binding | Less specific; can bind to other β-sheet-rich structures and hydrophobic pockets[3] | Considered highly specific for the cross-β sheet structure of amyloid[3] |
| Quantitative Analysis | Well-suited for in vitro kinetic studies and quantitative imaging | Widely used for in vitro fibrillization kinetics[3] | Primarily a qualitative histological stain[3] |
| Photostability | Can be designed for high photostability | Prone to photobleaching | Stable |
Experimental Data: Photophysical and Binding Properties of Stilbene-Based Probes
A variety of stilbene derivatives have been synthesized and evaluated for their potential as amyloid imaging agents. These probes often exhibit significant improvements in binding affinity and fluorescence properties compared to Thioflavin T.
| Probe | Target Amyloid | Binding Affinity (Kd/Ki) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (upon binding) | Stokes Shift (nm) | Reference |
| SB-13 | Aβ40 fibrils | 1.13 ± 0.37 µM | ~350 | ~440 | >25-fold increase | ~90 | [1] |
| SBT-2 | Aβ42 aggregates | 0.10 nM (Ki) | - | - | - | - | [2] |
| ASCP | α-synuclein fibrils | 5.5 ± 0.7 µM (Kb) | 460 | 605 | Fluorogenic | 145 | [4] |
| (E)-4-(2-(anthracen-2-yl)vinyl)benzene-1,2-diol | Insulin fibrils | 3.7 µM | 330 | 450 | 10.3-fold increase | 120 | [5] |
| (E)-4-(2-(pyren-2-yl)vinyl)benzene-1,2-diol | Insulin fibrils | 2.3 µM | 330 | 421 | 11.1-fold increase | 91 | [5] |
Experimental Protocols
Detailed methodologies are essential for the reproducible application of these amyloid-binding dyes. Below are representative protocols for the in vitro preparation of amyloid-β fibrils and subsequent staining with a generic stilbene-based fluorescent probe, as well as standard protocols for Thioflavin T and Congo Red staining for comparison.
Protocol 1: In Vitro Preparation of Amyloid-β (Aβ) Fibrils
This protocol describes a common method for inducing the fibrillization of synthetic Aβ peptides.
Materials:
-
Synthetic Amyloid-β (1-42) peptide
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, low-binding microcentrifuge tubes
Procedure:
-
Peptide Solubilization: Dissolve the lyophilized Aβ peptide in HFIP to a concentration of 1 mg/mL. Incubate for 1-2 hours at room temperature to ensure monomerization.
-
HFIP Removal: Aliquot the peptide solution into low-binding tubes and evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator. Store the resulting peptide film at -20°C.
-
Fibril Formation: Resuspend the peptide film in DMSO to a concentration of 5 mM. Dilute this stock solution into PBS (pH 7.4) to a final peptide concentration of 10-100 µM.
-
Incubation: Incubate the solution at 37°C with gentle agitation (e.g., 200 rpm on an orbital shaker) for 24-72 hours to allow for fibril formation.
-
Confirmation of Fibrillization: Fibril formation can be monitored over time using a Thioflavin T fluorescence assay and confirmed by transmission electron microscopy (TEM).
Protocol 2: Staining of In Vitro Amyloid Fibrils with a Stilbene-Based Fluorescent Probe
This protocol provides a general procedure for assessing the binding of a stilbene probe to pre-formed amyloid fibrils.
Materials:
-
Pre-formed amyloid fibril suspension (from Protocol 1)
-
Stilbene-based fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
PBS, pH 7.4
-
96-well black, clear-bottom microplate
-
Fluorometer
Procedure:
-
Prepare Working Solutions: Dilute the amyloid fibril suspension and a monomeric Aβ control solution to the desired final concentration in PBS. Dilute the stilbene probe stock solution in PBS to the desired final concentration (typically in the low micromolar range).
-
Staining: In a 96-well plate, mix the fibril or monomer solution with the stilbene probe solution.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the specific stilbene probe. A significant increase in fluorescence in the presence of fibrils compared to the monomeric control indicates binding.
Protocol 3: Thioflavin T (ThT) Staining of Amyloid Fibrils
A standard method for the detection and quantification of amyloid fibrils in vitro.[6][7][8]
Materials:
-
Thioflavin T stock solution (e.g., 1 mM in water, filtered)
-
Amyloid fibril suspension
-
Glycine-NaOH buffer (50 mM, pH 8.5) or PBS (pH 7.4)
Procedure:
-
Prepare ThT Working Solution: Dilute the ThT stock solution in the chosen buffer to a final concentration of 5-20 µM.
-
Staining: Add the ThT working solution to the amyloid fibril suspension in a microplate or cuvette.
-
Incubation: Incubate for 5-10 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence emission at approximately 482 nm with excitation at around 450 nm.
Protocol 4: Congo Red Staining of Amyloid Plaques in Tissue Sections
The "gold standard" histological stain for amyloid detection in tissue.[1][5][9][10][11]
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections (8-10 µm thick)
-
Alkaline Congo Red solution
-
Mayer's hematoxylin
-
Alkaline alcohol solution
-
Polarizing microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Congo Red Staining: Incubate sections in the alkaline Congo Red solution for 20-60 minutes.
-
Differentiation: Briefly rinse in an alkaline alcohol solution to remove excess stain and reduce background.
-
Counterstaining: Stain nuclei with Mayer's hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and clear in xylene before mounting.
-
Visualization: Examine under a bright-field microscope for pink to red amyloid deposits and under a polarizing microscope for the characteristic apple-green birefringence.
Visualizing Workflows and Concepts
To further clarify the experimental processes and theoretical underpinnings, the following diagrams are provided.
Concluding Remarks
While this compound itself is not documented as a specific probe for amyloid fibrils, the broader class of stilbene-based dyes represents a highly promising and actively researched area for the development of novel amyloid detection agents. These probes can offer significant advantages over traditional dyes, including higher binding affinities, enhanced fluorescence properties, and the potential for greater specificity. The selection of an appropriate dye should be guided by the specific requirements of the experiment, with stilbene-based probes being a particularly strong choice for quantitative fluorescence-based assays and high-resolution imaging of amyloid pathology. As research in this field continues, it is anticipated that even more refined and specific stilbene derivatives will become available to the scientific community.
References
- 1. Bennhold's Congo Red Staining Protocol for Amyloid - IHC WORLD [ihcworld.com]
- 2. Labeling and Imaging of Amyloid Plaques in Brain Tissue Using the Natural Polyphenol Curcumin [jove.com]
- 3. mdpi.com [mdpi.com]
- 4. abcam.cn [abcam.cn]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Thioflavin T spectroscopic assay [assay-protocol.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. webpath.med.utah.edu [webpath.med.utah.edu]
- 10. stainsfile.com [stainsfile.com]
- 11. dbiosys.com [dbiosys.com]
A Comparative Guide to the Performance of Direct Orange 15 with Various Histological Fixatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected performance of Direct Orange 15, a stilbene-based azo dye, with commonly used histological fixatives. This compound is utilized for staining cellulose, silk, and leather, and its properties make it a candidate for specific histological applications, potentially similar to other direct dyes like Sirius Red which are used for collagen visualization.[1] The choice of fixative is a critical step that preserves tissue morphology but can significantly impact the efficacy of subsequent staining procedures.[2][3]
This comparison is based on the known chemical mechanisms of different fixatives and extrapolated performance from studies on analogous direct dyes, providing a predictive framework for researchers.
Introduction to Fixation and its Impact on Staining
Fixation is the process of preserving biological tissues from decay to withstand processing and staining.[2] Fixatives can be broadly categorized into two main types: cross-linking and precipitating agents.
-
Cross-linking Fixatives (e.g., Formalin): These agents, like formaldehyde, form covalent methylene bridges between proteins, creating a stable, cross-linked network.[4] This process provides excellent morphological preservation but can mask antigenic sites or dye-binding domains.[5]
-
Precipitating Fixatives (e.g., Alcohols): Agents like ethanol and methanol work by dehydrating the tissue, which causes proteins to denature and precipitate.[6] This method is excellent for preserving nucleic acids and can improve antigenicity for some targets but may cause tissue shrinkage and inferior morphological detail compared to formalin.[7][8]
-
Compound Fixatives (e.g., Bouin's Solution): These are mixtures that combine different types of fixatives to leverage their respective advantages. Bouin's solution, for example, contains formaldehyde (a cross-linker), picric acid (a protein coagulant), and acetic acid (which swells collagen).[2][6] It offers excellent preservation of morphological detail but its acidic nature can lyse red blood cells and dissolve certain tissue deposits.[2][9]
Performance Evaluation of this compound with Different Fixatives
While direct experimental data for this compound across a range of fixatives is limited, we can project its performance based on the behavior of similar anionic azo dyes. The following table summarizes the expected outcomes.
| Fixative | Active Component(s) | Mechanism of Action | Expected Staining Intensity with this compound | Morphological Preservation | Key Considerations |
| 10% Neutral Buffered Formalin (NBF) | Formaldehyde | Cross-links proteins by forming methylene bridges.[4] | Moderate to Good | Excellent | The gold standard for routine histology.[2] May require antigen/epitope retrieval-like steps to unmask dye binding sites. Over-fixation can reduce staining.[4] |
| 70% Ethanol / Methanol | Ethanol or Methanol | Dehydrates tissue, causing protein precipitation and denaturation. | Good to Excellent | Fair to Good | Preserves antigenicity and nucleic acids well.[7] Can cause significant tissue shrinkage and hardening. Better for cytology smears and frozen sections.[6] |
| Bouin's Solution | Picric Acid, Formaldehyde, Acetic Acid | Coagulates proteins (picric acid), cross-links proteins (formaldehyde), and swells collagen (acetic acid).[2][5] | Good | Excellent | Excellent for preserving soft and delicate tissues and provides sharp nuclear detail.[10] The yellow color from picric acid must be washed out. Not ideal for immunohistochemistry due to autofluorescence.[5] |
| Carnoy's Fixative | Ethanol, Chloroform, Acetic Acid | Dehydrates and precipitates proteins; dissolves lipids. | Potentially Poor to Fair | Good (Nuclear) | Rapid acting with excellent nuclear preservation and glycogen retention.[9] Causes significant shrinkage and lyses red blood cells.[9] Its lipid-dissolving properties may alter membrane-associated staining. |
Experimental Protocols
The following are generalized protocols for fixation and subsequent staining with this compound. Researchers should optimize these protocols for their specific tissue type and application.
Protocol 1: Tissue Fixation
-
Tissue Preparation: Immediately after excision, trim tissue samples to a maximum thickness of 4-5 mm to ensure proper fixative penetration.[4]
-
Fixation:
-
10% Neutral Buffered Formalin: Immerse tissue in at least 10-20 times its volume of NBF for 24-48 hours at room temperature.
-
70% Ethanol: Immerse tissue in 10-20 times its volume of 70% ethanol for 12-24 hours. Best suited for smaller samples.
-
Bouin's Solution: Immerse tissue for 4-18 hours.[9] Following fixation, wash tissues thoroughly in 70% ethanol to remove excess picric acid.[6]
-
-
Processing: After fixation, dehydrate the tissue through a graded series of ethanol (e.g., 70%, 95%, 100%), clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount on glass slides.
Protocol 2: this compound Staining (Adapted from Picro-Sirius Red Protocol)
-
Deparaffinization and Rehydration: Dewax sections in xylene and rehydrate through a descending series of ethanol to distilled water.
-
Nuclear Staining (Optional): Stain nuclei with Weigert's hematoxylin for 8 minutes, then wash in running tap water for 10 minutes.[11]
-
This compound Staining:
-
Prepare a 0.1% (w/v) solution of this compound in a saturated aqueous solution of picric acid.
-
Immerse slides in the staining solution for 1 hour. This allows for equilibrium staining.[11]
-
-
Rinsing: Briefly wash the slides in two changes of acidified water (e.g., 0.5% acetic acid in water).[11]
-
Dehydration and Mounting: Quickly dehydrate the sections through an ascending series of ethanol, clear in xylene, and mount with a resinous mounting medium.
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow and the conceptual relationship between fixative choice and staining outcome.
Caption: Experimental workflow for evaluating this compound performance.
Caption: Logical relationships between fixative type and expected outcomes.
References
- 1. khushidyechem.com [khushidyechem.com]
- 2. waxitinc.com [waxitinc.com]
- 3. How formalin affects the outcome of routine and special stains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. qedbio.com [qedbio.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Uncommon Fixatives: Fixation with Ethanol, Acetone, Picric Acid & More [leicabiosystems.com]
- 7. Alcoholic fixation over formalin fixation: A new, safer option for morphologic and molecular analysis of tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alcohol-based tissue fixation in place of formaldehyde, that’s the spirit! Labconscious® [labconscious.com]
- 9. Popular Types of Fixatives used in Histopathology [leicabiosystems.com]
- 10. mdpi.com [mdpi.com]
- 11. Sirius Red Staining Protocol for Collagen - IHC WORLD [ihcworld.com]
A Comparative Analysis of Liquid and Powder Forms of Direct Orange 15 for Research Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to achieving reliable and reproducible experimental outcomes. Direct Orange 15, a versatile stilbene dye, finds applications in various laboratory settings, from textile dyeing simulations to potential use in biological staining. This guide provides a comprehensive comparison of the liquid and powder forms of this compound, supported by key performance data and detailed experimental protocols for independent verification.
Physical and Chemical Properties: A Side-by-Side Comparison
The choice between liquid and powder forms of this compound often depends on the specific application, required precision, and handling considerations. The following tables summarize the available quantitative data for each form.
Table 1: General and Physical Properties
| Property | Liquid Form | Powder Form |
| Physical State | Bright red liquid[1] | Bright red powder[2] |
| Density (at 20°C) | 1.05 - 1.20 g/cm³[1][3] | Data not available |
| pH | 7.0 - 10.0[1][3] | Data not available for powder form in solution |
| Viscosity (at 25°C) | ≤ 100 mPa.s[3] | Not applicable |
| Insolubles | Data not available | 0.15%[2] |
| Solubility | Soluble in any ratio in fresh water[3] | Soluble in water. A related compound, Direct Orange 39, has a reported solubility of 50 g/L at 60°C and 60 g/L at 97°C. |
| Shelf Life | Typically around 2 years[4] | Can be 5 years or more under appropriate storage conditions[4][5]. Dye powders are generally very stable over long periods[6]. |
Table 2: Performance and Fastness Properties
| Property | Liquid Form | Powder Form |
| Light Fastness (Grade 1-8) | 2-3[3] | 3-4[2] |
| Washing Fastness (Grade 1-5) | Data not available | 4-5[2] |
| Rubbing Fastness (Dry, Grade 1-5) | Data not available | 4[2] |
| Rubbing Fastness (Wet, Grade 1-5) | Data not available | 3[2] |
Experimental Protocols for Comparative Evaluation
To facilitate independent verification and direct comparison of the liquid and powder forms of this compound, the following detailed experimental protocols are provided. These protocols are based on established international standards.
Protocol for Preparation of Stock Solutions and Determination of pH
Objective: To prepare standardized solutions of both liquid and powder forms of this compound and to determine the pH of these solutions.
Materials:
-
This compound (Liquid and Powder forms)
-
Deionized water
-
Volumetric flasks (100 mL)
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Calibrated pH meter
Procedure:
-
Powder Form Stock Solution (1% w/v):
-
Accurately weigh 1.00 g of this compound powder using an analytical balance.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of deionized water and stir with a magnetic stirrer until the powder is completely dissolved.
-
Once dissolved, add deionized water to the 100 mL mark.
-
Stopper the flask and invert several times to ensure homogeneity.
-
-
Liquid Form Stock Solution (1% v/v):
-
Pipette 1.00 mL of liquid this compound into a 100 mL volumetric flask containing approximately 70 mL of deionized water.
-
Stir the solution with a magnetic stirrer for 5 minutes.
-
Add deionized water to the 100 mL mark.
-
Stopper the flask and invert several times to ensure homogeneity.
-
-
pH Measurement:
-
Calibrate the pH meter according to the manufacturer's instructions using standard buffer solutions.
-
Measure the pH of the 1% stock solution of the liquid this compound.
-
Measure the pH of the 1% stock solution of the powder this compound.
-
Record the pH values for each solution.
-
Protocol for Spectrophotometric Analysis of Color Strength
Objective: To compare the color strength of the liquid and powder forms of this compound using UV-Visible spectrophotometry.
Materials:
-
Stock solutions of liquid and powder this compound (prepared as in Protocol 1)
-
UV-Visible spectrophotometer
-
Quartz or glass cuvettes
-
Volumetric pipettes and flasks for dilutions
Procedure:
-
Preparation of Working Solutions:
-
From the 1% stock solutions, prepare a series of dilutions (e.g., 0.1%, 0.05%, 0.01%, 0.005%, 0.001%) for both the liquid and powder forms using deionized water.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength range for scanning (e.g., 350-700 nm).
-
Use deionized water as a blank to zero the instrument.
-
-
Measurement:
-
For each dilution of the powder form, measure the absorbance spectrum and record the wavelength of maximum absorbance (λmax).
-
For each dilution of the liquid form, measure the absorbance spectrum and record the λmax.
-
Measure the absorbance of all working solutions at the determined λmax.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration for both the liquid and powder forms.
-
Compare the slopes of the calibration curves. A steeper slope indicates a higher molar absorptivity and thus greater color strength for a given concentration.
-
Protocol for Evaluation of Color Fastness to Washing (Adapted from AATCC Test Method 61)
Objective: To compare the resistance of fabrics dyed with liquid and powder forms of this compound to laundering.
Materials:
-
Launder-Ometer or similar accelerated laundering machine
-
Stainless steel balls
-
AATCC standard reference detergent
-
Multifiber test fabric
-
Gray Scale for Color Change and Gray Scale for Staining
-
Dyed fabric samples (prepared using both liquid and powder this compound)
-
Color assessment cabinet with a standardized light source (e.g., D65)
Procedure:
-
Sample Preparation:
-
Prepare two sets of fabric swatches (e.g., cotton) dyed with the liquid and powder forms of this compound under identical conditions (e.g., 1% dye concentration, specific temperature, and time).
-
For each dyed swatch, attach a piece of multifiber test fabric.
-
-
Washing Procedure (AATCC 61, 2A test as an example):
-
Prepare a wash solution containing 1.5 g of AATCC standard reference detergent per liter of deionized water.
-
Place each composite sample (dyed swatch with multifiber fabric) into a separate stainless steel container.
-
Add 150 mL of the wash solution and 50 stainless steel balls to each container.
-
Seal the containers and place them in the Launder-Ometer.
-
Run the test at 49°C for 45 minutes[7].
-
-
Rinsing and Drying:
-
After the cycle, remove the samples and rinse them thoroughly with deionized water.
-
Squeeze out excess water and air-dry the samples in the dark.
-
-
Evaluation:
-
In a color assessment cabinet, compare the unwashed dyed fabric with the washed dyed fabric for color change using the Gray Scale for Color Change.
-
Evaluate the staining on each of the fiber strips of the multifiber test fabric using the Gray Scale for Staining.
-
Record the grades for color change and staining for both the liquid and powder dyed samples.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for a comprehensive comparison of the liquid and powder forms of this compound.
Caption: Experimental workflow for comparing liquid vs. powder this compound.
Conclusion
The selection between liquid and powder forms of this compound should be guided by the specific requirements of the research application. The powder form generally offers a longer shelf life and is characterized by low levels of insolubles. The liquid form provides ease of handling and dosing, with well-defined physical properties such as density and viscosity. While existing data provides a good baseline, for critical applications, it is recommended to perform a direct comparative evaluation using the detailed protocols provided in this guide to ensure the chosen form meets the specific performance criteria of the intended experiment.
References
- 1. This compound liquid|CAS No:1325-35-5 [chinainterdyes.com]
- 2. This compound TDS|this compound from Chinese supplier and producer - DIRECT ORANGE DYES - Enoch dye [enochdye.com]
- 3. This compound [chinataixue.com]
- 4. johnhogg.co.uk [johnhogg.co.uk]
- 5. organicdye.com [organicdye.com]
- 6. Stain and dye stability over a 30-year period: a comparison of certified dye powders by the Biological Stain Commission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aatcctestmethods.com [aatcctestmethods.com]
Safety Operating Guide
Proper Disposal of Direct Orange 15: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of Direct Orange 15, ensuring laboratory safety and environmental compliance.
For researchers and scientists in the fast-paced world of drug development and laboratory research, the proper management of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound (C.I. 40002/40003; CAS No. 1325-35-5), a stilbene-class azo dye. Adherence to these procedures will not only ensure a safe laboratory environment but also build a foundation of trust in your operational protocols.
Immediate Safety and Handling
While this compound is not classified as a hazardous substance according to available Safety Data Sheets (SDS), prudent laboratory practice dictates the consistent use of personal protective equipment (PPE) and adherence to safety protocols.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses or goggles to prevent accidental splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are recommended to avoid skin contact.
-
Protective Clothing: A lab coat should be worn to protect street clothes from contamination.
Handling:
-
Work in a well-ventilated area to minimize the potential for inhalation of any dust or aerosols.
-
Avoid contact with skin and eyes.
-
Prevent the formation of dust and aerosols during handling.
-
Use non-sparking tools and take precautionary measures against static discharge.
Spill Response:
In the event of a spill, prevent the substance from entering drains or waterways.[1][2] For solid spills, sweep up the material and place it into a suitable, labeled container for disposal. For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite) and place it in a sealed container for disposal.
First Aid Measures:
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
After skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 1325-35-5 | |
| C.I. Number | 40002 / 40003 | |
| Molecular Structure | Stilbene Class | |
| Appearance | Orange to red-light orange powder | |
| Solubility | Soluble in water |
Experimental Protocol: Paper Chromatography of a Dye Mixture
This hypothetical protocol outlines a common laboratory application of this compound and integrates safe handling and waste disposal procedures.
Objective: To separate the components of a mixed dye solution containing this compound using paper chromatography.
Materials:
-
This compound solution (0.1% w/v in deionized water)
-
Unknown dye mixture
-
Chromatography paper
-
Developing solvent (e.g., a mixture of butanol, acetic acid, and water)
-
Capillary tubes
-
Beaker or chromatography tank with a lid
-
Pencil
-
Ruler
Procedure:
-
Preparation:
-
Put on all required PPE (lab coat, gloves, safety glasses).
-
Work in a well-ventilated fume hood.
-
Cut the chromatography paper to the desired size.
-
Using a pencil, lightly draw a starting line (origin) about 2 cm from the bottom edge of the paper.
-
-
Spotting:
-
Using a clean capillary tube, apply a small spot of the this compound solution onto the origin line.
-
Allow the spot to dry completely.
-
Repeat the application two more times to concentrate the spot.
-
Using a separate clean capillary tube, repeat the spotting process for the unknown dye mixture on the same origin line, ensuring a safe distance between the spots.
-
-
Development:
-
Pour the developing solvent into the beaker or chromatography tank to a depth of about 1 cm.
-
Carefully place the prepared chromatography paper into the tank, ensuring the origin line is above the solvent level.
-
Cover the tank with the lid and allow the solvent to ascend the paper by capillary action.
-
-
Visualization and Analysis:
-
Once the solvent front has reached approximately 1-2 cm from the top edge of the paper, remove the chromatogram from the tank.
-
Immediately mark the position of the solvent front with a pencil.
-
Allow the chromatogram to dry in the fume hood.
-
Observe the separated spots and calculate the Retention Factor (Rf) for each.
-
-
Waste Disposal:
-
All solutions containing this compound and the used chromatography paper should be disposed of as chemical waste.
-
Collect all liquid waste in a designated, labeled hazardous waste container.
-
Place the dried chromatogram and used capillary tubes in a solid chemical waste container.
-
Do not pour any of the solutions down the drain.
-
Disposal Procedures
The proper disposal of this compound and its associated waste is a critical step in maintaining laboratory safety and environmental responsibility.
Step-by-Step Disposal Guide:
-
Segregation: All waste contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, paper towels), and used chromatography papers, must be segregated as chemical waste. Do not mix this waste with regular trash or other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Containerization:
-
Liquid Waste: Collect all aqueous solutions containing this compound in a clearly labeled, leak-proof container. The container should be compatible with the chemical and have a secure screw-top cap.
-
Solid Waste: Collect all contaminated solid waste, such as gloves, paper towels, and chromatography papers, in a designated, labeled solid waste container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" (or as directed by your institution's policy, even for non-classified chemicals), the full chemical name "this compound," and the approximate concentration and volume.
-
Storage: Store the sealed waste containers in a designated and secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.
-
Arrangement for Disposal: Contact your institution's EHS department or their designated hazardous waste contractor to arrange for the pickup and disposal of the waste. Provide them with all the necessary information about the waste stream.
Important Considerations:
-
Regulatory Compliance: Always adhere to your local, state, and federal regulations for chemical waste disposal. The Resource Conservation and Recovery Act (RCRA) in the United States provides a framework for hazardous waste management.
-
Institutional Policies: Your institution will have specific protocols for chemical waste management. Familiarize yourself with and follow these procedures diligently.
-
Avoid Sink Disposal: Never dispose of this compound or any other dye down the drain. Dyes can persist in waterways and may be harmful to aquatic life.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the decision-making process and the procedural steps for the proper disposal of this compound.
References
Navigating the Safe Handling of Direct Orange 15: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information for handling Direct Orange 15, a stilbene-class dye. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling and storage, and appropriate disposal methods to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) Requirements
The use of appropriate PPE is the first line of defense against potential exposure. This compound, in both solid and liquid forms, necessitates specific protective gear to prevent contact, inhalation, and ingestion.
| Protection Type | Equipment Specification | Standard/Certification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields.[1] | EN 166 (EU) or NIOSH (US) approved.[1] | To prevent eye contact with dust, vapors, or splashes. |
| Skin Protection | Chemical-impermeable gloves.[1] | Must satisfy specifications of EU Directive 89/686/EEC and standard EN 374.[1] | To prevent skin contact. Gloves should be inspected before use.[1] |
| Fire/flame resistant and impervious clothing.[1] | N/A | To protect the body from splashes and spills. | |
| Respiratory Protection | Full-face respirator or NIOSH/MSHA approved respirator.[1] | NIOSH/MSHA approved. | Required when exposure limits are exceeded, if irritation occurs, or during spill cleanup.[1] |
Procedural Guidance for Handling and Disposal
Proper operational and disposal plans are critical for minimizing risks and environmental impact. The following sections provide step-by-step guidance for the safe handling and disposal of this compound.
Operational Plan: Safe Handling and Storage
1. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[1] Use local exhaust ventilation to control the generation of dust or aerosols.[2]
2. Safe Handling Practices:
-
Avoid the formation of dust and aerosols.[1]
-
Prevent contact with skin and eyes.[1]
-
Do not breathe mist, gas, or vapors.[1]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
-
Do not eat, drink, or smoke in the work area.[2]
-
Wash hands thoroughly after handling and before any breaks.[1]
3. Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store away from incompatible materials and foodstuff containers.[1]
Emergency Procedures: Spills and First Aid
| Emergency Situation | Immediate Action Required |
| Spill or Leak | Evacuate personnel to a safe area.[1] Ensure adequate ventilation.[1] Wear full PPE, including respiratory protection.[1] For powder spills, cover with a plastic sheet to minimize spreading. Mechanically take up the spill and place it in appropriate containers for disposal. For liquid spills, contain with a suitable absorbent material and scoop it into marked containers for disposal.[2] Clean the contaminated surface thoroughly. |
| Inhalation | Move the victim to fresh air.[1] If breathing is difficult, administer oxygen.[1] If not breathing, give artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing.[1] Wash the affected area with soap and plenty of water.[1] Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes.[1] Consult a doctor.[1] |
| Ingestion | Rinse mouth with water.[1] Do not induce vomiting.[1] Call a doctor or Poison Control Center immediately.[1] |
Disposal Plan
-
Product Disposal: Unused material should be disposed of by incineration in a suitable, approved waste disposal plant, in accordance with local authority regulations.[2]
-
Contaminated Packaging: Empty containers as much as possible and dispose of them in the same manner as the product itself.[2]
-
Environmental Precautions: Do not allow the product to be discharged into drains, surface waters, or groundwater.[2]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe management of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
